CESIUM SELENATE
Description
Properties
CAS No. |
13454-73-4 |
|---|---|
Molecular Formula |
Cs2O4Se |
Molecular Weight |
408.77 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Crystal Structure of Cesium Selenate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of cesium selenate (Cs₂SeO₄), a compound of interest in various scientific fields. The following sections detail its crystallographic data, the experimental protocols for its structural determination, and visualizations of the experimental workflow and structural relationships.
Crystal Structure Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system.[1][2] The key crystallographic data are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for this compound [1][3]
| Parameter | Value |
| Chemical Formula | Cs₂SeO₄ |
| Formula Weight | 408.77 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pnam |
| a | 8.3777 (8) Å |
| b | 11.276 (2) Å |
| c | 6.434 (2) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 607.8 (2) ų |
| Z | 4 |
| Calculated Density | 4.46 Mg/m³ |
| Radiation | Mo Kα (λ = 0.71069 Å) |
| Temperature | 293 K |
| R-factor | 0.048 |
| Reflections Collected | 3348 |
Table 2: Atomic Positional and Anisotropic Thermal Parameters (Ų) [1]
| Atom | x | y | z | U₁₁ | U₂₂ | U₃₃ | U₁₂ | U₁₃ | U₂₃ |
| Se | 0.23482 (6) | 0.41877 (3) | 0.2500 | 0.0151 (2) | 0.0133 (1) | 0.0136 (2) | -0.0002 (1) | 0 | 0 |
| Cs(1) | 0.17676 (4) | 0.09001 (3) | 0.2500 | 0.0232 (1) | 0.0228 (1) | 0.0195 (1) | 0.00062 (9) | 0 | 0 |
| Cs(2) | -0.01513 (4) | 0.31553 (3) | -0.2500 | 0.0210 (1) | 0.0189 (1) | 0.0263 (2) | -0.0016 (1) | 0 | 0 |
| O(1) | 0.2982 (4) | 0.5435 (2) | 0.2500 | 0.034 (1) | 0.019 (1) | 0.041 (2) | -0.005 (1) | 0 | 0 |
| O(2) | 0.0441 (4) | 0.3887 (3) | 0.2500 | 0.031 (1) | 0.038 (1) | 0.023 (1) | 0.009 (1) | 0 | 0 |
| O(3) | 0.3014 (3) | 0.3533 (2) | 0.0635 (4) | 0.024 (1) | 0.031 (1) | 0.025 (1) | 0.0019 (9) | -0.003 (1) | -0.006 (1) |
Table 3: Selected Bond Distances and Angles [1]
| Bond | Distance (Å) | Angle | Degree (°) |
| Se-O(1) | 1.638 (3) | O(1)-Se-O(2) | 107.9 (1) |
| Se-O(2) | 1.633 (4) | O(1)-Se-O(1)ⁱ | 109.8 (2) |
| Se-O(3) | 1.639 (3) | O(1)-Se-O(3) | 110.3 (2) |
| O(2)-Se-O(3) | 110.6 (3) | ||
| Cs(1)-O | 3.038 (5) - 3.872 (6) | ||
| Cs(2)-O | 3.038 (5) - 3.872 (6) |
Experimental Protocols
Crystal Growth: Single crystals of Cs₂SeO₄ were grown isothermally at 310 K from an aqueous solution with a pH of 4.5.[1] The solution contained a stoichiometric molar ratio of cesium hydroxide (CsOH) and selenic acid (H₂SeO₄).[1] This method yielded colorless crystals of good optical quality.[1]
X-ray Diffraction Data Collection: A prismatic crystal with dimensions of 0.31 x 0.15 x 0.15 mm was selected for the analysis.[1] The intensity data were collected using an Enraf-Nonius CAD-4 four-circle diffractometer.[1] Graphite-monochromated Mo Kα radiation (λ = 0.71069 Å) was used as the X-ray source.[1]
Structure Solution and Refinement: The structure was solved and refined to a final R-factor of 0.048 for 3348 observed reflections.[1] The weighted R-factor (wR) was 0.063.[1] The refinement process involved 41 variables, and the maximum peak in the final difference Fourier synthesis was 0.73 eÅ⁻³.[1]
Visualizations
The following diagrams illustrate the experimental workflow for the crystal structure determination of this compound and the logical relationship of its structural parameters.
References
A Technical Guide to the Synthesis of Cesium Selenate Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary methods for the synthesis of cesium selenate (Cs₂SeO₄) crystals. This compound, a colorless crystalline solid, is of interest for its potential applications in various scientific and technological fields. This document outlines the fundamental synthesis reactions and details the most effective crystallization techniques, including solution-based and hydrothermal methods. Experimental protocols are provided to serve as a practical starting point for laboratory synthesis.
Core Synthesis of this compound
The initial synthesis of this compound powder is a prerequisite for subsequent crystal growth. The two most common methods involve the reaction of a cesium base with selenic acid.
1.1. Reaction with Cesium Carbonate: This method involves the reaction of cesium carbonate (Cs₂CO₃) with selenic acid (H₂SeO₄), producing this compound, water, and carbon dioxide.[1]
Reaction: Cs₂CO₃ + H₂SeO₄ → Cs₂SeO₄ + H₂O + CO₂
1.2. Neutralization Reaction: Alternatively, cesium hydroxide (CsOH) can be neutralized with selenic acid to yield this compound and water.[1]
Reaction: 2CsOH + H₂SeO₄ → Cs₂SeO₄ + 2H₂O
Following these reactions, the resulting aqueous solution of this compound can be used for crystal growth.
Crystal Growth Methodologies
The formation of high-quality single crystals of this compound is typically achieved from aqueous solutions. The choice of method depends on the desired crystal size, quality, and the available equipment. The principle behind these methods is to create a supersaturated solution from which the this compound will slowly crystallize.
2.1. Slow Evaporation Method
This is one of the simplest and most widely used techniques for growing crystals from a solution.[2][3] It relies on the gradual removal of the solvent, which increases the concentration of the solute beyond its saturation point, leading to crystallization.
2.2. Slow Cooling Method
The slow cooling method is effective for substances that exhibit a significant increase in solubility with temperature.[2] A saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and the excess solute to crystallize.
2.3. Hydrothermal Synthesis
Hydrothermal synthesis is a method that employs high temperatures and pressures to increase the solubility of a substance in a solvent (usually water).[4][5] This technique can produce high-quality crystals and is particularly useful for materials with low solubility under ambient conditions. While less common for highly soluble salts like this compound, it can be used to control crystal morphology.
Quantitative Data for this compound Synthesis
The successful synthesis of this compound crystals is dependent on carefully controlling several key parameters. The following tables summarize important quantitative data.
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility (g / 100 g H₂O) |
| 12 | 245[6] |
| 20 | ~244 (estimated from similar salts) |
| 40 | >245 (solubility increases with temperature) |
Table 2: Comparison of Crystal Synthesis Parameters
| Parameter | Slow Evaporation Method | Slow Cooling Method | Hydrothermal Synthesis |
| Starting Material | Saturated Cs₂SeO₄ solution | Saturated Cs₂SeO₄ solution at elevated temperature | Cs₂SeO₄ powder, deionized water |
| Solvent | Deionized Water | Deionized Water | Deionized Water |
| Temperature | Ambient (e.g., 20-25°C) | Gradual cooling (e.g., from 40°C to 20°C) | 150 - 220°C[4] |
| Pressure | Atmospheric | Atmospheric | Autogenous (elevated) |
| Growth Time | Days to weeks | Hours to days | 24 - 72 hours[4] |
| Key Control Variable | Evaporation Rate | Cooling Rate | Temperature, Pressure, Fill Volume |
Detailed Experimental Protocols
The following are detailed protocols for the synthesis of this compound crystals.
4.1. Protocol for Slow Evaporation Method
-
Prepare a Saturated Solution: At room temperature (e.g., 20°C), dissolve this compound in deionized water until a small amount of undissolved solid remains, ensuring the solution is saturated.
-
Filter the Solution: Filter the saturated solution to remove any undissolved particles or impurities that could act as unwanted nucleation sites.
-
Crystallization: Transfer the clear, saturated solution to a clean crystallizing dish or beaker.
-
Control Evaporation: Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the water.[7] The rate of evaporation can be controlled by the number and size of the perforations.
-
Incubation: Place the container in a location with a stable temperature and minimal vibrations to allow for the undisturbed growth of crystals.
-
Crystal Harvesting: Once crystals of the desired size have formed, they can be carefully removed from the solution.
4.2. Protocol for Slow Cooling Method
-
Prepare a Saturated Solution at Elevated Temperature: Gently heat deionized water (e.g., to 40°C) and dissolve this compound until the solution is saturated at this temperature.
-
Filter the Hot Solution: Quickly filter the hot, saturated solution into a pre-warmed, clean, and sealable container to remove any impurities.
-
Seal the Container: Tightly seal the container to prevent evaporation during the cooling process.
-
Controlled Cooling: Place the sealed container in an insulated environment (e.g., a Dewar flask filled with warm water or a programmable water bath) to ensure a slow and gradual cooling to room temperature. A cooling rate of a few degrees per hour is often effective.
-
Crystal Formation: As the solution cools, the solubility of this compound will decrease, leading to supersaturation and subsequent crystal growth.
-
Crystal Harvesting: After the solution has reached room temperature and crystal growth has ceased, the crystals can be harvested.
4.3. Protocol for Hydrothermal Synthesis
-
Prepare the Precursor Mixture: Place a known amount of this compound powder and a specific volume of deionized water into a Teflon-lined stainless steel autoclave. The fill volume should be carefully controlled to manage the pressure at the reaction temperature.
-
Seal the Autoclave: Seal the autoclave tightly.
-
Heating: Place the autoclave in a programmable oven and heat it to the desired reaction temperature (e.g., 180°C). Maintain this temperature for a specified duration (e.g., 48 hours).[4]
-
Cooling: After the reaction period, turn off the oven and allow the autoclave to cool down to room temperature naturally. Caution: Do not open the autoclave while it is hot and under pressure.
-
Product Collection and Washing: Once cooled, carefully open the autoclave. Collect the crystalline product by filtration and wash it several times with deionized water to remove any soluble impurities.
-
Drying: Dry the final crystalline product in an oven at a moderate temperature (e.g., 60-80°C).
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the described synthesis methods.
Caption: Workflow for the Slow Evaporation Method.
Caption: Workflow for the Slow Cooling Method.
Caption: Workflow for the Hydrothermal Synthesis Method.
References
- 1. Caesium selenate - Wikipedia [en.wikipedia.org]
- 2. unifr.ch [unifr.ch]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hydrothermal synthesis of copper selenides with controllable phases and morphologies from an ionic liquid precursor - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. caesium selenate [chemister.ru]
- 7. Slow Evaporation Method [people.chem.umass.edu]
An In-depth Technical Guide to the Physical and Chemical Properties of Cesium Selenate (Cs₂SeO₄)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cesium selenate (Cs₂SeO₄) is an inorganic salt that has garnered interest in various scientific fields. This technical guide provides a comprehensive overview of its physical and chemical properties, including its synthesis, crystal structure, thermal stability, and spectroscopic characteristics. All quantitative data is summarized in structured tables, and detailed experimental protocols for key characterization techniques are provided. Visualizations of its crystal structure and a typical synthesis workflow are presented using Graphviz DOT language to facilitate a deeper understanding of this compound.
Introduction
This compound, with the chemical formula Cs₂SeO₄, is a colorless, crystalline solid. A thorough understanding of its fundamental properties is essential for its potential applications in materials science and chemical research. This guide aims to consolidate the available data and experimental methodologies related to this compound, providing a valuable resource for researchers.
Synthesis and Crystal Growth
This compound is typically synthesized through the neutralization reaction of a cesium base with selenic acid.
Synthesis from Cesium Carbonate
One common method involves the reaction of cesium carbonate (Cs₂CO₃) with an aqueous solution of selenic acid (H₂SeO₄). The reaction proceeds as follows:
Cs₂CO₃ + H₂SeO₄ → Cs₂SeO₄ + H₂O + CO₂
Experimental Protocol:
-
A stoichiometric amount of solid cesium carbonate is gradually added to a stirred aqueous solution of selenic acid at room temperature.
-
The addition is performed slowly to control the effervescence of carbon dioxide.
-
After the addition is complete, the solution is gently heated to ensure the reaction goes to completion and to concentrate the solution.
-
The resulting solution is then allowed to cool slowly to facilitate the crystallization of this compound.
-
The crystals are collected by filtration, washed with a small amount of cold deionized water, and dried in a desiccator.
Synthesis from Cesium Hydroxide
Alternatively, cesium hydroxide (CsOH) can be used as the cesium source:
2CsOH + H₂SeO₄ → Cs₂SeO₄ + 2H₂O
Experimental Protocol:
-
An aqueous solution of cesium hydroxide is titrated with a stoichiometric amount of selenic acid, using a suitable indicator or a pH meter to determine the endpoint of the neutralization.
-
The resulting neutral solution is then concentrated by gentle heating.
-
Single crystals can be obtained by slow evaporation of the solvent at a constant temperature.
A general workflow for the synthesis and crystallization of this compound is depicted below.
Physical Properties
This compound presents as colorless rhombic crystals and is known to be hygroscopic.[1] A summary of its key physical properties is provided in the table below.
| Property | Value | Reference |
| Appearance | Colorless rhombic crystals | [1] |
| Molar Mass | 408.77 g/mol | |
| Melting Point | 985 °C | [1] |
| Density | 4.45 g/cm³ (at 20 °C) | [1] |
| Solubility in Water | 245 g/100 g of solvent (at 12 °C) | [1] |
Chemical Properties
This compound is a stable salt under normal conditions. It can participate in double displacement reactions to form other selenate salts.
Thermal Decomposition
The thermal stability of this compound is an important characteristic. While detailed studies on its decomposition pathway are not extensively reported, analogous compounds suggest that at high temperatures, it would likely decompose.
Experimental Protocol for Thermal Analysis (TGA/DSC):
-
A small, accurately weighed sample (typically 5-10 mg) of Cs₂SeO₄ is placed in an alumina or platinum crucible.
-
The crucible is placed in a thermogravimetric analyzer (TGA) or a differential scanning calorimeter (DSC).
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass loss (TGA) or heat flow (DSC) is recorded as a function of temperature.
-
The resulting thermogram is analyzed to determine the onset and completion temperatures of any thermal events, such as decomposition.
Crystal Structure
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. It crystallizes in the orthorhombic system.
The relationship between the space group and the crystal system for this compound is illustrated in the diagram below.
References
An In-depth Technical Guide to the Aqueous Solubility of Cesium Selenate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of cesium selenate (Cs₂SeO₄). The document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. This information is intended to support research and development activities where the behavior of this compound in aqueous solutions is of interest.
Core Data: Solubility of this compound in Water
The solubility of this compound in water exhibits a notable dependence on temperature. The following table summarizes the available quantitative data from various sources.
| Temperature (°C) | Solubility ( g/100g H₂O) |
| 0 | 39.5 |
| 12 | 245 |
| 20 | 35.2 |
| 90 | 2.1 |
Experimental Protocol: Determination of Aqueous Solubility by the Isothermal Gravimetric Method
The following protocol outlines a standard laboratory procedure for determining the aqueous solubility of this compound. This method is based on achieving equilibrium at a constant temperature and then gravimetrically determining the concentration of the solute in a known mass of the saturated solution.
Materials and Equipment
-
This compound (Cs₂SeO₄), analytical grade
-
Deionized or distilled water
-
Thermostatic water bath with temperature control (±0.1°C)
-
Glass-stoppered flasks or vials
-
Magnetic stirrer and stir bars
-
Syringe filters (0.45 µm pore size)
-
Analytical balance (±0.0001 g)
-
Drying oven
-
Pre-weighed weighing bottles
-
Pipettes and other standard laboratory glassware
Procedure
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a glass-stoppered flask containing a known volume of deionized water. The presence of undissolved solid is crucial to ensure saturation.
-
Place the flask in a thermostatic water bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium should be determined experimentally, but a minimum of 24 hours is recommended.
-
-
Equilibration and Sampling:
-
Allow the undissolved solid to settle for at least 2 hours at the constant experimental temperature.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or further dissolution.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed weighing bottle. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Record the mass of the weighing bottle containing the saturated solution.
-
Place the weighing bottle with the solution in a drying oven set at an appropriate temperature (e.g., 105-110°C) to evaporate the water completely.
-
Periodically remove the weighing bottle from the oven and place it in a desiccator to cool to room temperature before weighing.
-
Repeat the drying and weighing process until a constant mass of the dry this compound is achieved.
-
Data Analysis
-
Mass of the saturated solution: (Mass of weighing bottle + solution) - (Mass of empty weighing bottle)
-
Mass of the dry this compound (solute): (Mass of weighing bottle + dry salt) - (Mass of empty weighing bottle)
-
Mass of water (solvent): Mass of the saturated solution - Mass of the dry this compound
-
Solubility ( g/100g H₂O): (Mass of the dry this compound / Mass of water) x 100
Experimental Workflow Visualization
The following diagram illustrates the key steps in the isothermal gravimetric method for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
The Structural Integrity of Cesium Selenate: An Analysis of Phase Transition Behavior
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction
Cesium selenate (Cs₂SeO₄) is an inorganic compound that crystallizes in the orthorhombic system. While the broader family of alkali metal selenates and their complexes are known to exhibit interesting phase transition behaviors at various temperatures, current scientific literature lacks documented evidence of phase transitions for pure, solid this compound under thermal variation. Studies on its crystal structure suggest a stable configuration at ambient temperatures and theoretical calculations have excluded the presence of an incommensurate phase, a common feature in the phase transitions of related compounds.
This guide provides a comprehensive overview of the known structural and physicochemical properties of this compound. To offer a broader context for researchers interested in the thermal behavior of related materials, this document also details the observed phase transitions in the this compound tellurate (Cs₂SeO₄·Te(OH)₆) complex. This comparative approach highlights the structural stability of pure this compound while providing insight into the dynamic thermal responses that can be engineered in its more complex forms.
Physicochemical and Crystallographic Data of this compound (Cs₂SeO₄)
At standard conditions, this compound presents as colorless crystals. Its fundamental physicochemical and crystallographic properties at room temperature (293 K) are summarized below.
| Property | Value |
| Chemical Formula | Cs₂SeO₄ |
| Molar Mass | 408.77 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pnam |
| Lattice Parameters | a = 8.3777(8) Å, b = 11.276(2) Å, c = 6.434(2) Å |
| Unit Cell Volume (V) | 607.8(2) ų |
| Formula Units per Cell (Z) | 4 |
| Density (calculated) | 4.46 Mg/m³ |
Experimental Protocol: Single-Crystal X-ray Diffraction of Cs₂SeO₄
The definitive structural data for this compound was obtained through single-crystal X-ray diffraction. The methodology employed is outlined below.
1. Crystal Growth:
-
Single crystals of Cs₂SeO₄ were grown isothermally at 310 K from an aqueous solution with a pH of 4.5.
-
The solution contained a stoichiometric molar ratio of cesium hydroxide (CsOH) and selenic acid (H₂SeO₄).
2. Data Collection:
-
A prismatic crystal with dimensions 0.31 mm x 0.15 mm x 0.15 mm was selected for analysis.
-
Intensity data was collected using an Enraf-Nonius CAD-4 four-circle diffractometer.
-
Graphite-monochromated Mo Kα radiation (λ = 0.71069 Å) was utilized as the X-ray source.
-
The data was collected at a temperature of 293 K.
3. Structure Solution and Refinement:
-
The collected intensity data was processed and corrected for absorption.
-
The crystal structure was solved and refined to a final R-value of 0.048 for 3348 observed reflections.
The following diagram illustrates the workflow for the crystallographic analysis of Cs₂SeO₄.
Phase Transition Behavior in this compound Tellurate (Cs₂SeO₄·Te(OH)₆)
In contrast to pure this compound, the complex this compound tellurate (Cs₂SeO₄·Te(OH)₆) exhibits distinct phase transitions at elevated temperatures.[1][2] These transitions highlight the influence of molecular additions to the this compound lattice on its thermal stability.
| Transition Temperature | Transition Type |
| 490 K | Ferroelectric-Paraelectric |
| 525 K | Super-protonic |
These phase transitions are associated with changes in the dielectric properties and an increase in protonic conductivity at higher temperatures.[1][2]
Experimental Protocols for Thermal Analysis of Cs₂SeO₄·Te(OH)₆
The phase transitions in this compound tellurate were characterized using a suite of thermal and electrical analysis techniques.
1. Dielectric and Impedance Spectroscopy:
-
Temperature Range: 300 K to 600 K
-
Frequency Range: 0.1 kHz to 13 MHz
-
Methodology: The complex impedance of the material was measured as a function of temperature and frequency to determine its dielectric properties (permittivity, loss tangent) and AC conductivity. This technique is crucial for identifying ferroelectric and super-protonic transitions, which are characterized by anomalies in these electrical properties.
2. Thermal Analysis (DSC, DTA, TG):
-
Methodology:
-
Differential Scanning Calorimetry (DSC): Used to detect enthalpy changes associated with phase transitions. Endothermic or exothermic peaks in the DSC thermogram indicate the temperatures at which these transitions occur.
-
Differential Thermal Analysis (DTA): Measures the temperature difference between the sample and a reference material as a function of temperature, also revealing thermal events like phase transitions.
-
Thermogravimetric Analysis (TG): Monitors the change in mass of the sample as a function of temperature. This is used to confirm that the observed thermal events are phase transitions and not decomposition processes involving mass loss.
-
The logical relationship between the experimental observations and the characterization of the phase transitions in Cs₂SeO₄·Te(OH)₆ is depicted in the following diagram.
Conclusion
While this compound (Cs₂SeO₄) itself appears to be structurally stable with no reported phase transitions, its derivatives, such as this compound tellurate (Cs₂SeO₄·Te(OH)₆), demonstrate complex thermal behaviors, including ferroelectric and super-protonic phase transitions. This suggests that the this compound lattice, while stable, can serve as a foundation for designing materials with tunable physical properties through the incorporation of other molecular groups. For researchers in materials science and drug development, this distinction is critical. Future research could focus on inducing and controlling phase transitions in this compound through doping or the formation of other complex salts, potentially unlocking novel functionalities.
References
An In-depth Technical Guide to Cesium Selenate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cesium selenate (Cs₂SeO₄), detailing its chemical and physical properties, safety information, and potential biological significance. This document is intended for researchers, scientists, and professionals in drug development who require in-depth knowledge of this inorganic compound. While specific experimental protocols and direct evidence of its involvement in signaling pathways are not extensively documented in publicly available literature, this guide consolidates the existing data on this compound and the known biological effects of its constituent ions, cesium and selenate, to provide a thorough understanding of its characteristics.
Chemical and Physical Properties
This compound is an inorganic salt with the chemical formula Cs₂SeO₄. It is a colorless, crystalline solid that is soluble in water. Two CAS numbers are associated with this compound in various chemical databases: 10326-29-1 and 13454-73-4, with the former being more consistently referenced for the well-defined compound.[1][2][3][4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | Cs₂SeO₄ | [3][4] |
| Molecular Weight | 408.77 g/mol | [6] |
| Appearance | Colorless rhombic crystals | [4] |
| CAS Number | 10326-29-1 | [1][2] |
| 13454-73-4 | [7][8] | |
| Density | 4.45 g/cm³ (at 20°C) | [4] |
| Melting Point | 985 °C | [4] |
| Solubility in Water | 245 g/100 g H₂O (at 12°C) | [4] |
| Crystal Structure | Orthorhombic | [3] |
Synthesis and Reactions
Synthesis of this compound
Detailed experimental protocols for the synthesis of this compound are not widely published. However, the preparation of this compound can be achieved through standard acid-base neutralization reactions.
Method 1: Reaction of Cesium Carbonate with Selenic Acid [3]
This method involves the reaction of an aqueous solution of cesium carbonate with selenic acid. The reaction proceeds with the evolution of carbon dioxide gas, yielding this compound and water.
Reaction: Cs₂CO₃ + H₂SeO₄ → Cs₂SeO₄ + H₂O + CO₂↑
Method 2: Neutralization of Cesium Hydroxide with Selenic Acid [3]
Alternatively, this compound can be synthesized by neutralizing cesium hydroxide with selenic acid. This is a direct neutralization reaction that produces the salt and water.
Reaction: 2CsOH + H₂SeO₄ → Cs₂SeO₄ + 2H₂O
Formation of Double Salts
This compound is known to form double salts with other metal selenates. For instance, it can react with cerium(III) selenate in an aqueous solution to form the double salt CsCe(SeO₄)₂·4H₂O upon evaporation and crystallization.[5]
Safety and Handling
General Hazards:
-
Cesium Compounds: Cesium salts are generally considered to be of low to moderate toxicity. However, due to the chemical similarity between cesium and potassium, cesium ions can interfere with biological processes where potassium plays a crucial role.[9] High doses of cesium compounds can lead to adverse health effects.
-
Selenium Compounds: The toxicity of selenium compounds is well-documented and is highly dependent on the dose and chemical form.[10] Both deficiency and excess of selenium can lead to pathological manifestations.[10] Selenate, the anion in this compound, is one of the inorganic forms of selenium.
Exposure Limits (as Selenium):
Table 2: Recommended Handling and Storage Procedures for this compound (Inferred)
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, including gloves and safety glasses. |
| Handling | Handle in a well-ventilated area to minimize dust inhalation. Avoid contact with skin and eyes. |
| Storage | Store in a tightly sealed container in a cool, dry place. |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. |
| First Aid (Skin) | Wash with soap and water. Remove contaminated clothing. |
| First Aid (Ingestion) | Rinse mouth and drink plenty of water. Seek immediate medical attention. |
| First Aid (Inhalation) | Move to fresh air. If breathing is difficult, seek medical attention. |
Biological Significance and Potential Signaling Pathways
There is currently no direct scientific literature detailing the specific biological effects or the role of this compound in cellular signaling pathways. However, by examining the biological activities of the cesium and selenate ions individually, potential effects can be postulated.
Biological Role of Cesium
Cesium has no known biological role.[11] Due to its chemical similarity to potassium, it can interfere with potassium-dependent cellular processes.[12]
Biological Role of Selenate
Selenate is an inorganic form of selenium, an essential trace element for humans and animals.[13] Selenium exerts its biological functions primarily through its incorporation into selenoproteins, which are involved in a variety of crucial cellular processes.[14]
Potential Involvement in Signaling Pathways (based on Selenate/Selenium research):
While no studies directly link this compound to signaling pathways, research on other selenium compounds, particularly selenite, suggests that selenium can modulate cellular signaling. It is plausible that the selenate ion, once metabolized, could influence similar pathways.
-
Redox Signaling: Selenium is a key component of antioxidant enzymes like glutathione peroxidases and thioredoxin reductases.[14] These enzymes play a critical role in maintaining cellular redox homeostasis, which is intricately linked to various signaling cascades.
-
Calcium Signaling: Studies have shown that selenium supplementation can affect calcium signaling in human endothelial cells, suggesting a role for selenoproteins in regulating intracellular calcium levels.
-
Apoptosis and Cell Cycle Control: Some selenium compounds have been shown to induce apoptosis (programmed cell death) and affect cell cycle progression in cancer cells. This is often linked to the generation of reactive oxygen species (ROS) and modulation of signaling pathways such as the AKT/mTOR pathway.
Logical Relationship of Selenate Metabolism and Potential Cellular Effects
Caption: Metabolic pathway of selenate and its potential cellular effects.
Experimental Applications
Detailed experimental protocols involving this compound are scarce in the available literature. Its primary use appears to be in specialized areas of materials science and crystallography.
-
Crystallography: this compound has been used in the synthesis of double salts, such as CsCe(SeO₄)₂·4H₂O, for crystallographic studies.[5] The study of its own crystal structure has also been a subject of research.
Experimental Workflow for Double Salt Synthesis and Crystallization
Caption: Workflow for the synthesis and analysis of double salts.
Conclusion
This compound is a well-characterized inorganic compound from a chemical and physical standpoint. However, there is a significant lack of data regarding its specific biological effects and its direct role in cellular signaling pathways. The safety profile of this compound must be cautiously inferred from data on related cesium and selenium compounds. Future research is needed to elucidate the potential biological activities of this compound and to explore its applications in drug development and other scientific fields. This guide serves as a foundational resource, summarizing the current state of knowledge and highlighting areas where further investigation is required.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. Selenic acid, cesium salt (1:2) | Cs2O4Se | CID 165862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Caesium selenate - Wikipedia [en.wikipedia.org]
- 4. caesium selenate [chemister.ru]
- 5. Cerium(III) selenate - Wikipedia [en.wikipedia.org]
- 6. americanelements.com [americanelements.com]
- 7. Page loading... [wap.guidechem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. biomed.cas.cz [biomed.cas.cz]
- 11. Caesium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 12. HEALTH EFFECTS - Toxicological Profile for Cesium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Biological Activity of Selenium and Its Impact on Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Sodium Selenite? [synapse.patsnap.com]
Orthorhombic Crystal System of Cesium Selenate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the orthorhombic crystal system of cesium selenate (Cs₂SeO₄). It details the crystallographic data, experimental protocols for synthesis and structural analysis, and a visual representation of the experimental workflow. This document is intended to serve as a valuable resource for researchers in materials science, chemistry, and drug development who are interested in the solid-state properties of this compound.
Crystallographic Data
This compound crystallizes in the orthorhombic system, a crystal system defined by three unequal crystallographic axes that are mutually perpendicular.[1][2] The detailed crystallographic data for this compound at 293 K are summarized in the table below.[2]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnam |
| Lattice Parameters | a = 8.3777(8) Å |
| b = 11.276(2) Å | |
| c = 6.434(2) Å | |
| Unit Cell Volume | 607.8(2) ų |
| Formula Units (Z) | 4 |
| Calculated Density | 4.46 Mg/m³ |
| Radiation | Mo Kα (λ = 0.71069 Å) |
| Temperature | 293 K |
| R-factor | 0.048 for 3348 observed reflections |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through two primary methods:
-
Reaction with Cesium Carbonate : This method involves the reaction of cesium carbonate with selenic acid. The reaction proceeds as follows: Cs₂CO₃ + H₂SeO₄ → Cs₂SeO₄ + H₂O + CO₂↑[1]
-
Neutralization Reaction : Alternatively, this compound can be prepared by the neutralization of cesium hydroxide with selenic acid. The chemical equation for this reaction is: 2CsOH + H₂SeO₄ → Cs₂SeO₄ + 2H₂O[1]
Single Crystal Growth
High-quality single crystals of this compound suitable for X-ray diffraction analysis were grown by isothermal evaporation.[2]
-
Method : A stoichiometric molar ratio of cesium hydroxide (CsOH) and selenic acid (H₂SeO₄) was dissolved in water to create a solution with a pH of 4.5.[2]
-
Conditions : The solution was maintained at a constant temperature of 310 K, allowing for the slow evaporation of the solvent and the subsequent formation of colorless, optically clear crystals.[2]
X-ray Diffraction Analysis
The determination of the crystal structure was performed using single-crystal X-ray diffraction.
-
Instrumentation : An Enraf-Nonius CAD-4 four-circle diffractometer equipped with graphite-monochromated Mo Kα radiation was used for data collection.[2]
-
Data Collection : A prismatic crystal with dimensions of 0.31 x 0.15 x 0.15 mm was selected for the intensity data collection.[2] The data was collected at a temperature of 293 K.[2]
-
Structure Solution and Refinement : The collected diffraction data was processed to solve and refine the crystal structure, yielding the crystallographic parameters presented in the table above.
Structural Analysis Workflow
The logical flow from the synthesis of this compound to its structural determination is illustrated in the diagram below.
Conclusion
This guide has provided a detailed technical overview of the orthorhombic crystal system of this compound. The presented crystallographic data, synthesis and crystal growth protocols, and the workflow for structural analysis offer a comprehensive resource for scientists and researchers. The well-defined crystal structure of this compound makes it an excellent model system for further studies in solid-state chemistry and materials science.
References
A Technical Overview of Cesium Selenate: Molar Mass and Density
Cesium selenate (Cs₂SeO₄) is an inorganic compound that forms colorless rhombic crystals.[1][2] This guide provides a concise overview of its molar mass and density, fundamental properties for its application in research and various scientific fields.
Molar Mass
The molar mass of this compound can be determined by the sum of the atomic masses of its constituent elements. The chemical formula, Cs₂SeO₄, indicates that each molecule is composed of two cesium atoms, one selenium atom, and four oxygen atoms.[1][3][4]
The calculation is as follows:
Total Molar Mass of this compound (Cs₂SeO₄): 408.77 g/mol [2][3][4]
Density
The density of this compound has been experimentally determined and is a key physical property for its handling and use in various applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions |
| Molar Mass | 408.77 g/mol | |
| Density | 4.45 g/cm³ | at 20°C |
Data sourced from multiple chemical databases and publications.[2]
References
- 1. Caesium selenate - Wikipedia [en.wikipedia.org]
- 2. caesium selenate [chemister.ru]
- 3. Page loading... [wap.guidechem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. webqc.org [webqc.org]
- 6. byjus.com [byjus.com]
- 7. Cesium | Cs | CID 5354618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. webqc.org [webqc.org]
- 9. selenium [webbook.nist.gov]
- 10. What is the Molar Mass of Oxygen Gas? | Free Expert Q&A | bartleby [bartleby.com]
- 11. webqc.org [webqc.org]
- 12. Flexi answers - What is the molar mass of O2? | CK-12 Foundation [ck12.org]
Formation of Cesium Selenate Double Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the formation, crystallographic properties, and thermodynamic characteristics of cesium selenate double salts. The information is tailored for professionals in research and development who require a detailed understanding of the synthesis and properties of these compounds.
Introduction to this compound Double Salts
This compound (Cs₂SeO₄) is known to form a variety of double salts with other metal selenates.[1][2] These compounds are crystalline solids that incorporate cesium and another cation in a fixed stoichiometric ratio within the crystal lattice. The formation of these double salts is primarily observed in aqueous systems containing this compound and a soluble selenate salt of another metal.[1][2]
The most extensively studied series of this compound double salts are the Tutton-type compounds, which have the general formula Cs₂M(SeO₄)₂·6H₂O, where M is a divalent metal cation such as Mg²⁺, Co²⁺, Ni²⁺, or Zn²⁺. These compounds are isomorphous with the corresponding sulfate Tutton salts and crystallize in the monoclinic system. Other known this compound double salts include those with lithium, copper, and lanthanides, exhibiting different stoichiometries and hydration states.
Synthesis of this compound Double Salts
The primary method for the synthesis of this compound double salts is the slow evaporation of an aqueous solution containing stoichiometric amounts of this compound and the corresponding metal selenate at a constant temperature.
General Experimental Protocol
Objective: To synthesize single crystals of a this compound double salt (e.g., Tutton-type salt).
Materials:
-
This compound (Cs₂SeO₄)
-
Divalent metal selenate hexahydrate (e.g., MgSeO₄·6H₂O, CoSeO₄·6H₂O, etc.)
-
Deionized water
-
Beakers
-
Stirring hotplate
-
Crystallization dish
-
Microscope
Procedure:
-
Preparation of Saturated Solutions:
-
Prepare a saturated aqueous solution of this compound by dissolving the salt in deionized water with gentle heating and stirring until no more salt dissolves.
-
Similarly, prepare a saturated aqueous solution of the chosen divalent metal selenate.
-
-
Mixing of Solutions:
-
Combine the two saturated solutions in a stoichiometric molar ratio (e.g., 1:1 for Tutton salts) in a clean beaker.
-
Gently heat and stir the mixed solution to ensure homogeneity.
-
-
Crystallization:
-
Filter the warm, mixed solution into a crystallization dish to remove any impurities.
-
Cover the dish with a perforated lid or parafilm to allow for slow evaporation.
-
Place the crystallization dish in a location with a stable temperature and minimal vibrations.
-
-
Crystal Growth and Harvesting:
-
Monitor the solution over several days to weeks for the formation of single crystals.
-
Once crystals of a suitable size have formed, carefully remove them from the mother liquor using forceps.
-
Gently dry the crystals with filter paper.
-
Synthesis of Starting Materials
This compound can be prepared by the reaction of cesium carbonate with selenic acid:
Cs₂CO₃ + H₂SeO₄ → Cs₂SeO₄ + H₂O + CO₂↑[1]
Alternatively, it can be synthesized by the neutralization of cesium hydroxide with selenic acid:
2CsOH + H₂SeO₄ → Cs₂SeO₄ + 2H₂O[1]
Quantitative Data on this compound Double Salts
The following tables summarize the available quantitative data for various this compound double salts.
Crystallographic Data of Tutton-Type this compound Double Salts
These compounds typically crystallize in the monoclinic space group P2₁/a.
| Compound | a (Å) | b (Å) | c (Å) | β (°) |
| Cs₂Mg(SeO₄)₂·6H₂O | 9.513 | 13.037 | 6.473 | 106.24 |
| Cs₂Mn(SeO₄)₂·6H₂O | 9.591 | 13.141 | 6.504 | 106.38 |
| Cs₂Co(SeO₄)₂·6H₂O | 9.494 | 13.009 | 6.483 | 106.24 |
| Cs₂Ni(SeO₄)₂·6H₂O | 9.426 | 12.961 | 6.473 | 106.17 |
| Cs₂Zn(SeO₄)₂·6H₂O | 9.483 | 13.005 | 6.485 | 106.16 |
Crystallographic Data of Other this compound Double Salts
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Cs₂Cu(SeO₄)₂·4H₂O | Monoclinic | P2₁/n | 7.427 | 7.878 | 11.743 | 106.31 |
Thermodynamic Data
The standard molar Gibbs free energy of formation (ΔfGₘ°) for some Tutton-type this compound double salts has been determined.
| Compound | ΔfGₘ° (kJ/mol) |
| Cs₂Co(SeO₄)₂·6H₂O | -3353.4 |
| Cs₂Ni(SeO₄)₂·6H₂O | -3342.9 |
| Cs₂Zn(SeO₄)₂·6H₂O | -3430.8 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound double salts.
Caption: A generalized workflow for the synthesis and characterization of this compound double salts.
Logical Relationship in Tutton Salt Formation
The formation of a Tutton-type double salt is dependent on the presence of the constituent ions in the solution and the appropriate crystallization conditions.
Caption: The formation of a Tutton salt crystal from its constituent ions in an aqueous solution.
References
The Reaction of Cesium Carbonate with Selenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reaction between cesium carbonate (Cs₂CO₃) and selenic acid (H₂SeO₄). This reaction is a primary method for the synthesis of cesium selenate (Cs₂SeO₄), a compound of interest in various fields of chemical research and materials science. This document outlines the fundamental principles of the reaction, detailed experimental protocols, and the physicochemical properties of the involved substances.
Reaction Overview
The reaction between cesium carbonate and selenic acid is a classic acid-base neutralization reaction. The carbonate salt acts as a base, reacting with the strong acid, selenic acid, to produce a salt (this compound), water, and carbon dioxide gas. The balanced chemical equation for this reaction is:
Cs₂CO₃ + H₂SeO₄ → Cs₂SeO₄ + H₂O + CO₂↑ [1]
This reaction is characterized by the effervescence of carbon dioxide gas upon the addition of the reactants. The resulting product, this compound, can be isolated by evaporation of the water.
Physicochemical Properties of Reactants and Products
A summary of the key quantitative data for the reactants and the primary product is presented in the tables below.
Table 1: Properties of Cesium Carbonate
| Property | Value |
| Chemical Formula | Cs₂CO₃ |
| Molar Mass | 325.82 g/mol |
| Appearance | White crystalline solid/powder |
| Melting Point | 610 °C (decomposes) |
| Solubility in Water | 2605 g/L (15 °C) |
| CAS Number | 534-17-8 |
Table 2: Properties of Selenic Acid
| Property | Value |
| Chemical Formula | H₂SeO₄ |
| Molar Mass | 144.97 g/mol |
| Appearance | Colorless crystals (anhydrous) |
| Melting Point | 58 °C |
| Boiling Point | 260 °C (decomposes) |
| CAS Number | 7783-08-6 |
Table 3: Properties of this compound
| Property | Value |
| Chemical Formula | Cs₂SeO₄ |
| Molar Mass | 408.77 g/mol [1] |
| Appearance | Colorless crystals[1] |
| Crystal System | Orthorhombic[1] |
| Melting Point | 985 °C |
| Solubility in Water | Insoluble (Note: Conflicting data exists, with some sources stating high solubility)[1] |
| CAS Number | 10326-29-1[1] |
Experimental Protocol: Synthesis of this compound
The following is a generalized experimental protocol for the synthesis of this compound from cesium carbonate and selenic acid. This protocol is based on standard laboratory procedures for similar inorganic salt preparations.
3.1 Materials and Equipment
-
Cesium Carbonate (Cs₂CO₃), high purity
-
Selenic Acid (H₂SeO₄), aqueous solution (e.g., 40% w/w)
-
Deionized water
-
Glass beakers and stirring rods
-
Hot plate with magnetic stirring capabilities
-
pH meter or pH indicator strips
-
Evaporating dish
-
Drying oven or desiccator
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
3.2 Procedure
-
Preparation of Selenic Acid Solution: Prepare an aqueous solution of selenic acid of the desired concentration.
-
Reaction:
-
Slowly add stoichiometric amounts of solid cesium carbonate to the selenic acid solution while stirring continuously. The addition should be done in small portions to control the effervescence of CO₂.
-
The reaction can be represented by the following workflow:
Synthesis Workflow for this compound
-
-
Completion of Reaction: Continue stirring the solution until the evolution of carbon dioxide gas has ceased. This indicates that the reaction is complete. The resulting solution should be clear.
-
Isolation of Product:
-
Gently heat the resulting this compound solution to evaporate the water.
-
As the water evaporates, this compound crystals will begin to precipitate.
-
-
Purification and Drying:
-
The crystals can be collected by filtration.
-
The collected crystals should be dried in an oven at a suitable temperature or in a desiccator to remove any residual water.
-
3.3 Safety Precautions
-
Selenic acid is a strong and corrosive acid. Handle with extreme care in a well-ventilated fume hood.
-
Selenium compounds are toxic. Avoid inhalation of dust and direct contact with skin.
-
Always wear appropriate personal protective equipment.
Logical Relationship of the Reaction
The reaction follows a straightforward acid-base neutralization pathway. The logical progression of the chemical transformation can be visualized as follows:
Characterization of this compound
The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity. These techniques include:
-
X-ray Diffraction (XRD): To confirm the crystalline structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the selenate anion.
-
Elemental Analysis: To determine the elemental composition and confirm the stoichiometry.
Conclusion
The reaction of cesium carbonate with selenic acid provides a reliable and straightforward method for the synthesis of this compound. By carefully controlling the stoichiometry and reaction conditions, high-purity this compound can be obtained. This technical guide provides the essential information for researchers and scientists to safely and effectively perform this synthesis and understand the properties of the involved compounds.
References
Methodological & Application
Application Notes and Protocols: Cesium Selenate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium selenate (Cs₂SeO₄) is an inorganic compound that crystallizes in the orthorhombic system.[1] While its direct applications in materials science are still an emerging area of research, its properties suggest potential for use in the development of advanced materials. As a member of the alkali metal selenate family, it is of interest for its potential dielectric, ferroelectric, and optical properties, particularly when incorporated into mixed-crystal systems or used as a precursor for more complex structures. Its ability to form double salts with various metals further expands its potential applications in areas such as scintillators and functional ceramics.[1]
These application notes provide an overview of the known properties of this compound, detail protocols for its synthesis and single crystal growth, and explore its potential applications in materials science based on the characteristics of related compounds.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | Cs₂SeO₄ | [1] |
| Molar Mass | 408.77 g/mol | [1] |
| Appearance | Colorless crystals | [1] |
| Crystal System | Orthorhombic | [1] |
| Solubility in Water | Insoluble | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Powder
This protocol describes two common methods for the laboratory-scale synthesis of this compound powder.
Method A: Reaction of Cesium Carbonate with Selenic Acid
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Selenic acid (H₂SeO₄) solution
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Drying oven
Procedure:
-
Dissolve a stoichiometric amount of cesium carbonate in deionized water in a beaker with continuous stirring.
-
Slowly add a stoichiometric amount of selenic acid solution to the cesium carbonate solution. Carbon dioxide gas will evolve.
-
Reaction: Cs₂CO₃ + H₂SeO₄ → Cs₂SeO₄ + H₂O + CO₂↑[1]
-
-
Monitor the pH of the solution. Continue adding selenic acid dropwise until the solution is neutralized (pH ≈ 7).
-
Gently heat the solution to encourage the precipitation of this compound.
-
Allow the solution to cool to room temperature, promoting further precipitation.
-
Collect the precipitate by vacuum filtration and wash with deionized water.
-
Dry the resulting this compound powder in an oven at 100-120 °C for several hours.
Method B: Neutralization of Cesium Hydroxide with Selenic Acid
Materials:
-
Cesium hydroxide (CsOH)
-
Selenic acid (H₂SeO₄) solution
-
Deionized water
-
Burette
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
pH indicator (e.g., phenolphthalein) or pH meter
Procedure:
-
Prepare a solution of cesium hydroxide in deionized water in an Erlenmeyer flask.
-
Add a few drops of pH indicator or place a pH probe in the solution.
-
Titrate the cesium hydroxide solution with selenic acid from a burette with constant stirring until the neutralization point is reached.
-
Reaction: 2CsOH + H₂SeO₄ → Cs₂SeO₄ + 2H₂O[1]
-
-
Transfer the resulting solution to a crystallizing dish.
-
Evaporate the water by gentle heating or by leaving the dish in a fume hood to obtain this compound crystals.
-
Collect and dry the crystals as described in Method A.
Protocol 2: Single Crystal Growth of this compound
This protocol outlines the slow evaporation solution growth method for obtaining single crystals of this compound, suitable for structural and physical property characterization.
Materials:
-
Synthesized this compound powder
-
High-purity deionized water (or other suitable solvent)
-
Beaker
-
Hot plate with magnetic stirring capability
-
Crystallization dish with a loosely fitting cover
-
Nylon thread or seed crystal holder
Procedure:
-
Prepare a saturated solution of this compound in deionized water at a slightly elevated temperature (e.g., 40-50 °C) by dissolving the synthesized powder with continuous stirring until no more solid dissolves.
-
Filter the hot, saturated solution through a fine filter paper or a syringe filter to remove any undissolved particles.
-
Transfer the clear, saturated solution to a clean crystallization dish.
-
To grow a larger single crystal, a small, well-formed seed crystal (obtained from initial crystallization) can be suspended in the solution using a nylon thread.
-
Cover the crystallization dish with a perforated lid or parafilm with small holes to allow for slow evaporation of the solvent.
-
Place the dish in a location with a stable temperature and minimal vibrations to promote slow and uniform crystal growth.
-
Monitor the crystal growth over several days to weeks. If smaller, unwanted crystals form, they can be removed, and the solution can be re-saturated and filtered again.
-
Once the desired crystal size is achieved, carefully remove the crystal from the solution and dry it with a lint-free cloth.
Potential Applications in Materials Science
While specific, large-scale applications of pure this compound are not yet established, its properties and the behavior of related compounds suggest several areas of potential utility:
-
Precursor for Ferroelectric and Superprotonic Conductors: this compound can be a crucial component in the synthesis of mixed-anion compounds, such as cesium sulfate selenate tellurate, which have demonstrated ferroelectric and superprotonic properties.[2] These materials are of interest for applications in solid-state batteries, fuel cells, and sensors.
-
Formation of Double Salts for Scintillators: Cesium-based compounds, such as cesium iodide and cesium chloride, are well-known scintillating materials used for radiation detection. This compound can form double salts with other metal selenates (e.g., Cs₂Mg(SeO₄)₂·6H₂O).[1] This opens up the possibility of synthesizing novel double-salt scintillators where the incorporation of different cations could tune the scintillation properties.
-
Dopant in Optical Materials: The large ionic radius and high atomic number of cesium can be advantageous in modifying the optical properties of host materials. This compound could be explored as a dopant or a component in the synthesis of phosphors or nonlinear optical materials.
-
Component in High-Density Glasses: Due to the high density of cesium, its compounds are sometimes used in the formulation of specialty optical glasses with high refractive indices. This compound could potentially be incorporated into glass matrices for such applications.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound powder.
Caption: Workflow for single crystal growth of this compound.
Caption: Logical relationship of this compound properties to applications.
References
Application Notes and Protocols: Cesium Selenate as a Precursor in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium selenate (Cs₂SeO₄) is a highly water-soluble inorganic salt that serves as a valuable precursor in various branches of chemical synthesis. Its utility stems from its ability to provide both cesium (Cs⁺) and selenate (SeO₄²⁻) ions in a readily available form. These application notes provide detailed protocols and data for the use of this compound in the synthesis of double salts, and explore its potential applications in the generation of advanced nanomaterials. While its role in areas such as Metal-Organic Frameworks (MOFs) and organic catalysis is not yet well-documented, the broader context of cesium chemistry suggests potential for future exploration.
Synthesis of Double Selenate Salts (Tutton's Salts)
This compound is a key precursor in the formation of crystalline double salts, particularly the isomorphous series known as Tutton's salts.[1] These compounds have the general formula M'₂M''(XO₄)₂(H₂O)₆, where M' is a monovalent cation like cesium, M'' is a divalent metal ion, and X is sulfur or selenium.[1] The selenate Tutton's salts, Cs₂M''(SeO₄)₂(H₂O)₆, are of interest for their well-defined crystal structures and potential applications in materials science.
The general synthesis methodology involves the slow evaporation of an aqueous solution containing equimolar amounts of this compound and the desired divalent metal selenate.[2][3]
Application: Synthesis of Cesium Magnesium Selenate Hexahydrate (Cs₂Mg(SeO₄)₂·6H₂O)
This protocol describes a typical method for synthesizing a cesium-containing Tutton's salt.
Experimental Protocol:
-
Precursor Solution Preparation:
-
Prepare a saturated aqueous solution of this compound (Cs₂SeO₄).
-
Prepare a separate saturated aqueous solution of magnesium selenate hexahydrate (MgSeO₄·6H₂O).
-
-
Mixing and Crystallization:
-
In a clean beaker, mix the two saturated solutions in a 1:1 molar ratio.
-
Gently stir the solution to ensure homogeneity.
-
Cover the beaker with perforated parafilm to allow for slow evaporation at room temperature (approximately 20-25°C).
-
-
Crystal Harvesting:
-
Allow the solution to stand undisturbed. Large, well-formed monoclinic crystals will typically form over a period of one to seven days.[3]
-
Once crystals of a suitable size have formed, carefully remove them from the mother liquor using tweezers or by decanting the solution.
-
Wash the harvested crystals briefly with a small amount of cold deionized water and then dry them on filter paper.
-
A similar procedure can be followed for the synthesis of other cesium Tutton's salts, such as Cesium Cobalt Selenate Hexahydrate (Cs₂Co(SeO₄)₂·6H₂O), by substituting magnesium selenate with cobalt(II) selenate.[4]
Synthesis of Other Double and Mixed-Metal Selenates
This compound can also be used to synthesize other double salts that do not belong to the Tutton's salt family. These syntheses also typically rely on co-crystallization from aqueous solutions.
Application: Synthesis of Cesium Cerium(III) Selenate Tetrahydrate (CsCe(SeO₄)₂·4H₂O)
This compound is formed by the reaction of this compound and cerium(III) selenate in an aqueous medium.
Experimental Protocol:
-
Precursor Preparation:
-
Prepare an aqueous solution of this compound (Cs₂SeO₄).
-
Prepare an aqueous solution of cerium(III) selenate (Ce₂(SeO₄)₃). Cerium(III) selenate itself can be synthesized by reacting cerium(III) carbonate with selenic acid.[5]
-
-
Reaction and Crystallization:
-
Mix the two solutions, ensuring a 1:1 molar ratio between Cs⁺ and Ce³⁺ ions.
-
Allow the solvent to evaporate slowly at room temperature.
-
Crystals of CsCe(SeO₄)₂·4H₂O will precipitate from the solution.[5]
-
-
Isolation:
-
Isolate the crystals by filtration, wash with a minimal amount of cold deionized water, and air dry.
-
Application: Synthesis of Cesium Gold(III) Selenate (CsAu(SeO₄)₂) and its Thermal Decomposition
This compound can be a precursor in the synthesis of complex double selenates containing precious metals like gold.
Experimental Protocol: Synthesis of CsAu(SeO₄)₂
A satisfactory synthesis of cesium gold(III) selenate involves the reaction of a gold(III) chloride solution with concentrated selenic acid, followed by the introduction of cesium.
-
Precursor Preparation:
-
Prepare a solution of chloroauric acid (HAuCl₄).
-
In a reaction vessel, combine 50 cm³ of the HAuCl₄ solution with 5 cm³ of concentrated selenic acid.
-
-
Reaction:
-
Evaporate the solution, initially on a water bath and then on a sand bath, until a minimal volume is reached, promoting the formation of the gold selenate species.
-
-
Precipitation and Isolation:
-
The addition of a cesium source at this stage leads to the precipitation of CsAu(SeO₄)₂.
-
The resulting precipitate is filtered, washed, and dried.
-
Thermal Decomposition Data:
The thermal stability of the resulting double selenate is a key characteristic. The decomposition of CsAu(SeO₄)₂ occurs at temperatures above 320°C.
| Parameter | Value |
| Onset of Decomposition | > 320 °C |
| DTG Maximum | ~373 °C (with a smaller peak at ~408 °C) |
| DSC Maximum | ~380 °C |
| Mass Loss (320-500 °C) | 31.8% (observed) |
DTG: Derivative Thermogravimetry, DSC: Differential Scanning Calorimetry
Proposed Applications in Nanomaterial Synthesis
While direct, well-established protocols for using this compound as a precursor for nanoparticles are not abundant in the literature, its chemical properties allow for the proposal of synthetic routes based on analogous reactions.
Proposed Application: Synthesis of Cesium Selenide (Cs₂Se) Nanoparticles
Cesium selenide nanoparticles are semiconductor materials with potential applications in photodetectors, light-emitting devices, and biosensors.[6] A plausible synthetic route involves the reduction of the selenate group in this compound to selenide (Se²⁻). This is a hypothetical protocol based on the known chemistry of selenium compounds.
Proposed Experimental Protocol (Chemical Reduction):
-
Precursor Solution: Prepare an aqueous solution of this compound (Cs₂SeO₄).
-
Reduction:
-
Heat the solution to a moderate temperature (e.g., 80-90°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Introduce a strong reducing agent, such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄), dropwise to the solution while stirring vigorously. The selenate ion (SeO₄²⁻) is reduced to selenide (Se²⁻).
-
A stabilizing agent, such as a long-chain amine or thiol, can be added to the reaction mixture to control particle growth and prevent aggregation.
-
-
Nanoparticle Formation and Isolation:
-
The formation of Cs₂Se nanoparticles may be indicated by a change in the solution's color.
-
After the reaction is complete, cool the solution to room temperature.
-
Isolate the nanoparticles by centrifugation.
-
Wash the collected nanoparticles multiple times with appropriate solvents (e.g., water and ethanol) to remove unreacted precursors and byproducts.
-
Dry the final product under vacuum.
-
Potential Role in Perovskite Synthesis
All-inorganic cesium lead halide perovskites (CsPbX₃, where X = Cl, Br, I) are a class of materials with exceptional optoelectronic properties.[7] Current synthesis methods, such as the hot-injection technique, typically use cesium oleate as the cesium precursor.[8] However, aqueous-phase synthesis methods are being developed to improve stability and simplify procedures.[3][7]
While not a currently documented precursor for this application, this compound's high water solubility makes it a potential candidate as a cesium source in future aqueous-based synthesis routes for perovskites or related materials. The challenge would lie in ensuring the selenate anion does not interfere with the formation of the desired halide perovskite lattice.
Status in MOF Synthesis and Organic Catalysis
A review of the current literature did not yield specific examples of this compound being used as a primary precursor for the synthesis of Metal-Organic Frameworks (MOFs) or as a catalyst in organic reactions.
-
MOF Synthesis: The synthesis of cerium-based MOFs has been reported, but these typically employ other cerium salts as precursors.[9][10]
-
Organic Catalysis: While other cesium salts like cesium carbonate (Cs₂CO₃) and cesium fluoride (CsF) are widely used in organic synthesis as bases or catalysts, the role of this compound in this field remains unexplored.[11][12] The unique properties of the cesium cation, such as its large ionic radius and high polarizability, are often credited for its catalytic efficacy.[13]
Diagrams
Caption: Workflow for the synthesis of Cesium Tutton's Salt.
Caption: Proposed workflow for Cs₂Se nanoparticle synthesis.
References
- 1. Tutton's salt - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Composition of Tutton Double Salts: An Introductory Laboratory Project [article.sapub.org]
- 3. sapub.org [sapub.org]
- 4. Caesium selenate - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. The solvothermal synthesis and characterization of quaternary arsenic chalcogenides CsTMAsQ3 (TM = Hg, Cd; Q = S, Se) using Cs+ as a structure directing agent: from 1D anionic chains to 2D anionic layers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US10253256B2 - Use of sulfur and selenium compounds as precursors to nanostructured materials - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvothermal synthesis of cesium lead halide perovskite nanowires with ultra-high aspect ratios for high-performance photodetectors - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. scribd.com [scribd.com]
- 13. CN101112999A - Preparation process of sodium selenate - Google Patents [patents.google.com]
Application Notes and Protocols for Large Cesium Selenate Crystal Growth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for growing large single crystals of cesium selenate (Cs₂SeO₄). The following information is based on established solution-based crystal growth techniques. This compound exhibits a notable decrease in solubility at higher temperatures, a critical factor in the design of the experimental protocols.
Physicochemical Data of this compound
A comprehensive understanding of the material's properties is essential for successful crystal growth.
| Property | Value | Reference |
| Chemical Formula | Cs₂SeO₄ | [1] |
| Molar Mass | 408.77 g/mol | [1] |
| Crystal System | Orthorhombic | [1] |
| Appearance | Colorless crystals | [1] |
| Solubility in Water | ||
| at 0 °C | 39.5 g/100 mL | [2] |
| at 12 °C | 245 g/100 g | [3] |
| at 20 °C | 35.2 g/100 mL | [2] |
| at 90 °C | 2.1 g/100 mL | [2] |
Crystal Growth Techniques
Two primary methods are recommended for growing large this compound crystals from aqueous solutions: the slow evaporation method and the temperature gradient method (exploiting the inverse solubility-temperature relationship).
Slow Evaporation Method
This technique is straightforward and relies on the gradual removal of the solvent to increase the solute concentration, leading to crystallization.[4][5]
Experimental Protocol:
-
Solution Preparation: Prepare a saturated solution of this compound in high-purity deionized water at a stable ambient temperature (e.g., 20 °C). To ensure saturation, add the solute to the solvent incrementally with continuous stirring until a small amount of undissolved solid remains.
-
Filtration: Gently warm the solution by a few degrees to dissolve the remaining solid and then filter it through a pre-warmed, fine-pore filter paper (e.g., 0.22 µm) into a clean crystallization dish to remove any particulate impurities.
-
Crystallization: Cover the crystallization dish with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow and controlled evaporation. The rate of evaporation can be adjusted by changing the number and size of the perforations.[4]
-
Incubation: Place the crystallization dish in a vibration-free and temperature-stable environment.
-
Crystal Harvesting: Monitor the vessel over several days to weeks. Once crystals of the desired size have formed, carefully decant the mother liquor and harvest the crystals.
Logical Workflow for the Slow Evaporation Method:
Temperature Gradient Method (Inverse Temperature Crystallization)
Given that the solubility of this compound in water decreases as the temperature increases, a controlled increase in temperature can be used to induce crystallization.[2] This is contrary to the typical slow cooling method used for many salts.[6]
Experimental Protocol:
-
Solution Preparation: Prepare a saturated solution of this compound in high-purity deionized water at a low, stable temperature (e.g., 10-15 °C). Ensure saturation by leaving a small amount of undissolved solid.
-
Filtration: Filter the cold saturated solution into a clean, sealable crystallization vessel to remove any impurities.
-
Seed Crystal Introduction (Optional): For growing a single large crystal, a small, well-formed seed crystal can be suspended in the solution.
-
Controlled Heating: Place the sealed vessel in a programmable water bath or oven. Gradually increase the temperature at a slow, controlled rate (e.g., 0.1-0.5 °C per hour).
-
Crystal Growth: As the temperature rises, the solubility of this compound will decrease, leading to supersaturation and crystal growth on the seed crystal or through spontaneous nucleation.
-
Equilibration and Harvesting: Once the desired temperature is reached, maintain it for a period to allow for maximum crystal growth. Then, carefully decant the solution and harvest the crystals.
Signaling Pathway for Inverse Temperature Crystallization:
Hydrothermal Synthesis (Theoretical Application)
Conceptual Protocol:
-
Precursor Preparation: A nutrient solution of this compound in deionized water would be prepared.
-
Autoclave Setup: The solution, along with a seed crystal, would be placed in a sealed autoclave.
-
Temperature Gradient: A temperature differential would be established across the autoclave, with the nutrient source at a lower temperature (higher solubility) and the seed crystal at a higher temperature (lower solubility).
-
Convection and Growth: Convection would transport the dissolved solute from the cooler to the hotter zone, where it would precipitate on the seed crystal, promoting growth.
Experimental Workflow for Hydrothermal Synthesis:
Data Summary for Crystal Growth Techniques
| Parameter | Slow Evaporation | Temperature Gradient | Hydrothermal Synthesis (Conceptual) |
| Principle | Isothermal solvent removal | Non-isothermal, temperature-induced precipitation | Temperature-gradient driven transport and precipitation |
| Driving Force | Increasing concentration | Supersaturation via temperature increase | Supersaturation via temperature gradient |
| Typical Solvent | Deionized Water | Deionized Water | Deionized Water |
| Temperature | Constant Ambient | Slowly Increasing (e.g., 10°C to 40°C) | High Temperature & Pressure Gradient |
| Apparatus | Crystallization Dish | Sealed Vessel, Programmable Bath | Autoclave |
| Growth Time | Days to Weeks | Days | Hours to Days |
| Key Advantage | Simplicity | Good control over growth rate | Can produce high-quality crystals |
| Key Disadvantage | Slower Growth Rate | Requires precise temperature control | Requires specialized equipment |
Concluding Remarks
The successful growth of large, high-quality this compound single crystals is achievable through carefully controlled solution-based methods. The inverse relationship between solubility and temperature for this compound is a key consideration that makes the temperature gradient method particularly interesting. For all techniques, the use of high-purity starting materials and a clean, vibration-free environment is paramount to obtaining defect-free crystals.
References
- 1. Caesium selenate - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. caesium selenate [chemister.ru]
- 4. Slow Evaporation Method [people.chem.umass.edu]
- 5. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 6. colorado.edu [colorado.edu]
- 7. Hydrothermal synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Spectroscopic Analysis of Cesium Selenate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cesium selenate (Cs₂SeO₄) is an inorganic compound that serves as a source of cesium and selenate ions. In spectroscopic studies, it can be utilized for various purposes, including as a heavy-atom derivative in X-ray crystallography, a probe in biophysical studies of ion channels, and a tool to investigate the effects of selenate on biological systems. These application notes provide detailed protocols for the characterization of this compound and its use in several key spectroscopic techniques. While specific literature on the spectroscopic applications of this compound is limited, the following protocols have been adapted from established methods for analogous compounds, such as sodium selenate and other cesium salts.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for sample preparation and interpretation of spectroscopic results.
| Property | Value |
| Chemical Formula | Cs₂SeO₄ |
| Molar Mass | 408.77 g/mol |
| Appearance | Colorless crystalline solid |
| Crystal System | Orthorhombic |
| Solubility in Water | High (Note: Precise quantitative data varies, but it is known to be readily soluble) |
| Melting Point | ~980 °C |
Spectroscopic Characterization Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: FTIR spectroscopy is used to identify the vibrational modes of the selenate (SeO₄²⁻) anion and to confirm the absence of water of hydration in anhydrous this compound samples.
Experimental Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Dry the this compound sample in an oven at 110°C for 2 hours to remove any adsorbed moisture.
-
In a dry agate mortar, thoroughly grind 1-2 mg of the dried this compound with 100-200 mg of spectroscopic grade potassium bromide (KBr). The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under a hydraulic press at 8-10 tons for 5-10 minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Mount the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the FTIR spectrum of the sample from 4000 to 400 cm⁻¹.
-
Collect at least 32 scans and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands of the selenate anion. The primary absorption is expected in the 800-900 cm⁻¹ region due to the Se-O stretching vibrations.
-
Check for the absence of a broad absorption band around 3400 cm⁻¹, which would indicate the presence of O-H stretching from water molecules.
-
Expected Data: The FTIR spectrum of this compound is expected to show a strong absorption band corresponding to the asymmetric stretching mode (ν₃) of the tetrahedral selenate ion. A weaker band for the symmetric stretching mode (ν₁) may also be observed.
Raman Spectroscopy
Application: Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrational modes of the selenate ion. It is a useful technique for structural characterization.
Experimental Protocol:
-
Sample Preparation:
-
Place a small amount of the crystalline this compound powder into a glass capillary tube or onto a microscope slide.
-
Alternatively, for aqueous solutions, prepare a concentrated solution of this compound in deionized water.
-
-
Data Acquisition:
-
Place the sample in the Raman spectrometer.
-
Use a laser excitation source (e.g., 532 nm or 785 nm).
-
Set the laser power to a low level (e.g., 10-50 mW) to avoid sample heating or degradation.
-
Acquire the Raman spectrum from approximately 100 to 1200 cm⁻¹.
-
Accumulate multiple scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the Raman-active vibrational modes of the selenate ion. The symmetric stretching mode (ν₁) is expected to be a strong, sharp peak, typically around 830-840 cm⁻¹.
-
Other bending and stretching modes (ν₂, ν₃, ν₄) may also be observed at lower wavenumbers.
-
Quantitative Data Summary (Raman Spectroscopy):
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |
| ν₁ (A₁) | ~835 | Symmetric Se-O stretch |
| ν₂ (E) | ~345 | Symmetric Se-O bend |
| ν₃ (F₂) | ~873 | Asymmetric Se-O stretch |
| ν₄ (F₂) | ~432 | Asymmetric Se-O bend |
UV-Visible (UV-Vis) Spectroscopy
Application: UV-Vis spectroscopy can be used for the quantitative analysis of selenate in solution. This is often achieved through indirect methods involving a colorimetric reaction.
Experimental Protocol (Indirect Quantitative Analysis):
This protocol is adapted for the determination of selenate concentration.
-
Reagent Preparation:
-
Prepare a standard stock solution of this compound of known concentration (e.g., 1000 ppm SeO₄²⁻).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare a colorimetric reagent solution (e.g., a solution containing iodide and starch indicator in an acidic medium). Selenate will oxidize iodide to iodine, which forms a colored complex with starch.
-
-
Sample Preparation:
-
Prepare an aqueous solution of the this compound sample with an unknown concentration.
-
-
Reaction and Measurement:
-
To a set of test tubes, add a fixed volume of each calibration standard and the unknown sample solution.
-
Add the colorimetric reagent to each tube and mix well.
-
Allow the reaction to proceed for a fixed amount of time (e.g., 15 minutes) at a constant temperature.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) for the iodine-starch complex (typically around 580-600 nm) using a UV-Vis spectrophotometer. Use a reagent blank (deionized water + colorimetric reagent) to zero the instrument.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the selenate standards.
-
Determine the concentration of selenate in the unknown sample by interpolating its absorbance on the calibration curve.
-
Experimental Workflow for UV-Vis Quantitative Analysis:
Caption: Workflow for the quantitative analysis of selenate using UV-Vis spectroscopy.
X-ray Absorption Spectroscopy (XAS)
Application: XAS is a powerful technique to determine the local atomic environment and oxidation state of selenium. It can be used to study the coordination of the selenate ion in different matrices.
Experimental Protocol (Adapted for this compound):
-
Sample Preparation:
-
For solid samples, grind the this compound into a fine powder and press it into a sample holder with Kapton tape windows.
-
For aqueous solutions, use a liquid sample cell with appropriate windows (e.g., Mylar).
-
The concentration should be adjusted to give an appropriate absorption edge step.
-
-
Data Acquisition (at a Synchrotron Source):
-
Mount the sample in the beamline.
-
Use a double-crystal monochromator (e.g., Si(220)) to scan the X-ray energy across the Se K-edge (around 12.658 keV).
-
Collect the spectrum in transmission mode for concentrated samples or fluorescence mode for dilute samples.
-
For fluorescence measurements, use a multi-element detector (e.g., a Ge detector array).
-
-
Data Analysis:
-
XANES (X-ray Absorption Near Edge Structure) Analysis:
-
The position and features of the absorption edge provide information about the oxidation state of selenium (Se(VI) in selenate).
-
Compare the XANES spectrum of the sample to that of known selenium standards (e.g., sodium selenate, sodium selenite).
-
-
EXAFS (Extended X-ray Absorption Fine Structure) Analysis:
-
Extract the EXAFS oscillations from the post-edge region of the spectrum.
-
Perform a Fourier transform of the EXAFS data to obtain a radial distribution function, which shows the distances to neighboring atoms.
-
Fit the EXAFS data using theoretical models to determine the coordination number and bond distances of the Se-O shells.
-
-
Expected Data for this compound (EXAFS):
| Shell | Atom | Coordination Number (N) | Distance (R, Å) |
| 1st | O | 4 | ~1.64 |
Circular Dichroism (CD) Spectroscopy
Application: CD spectroscopy is used to study the interaction of this compound with chiral molecules, such as proteins and DNA. Binding of the selenate or cesium ions to a chiral macromolecule can induce a CD signal or perturb the existing CD spectrum of the macromolecule.[1][2][3]
Experimental Protocol (Protein Binding Study):
-
Sample Preparation:
-
Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate or Tris buffer). The buffer should not have a high absorbance in the far-UV region.
-
Prepare a concentrated stock solution of this compound in the same buffer.
-
The final protein concentration for far-UV CD (190-250 nm) is typically 0.1-0.2 mg/mL, and for near-UV CD (250-320 nm) is 0.5-1.0 mg/mL.
-
-
Data Acquisition:
-
Use a quartz cuvette with a path length appropriate for the wavelength range (e.g., 1 mm for far-UV, 10 mm for near-UV).
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the protein solution without this compound.
-
Titrate the protein solution with small aliquots of the this compound stock solution, recording a CD spectrum after each addition and allowing for equilibration.
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Analyze the changes in the CD signal at specific wavelengths as a function of this compound concentration.
-
Changes in the far-UV region may indicate alterations in the protein's secondary structure upon ion binding.
-
Changes in the near-UV region can suggest modifications to the tertiary structure around aromatic amino acid residues.
-
Binding constants can be determined by fitting the titration data to a suitable binding model.
-
Logical Relationship in CD Titration Experiment:
Caption: Logical flow of a CD spectroscopy titration experiment.
Application in Drug Development: Selenate and Cellular Signaling
Selenate, the anionic component of this compound, has been shown to modulate several key signaling pathways implicated in cell growth, proliferation, and apoptosis. This makes this compound a valuable tool for researchers in drug development studying diseases like cancer and neurodegenerative disorders.
Selenate and the AKT/mTOR Pathway
Studies have shown that selenite (a related selenium oxyanion) can induce apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS), which in turn inhibits the AKT/mTOR signaling pathway.[4] Selenate may have similar or distinct effects that can be investigated.
References
- 1. Circular dichroism spectroscopy for the study of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Circular dichroism (CD) analyses of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selenite Induces Cell Cycle Arrest and Apoptosis via Reactive Oxygen Species-Dependent Inhibition of the AKT/mTOR Pathway in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cesium Hydrogen Selenate (CsHSeO4) in Ferroic Materials Research
Audience: Researchers, scientists, and materials development professionals.
Introduction
In the field of advanced functional materials, compounds exhibiting ferroic orders—such as ferroelectricity and ferroelasticity—are of significant interest due to their unique, switchable properties. Ferroelectric materials possess a spontaneous electric polarization that can be reoriented by an external electric field, making them crucial for applications like non-volatile memory (FeRAM), sensors, and actuators.[1][2] Closely related are ferroelastic materials, which exhibit a spontaneous strain and can be switched between different states by an applied mechanical stress. All ferroelectric materials are inherently ferroelastic.
This document focuses on Cesium Hydrogen Selenate (CsHSeO4), a compound belonging to the family of alkali metal hydrogen sulfates/selenates (MHXO4-type).[3] While research has extensively documented the ferroelastic and superionic (high proton conductivity) properties of CsHSeO4, its characterization as a classic ferroelectric material is not widely established in scientific literature.[3][4] These application notes will provide a comprehensive overview of CsHSeO4, detailing its synthesis, known properties, and the standard experimental protocols used to characterize its ferroelastic and dielectric nature. The protocol for measuring ferroelectric hysteresis is included as the definitive method to investigate any potential ferroelectric behavior.
CsHSeO4 undergoes significant phase transitions, which are key to its functional properties. At room temperature (Phase II), it has a monoclinic crystal structure.[3][4] Upon heating, it transitions at approximately 401 K (128 °C) to a tetragonal, superionic phase (Phase I) characterized by high proton conductivity.[3][4][5] The room-temperature phase is known to be ferroelastic.[4] The high proton conductivity in its high-temperature phase makes CsHSeO4 a candidate for applications in solid-state proton conductors, such as in intermediate-temperature fuel cells.[6][7]
Quantitative Data Summary
The known physical and structural properties of Cesium Hydrogen Selenate (CsHSeO4) are summarized in the tables below.
Table 1: Crystal Structure and Phase Transition Data for CsHSeO4
| Property | Phase II (Room Temperature) | Phase I (High Temperature) |
| Crystal System | Monoclinic[3][4] | Tetragonal[3][4] |
| Space Group | P2₁/c[3][4] | I4₁/amd[3][4] |
| Lattice Parameters | a = 7.978 Åb = 8.420 Åc = 7.813 Åβ = 111.34°[3] | - |
| Phase Transition Temp. | Transitions to Phase I at Tc ≈ 401 K (128 °C)[3][4] | Transitions to Phase II on cooling |
| Key Characteristic | Ferroelastic[4] | Superionic (High Proton Conductivity)[3][6] |
Experimental Protocols
Protocol for Single Crystal Synthesis of CsHSeO4
This protocol describes the synthesis of CsHSeO4 single crystals by the slow evaporation method.[3]
Materials and Equipment:
-
Cesium Carbonate (Cs₂CO₃)
-
Selenic Acid (H₂SeO₄)
-
Deionized Water (H₂O) and Deuterium Oxide (D₂O for deuterated samples)
-
Phosphorus Pentoxide (P₂O₅) as a desiccant
-
Glass desiccator
-
Beakers and stirring equipment
-
Crystallization dishes
Procedure:
-
Solution Preparation: Prepare an aqueous solution by dissolving Cesium Carbonate (Cs₂CO₃) and Selenic Acid (H₂SeO₄) in deionized water. A molar ratio of 1:2 (Cs₂CO₃ : H₂SeO₄) should be used to achieve the correct stoichiometry for CsHSeO4.
-
Stirring: Stir the solution until all reactants are fully dissolved.
-
Crystallization: Transfer the resulting solution to a crystallization dish.
-
Slow Evaporation: Place the crystallization dish inside a glass desiccator containing a drying agent such as phosphorus pentoxide (P₂O₅).
-
Growth: Allow the solvent to evaporate slowly at a constant room temperature. Plate-like single crystals of CsHSeO4 will form over several days to weeks.[3]
-
Harvesting: Carefully remove the grown crystals from the solution, gently dry them with filter paper, and store them in a dry environment.
Protocol for Structural Characterization (X-Ray Diffraction)
Temperature-dependent X-ray Diffraction (XRD) is used to identify the crystal structure and observe phase transitions.[4]
Equipment:
-
Four-circle single-crystal X-ray diffractometer
-
Temperature control stage (e.g., nitrogen or helium cryostat for low temperatures, heater for high temperatures)
Procedure:
-
Crystal Mounting: Mount a high-quality single crystal of CsHSeO4 on a goniometer head.
-
Initial Measurement (Room Temp): Perform a full XRD data collection at room temperature (e.g., 298 K) to determine the initial crystal structure (Phase II). This will confirm the monoclinic P2₁/c space group.[3]
-
Temperature-Dependent Scans:
-
Slowly heat the crystal using the temperature control stage.
-
Collect XRD patterns at various temperature points, especially around the expected phase transition temperature of ~401 K (128 °C).
-
Collect a full dataset above the transition temperature to determine the structure of the high-temperature phase (Phase I), confirming the tetragonal I4₁/amd space group.[4]
-
-
Data Analysis: Analyze the diffraction data to refine lattice parameters, space group, and atomic positions at each temperature. Plot the lattice parameters as a function of temperature to visualize the structural changes at the phase transition.
Protocol for Thermal Analysis (DSC)
Differential Scanning Calorimetry (DSC) is used to precisely determine the temperature and enthalpy of phase transitions.[3]
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
Procedure:
-
Sample Preparation: Place a small, high-quality crystal (typically 5-10 mg) of CsHSeO4 into an aluminum pan and seal it.
-
Measurement Program:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 5-10 K/min) over a temperature range that encompasses the phase transition (e.g., from room temperature to 450 K).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The phase transition will appear as an endothermic peak on the heating curve.[3] The onset or peak temperature of this signal corresponds to the transition temperature (Tc). The area under the peak is proportional to the enthalpy change of the transition. A sharp peak is characteristic of a first-order phase transition.[3]
Protocol for Dielectric Spectroscopy
This technique measures the dielectric constant and dielectric loss as a function of temperature and frequency, which is crucial for characterizing ferroelectric and related materials.[8][9]
Equipment:
-
LCR meter or impedance analyzer
-
Sample holder with temperature control (furnace or cryostat)
-
Sputter coater for electrode deposition (e.g., gold or platinum)
Procedure:
-
Sample Preparation:
-
Select a thin, plate-like single crystal of CsHSeO4.
-
Polish the two parallel faces to ensure they are flat and smooth.
-
Deposit conductive electrodes (e.g., gold) on the polished faces using a sputter coater.
-
-
Measurement:
-
Mount the electroded sample in the temperature-controlled sample holder.
-
Connect the electrodes to the LCR meter.
-
Measure the capacitance (C) and dissipation factor (tan δ) over a desired frequency range (e.g., 1 kHz to 1 MHz) at various temperatures, sweeping through the phase transition.
-
-
Data Analysis:
-
Calculate the real part of the dielectric constant (ε') from the capacitance using the formula: ε' = (C * d) / (ε₀ * A), where d is the sample thickness, A is the electrode area, and ε₀ is the permittivity of free space.
-
Plot ε' and tan δ versus temperature for different frequencies. A sharp peak or anomaly in the dielectric constant at a specific temperature is indicative of a phase transition.[9][10]
-
Protocol for Ferroelectric Hysteresis (P-E Loop) Measurement
This is the definitive experiment to confirm ferroelectricity by observing the switching of spontaneous polarization.[2][11]
Equipment:
-
Ferroelectric test system (e.g., Sawyer-Tower circuit)[11]
-
High-voltage amplifier
-
Digital oscilloscope
-
Temperature-controlled sample holder
Procedure:
-
Sample Preparation: Prepare an electroded sample as described in the dielectric spectroscopy protocol (Section 2.4).
-
Circuit Connection: Connect the sample to the ferroelectric test system. The applied voltage is proportional to the electric field (E), and the measured charge on a reference capacitor is proportional to the polarization (P).
-
Measurement:
-
Apply a sinusoidal high-voltage signal across the sample at a fixed frequency (e.g., 50 Hz or 60 Hz).
-
Gradually increase the amplitude of the applied voltage.
-
Record the polarization (P) versus the electric field (E) on the oscilloscope.
-
-
Data Analysis:
Visualizations: Workflows and Phase Transitions
The following diagrams illustrate the experimental workflow for characterizing CsHSeO4 and its temperature-dependent phase transitions.
References
- 1. physics.pub.ro [physics.pub.ro]
- 2. Understanding a Ferroelectric Hysteresis Loop in Electronics [resources.pcb.cadence.com]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. chalcogen.ro [chalcogen.ro]
- 9. Frequency and temperature-dependence of dielectric permittivity and electric modulus studies of the solid solution Ca0.85Er0.1Ti1−xCo4x/3O3 (0 ≤ x ≤ 0.1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ph2.uni-koeln.de [ph2.uni-koeln.de]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Curie temperature - Wikipedia [en.wikipedia.org]
Preparation of Cesium Selenate Solutions: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of cesium selenate (Cs₂SeO₄) solutions in a laboratory setting. This compound is a valuable reagent in various research applications, including crystallography and, notably, in studies investigating cancer therapeutics.[1] This guide offers comprehensive information on its properties, safe handling, and detailed experimental procedures.
Physicochemical Properties of this compound
This compound is a colorless, crystalline solid.[2] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | Cs₂SeO₄ | [3] |
| Molar Mass | 408.77 g/mol | [2] |
| Appearance | Colorless rhombic crystals | [4] |
| Density | 4.456 g/cm³ | [5] |
| Melting Point | 985 °C | [4] |
| Water Solubility | 245 g/100 g H₂O (at 12 °C) | [4] |
| 35.2 g/100 g H₂O (at 20 °C) | [5][6] | |
| 39.5 g/100 g H₂O (at 0 °C) | [5][6] | |
| 2.1 g/100 g H₂O (at 90 °C) | [5][6] |
Safety and Handling Precautions
This compound, like all selenium compounds, should be handled with care due to its potential toxicity.[7] The primary hazards are associated with the selenate anion.
General Safety:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Avoid inhalation of dust or aerosols.[10]
-
Do not eat, drink, or smoke in the laboratory.[10]
-
Wash hands thoroughly after handling.[10]
In Case of Exposure:
-
Ingestion: Extremely hazardous.[8] Seek immediate medical attention.[8]
-
Inhalation: Very hazardous.[8] Move to fresh air and seek immediate medical attention.[8]
-
Eye Contact: Very hazardous (irritant).[8] Immediately flush eyes with plenty of water for at least 15 minutes.[8] Seek medical attention.
-
Skin Contact: May cause irritation. Wash the affected area with soap and water.
Storage and Stability:
-
Store this compound in a tightly sealed container in a cool, dry place.[11]
-
Aqueous solutions of selenate are generally stable; however, acidification can enhance stability.[12]
Experimental Protocols
Protocol for the Preparation of a this compound Stock Solution (e.g., 1 M)
This protocol describes the synthesis of this compound from cesium carbonate and selenic acid.[2]
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Selenic acid (H₂SeO₄)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker and graduated cylinder
-
pH meter
Procedure:
-
Calculate Reagent Quantities: Determine the required mass of cesium carbonate and volume of selenic acid based on the desired final concentration and volume of the this compound solution.
-
Dissolve Cesium Carbonate: In a beaker, dissolve the calculated amount of cesium carbonate in deionized water with continuous stirring.
-
Neutralization: Slowly add the selenic acid to the cesium carbonate solution. This is an acid-base neutralization reaction that will produce carbon dioxide gas.[2] Add the acid dropwise to control the effervescence.
-
pH Adjustment: Monitor the pH of the solution. Continue adding selenic acid until the solution reaches a neutral pH (approximately 7.0).
-
Final Volume Adjustment: Once the reaction is complete and the solution is neutral, transfer it to a volumetric flask and add deionized water to reach the final desired volume.
-
Filtration (Optional): If any solid impurities are present, filter the solution through a 0.22 µm filter.
-
Storage: Store the prepared solution in a clearly labeled, sealed container at room temperature.
Application Protocol: Sensitization of Drug-Resistant Cancer Cells with Selenate
This protocol is based on findings that selenate can sensitize drug-resistant cancer cells to chemotherapeutic agents by inducing apoptosis via G2 phase cell cycle arrest.[1]
Objective: To investigate the effect of this compound on the viability of drug-resistant cancer cells.
Materials:
-
Drug-resistant cancer cell line (e.g., KBV20C) and its sensitive parent cell line (e.g., KB)
-
Complete cell culture medium
-
This compound stock solution
-
Chemotherapeutic agent (e.g., vincristine)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, WST-1)
-
Microplate reader
-
Flow cytometer
-
Propidium iodide (PI) and RNase A for cell cycle analysis
Procedure:
-
Cell Seeding: Seed the drug-resistant and sensitive cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include untreated control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Cell Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the percentage of cell viability relative to the untreated control.
-
Cell Cycle Analysis (Flow Cytometry):
-
Seed cells in larger culture dishes and treat as described above.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Stain the cells with a solution containing propidium iodide and RNase A.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism by which selenate sensitizes drug-resistant cancer cells.
References
- 1. Selenate specifically sensitizes drug-resistant cancer cells by increasing apoptosis via G2 phase cell cycle arrest without P-GP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caesium selenate - Wikipedia [en.wikipedia.org]
- 3. Selenic acid, cesium salt (1:2) | Cs2O4Se | CID 165862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caesium selenate [chemister.ru]
- 5. This compound CAS#: 13454-73-4 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. phi.com [phi.com]
- 12. Stability of selenium compounds in aqueous extracts of dietary supplements during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydrothermal Synthesis of Cesium Selenate Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized experimental protocols for the synthesis of cesium selenate compounds via hydrothermal methods. While specific protocols for the hydrothermal synthesis of simple this compound (Cs₂SeO₄) are not prevalent in existing literature—likely due to the efficacy of conventional methods such as aqueous solution reactions—this guide extrapolates from established hydrothermal synthesis procedures for analogous compounds, such as other cesium-containing materials and rare-earth double selenates.
Introduction to Hydrothermal Synthesis
Hydrothermal synthesis is a versatile and robust method for the preparation of crystalline materials from aqueous solutions under conditions of high temperature and pressure. This technique offers several advantages over traditional synthesis routes, including:
-
High Purity and Homogeneity: The sealed reaction environment minimizes contamination and promotes uniform crystal growth.
-
Morphological Control: By varying reaction parameters such as temperature, pressure, time, and pH, the size and shape of the resulting crystals can be controlled.
-
Metastable Phase Synthesis: The unique conditions can lead to the formation of crystalline phases that are not accessible under ambient conditions.
These attributes make hydrothermal synthesis a valuable tool for creating novel this compound compounds, which have potential applications in materials science and as precursors for more complex structures in drug development research.
Potential Applications of this compound Compounds
This compound and its derivatives are of interest for various applications:
-
Materials Science: As components in the manufacturing of specialty glasses and as catalysts in organic synthesis.
-
Drug Development: While not a direct therapeutic, this compound can serve as a source of selenate ions for the synthesis of selenium-containing compounds and nanoparticles, which are investigated for their antioxidant and therapeutic properties. Cesium itself has been explored in various biomedical contexts, though its use is still largely preclinical.
-
Research: As precursors for the synthesis of more complex inorganic-organic hybrid materials and metal-organic frameworks (MOFs).
Generalized Experimental Protocol: Hydrothermal Synthesis of a Cesium-Transition Metal Selenate Double Salt
This protocol describes a generalized method for the synthesis of a cesium-transition metal selenate double salt, with the general formula Cs₂M(SeO₄)₂·nH₂O (where M is a divalent metal cation like Mg²⁺, Co²⁺, or Zn²⁺). This protocol is adapted from established procedures for other double salt syntheses.
Materials and Equipment
-
Precursors:
-
Cesium Carbonate (Cs₂CO₃) or Cesium Hydroxide (CsOH)
-
Selenic Acid (H₂SeO₄)
-
A soluble salt of the desired transition metal (e.g., Magnesium Sulfate (MgSO₄), Cobalt(II) Chloride (CoCl₂), Zinc Nitrate (Zn(NO₃)₂))
-
Deionized Water
-
-
Equipment:
-
Teflon-lined stainless steel autoclave (25-100 mL capacity)
-
Programmable drying oven
-
Magnetic stirrer and stir bars
-
pH meter
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., Büchner funnel)
-
Drying oven for product collection
-
Precursor Solution Preparation
-
This compound Solution:
-
In a beaker, dissolve a stoichiometric amount of Cesium Carbonate or Cesium Hydroxide in deionized water.
-
Slowly add a stoichiometric equivalent of Selenic Acid to the cesium salt solution while stirring continuously. The reaction of cesium carbonate and selenic acid can be represented as: Cs₂CO₃ + H₂SeO₄ → Cs₂SeO₄ + H₂O + CO₂↑[1]
-
Alternatively, the neutralization reaction of cesium hydroxide and selenic acid is: 2CsOH + H₂SeO₄ → Cs₂SeO₄ + 2H₂O[1]
-
Stir until the reaction is complete and a clear solution of this compound (Cs₂SeO₄) is formed.
-
-
Transition Metal Salt Solution:
-
In a separate beaker, dissolve a stoichiometric amount of the chosen transition metal salt in deionized water.
-
-
Mixing:
-
Slowly add the transition metal salt solution to the this compound solution under constant stirring. The molar ratio of Cs₂SeO₄ to the metal salt should be 1:1 to favor the formation of the double salt.
-
The final concentration of the reactants in the solution can be varied, but a typical starting point is in the range of 0.1 to 0.5 M.
-
The pH of the final solution can be adjusted if necessary using a dilute acid or base, although for many double salt syntheses, the natural pH of the mixed solution is suitable.
-
Hydrothermal Reaction
-
Autoclave Loading: Transfer the final precursor solution into the Teflon liner of the autoclave, filling it to no more than 80% of its capacity.
-
Sealing and Heating: Seal the autoclave tightly and place it inside a programmable oven. Heat the autoclave to the desired reaction temperature, typically between 150°C and 230°C. Maintain this temperature for a specified reaction time, which can range from 24 to 72 hours.
-
Cooling: After the reaction period, turn off the oven and allow the autoclave to cool down to room temperature naturally. Caution: Do not attempt to open the autoclave while it is hot and under pressure.
Product Collection and Purification
-
Retrieval: Once cooled, carefully open the autoclave and retrieve the Teflon liner. The crystalline product will have precipitated.
-
Washing: Collect the precipitate by centrifugation or filtration. Wash the product several times with deionized water to remove any unreacted precursors or soluble by-products. A final wash with ethanol can aid in drying.
-
Drying: Dry the purified product in an oven at a moderate temperature (e.g., 60-80°C) for several hours until a constant weight is achieved.
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for the hydrothermal synthesis of cesium-transition metal selenate double salts.
Caption: Workflow for hydrothermal synthesis of this compound compounds.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and a representative double salt. This data is crucial for material characterization and for understanding the structural properties of the synthesized compounds.
Table 1: Physicochemical Properties of this compound (Cs₂SeO₄)
| Property | Value | Reference(s) |
| Molar Mass | 408.77 g/mol | [1] |
| Appearance | Colorless rhombic crystals | [1] |
| Crystal System | Orthorhombic | [1] |
| Solubility in Water | Insoluble | [1] |
Note: The reported insolubility in water in one source[1] may refer to specific conditions, as selenates are generally more soluble than their sulfate counterparts[2]. Further verification of solubility under various conditions is recommended.
Table 2: Crystallographic Data for this compound (Cs₂SeO₄)
| Parameter | Value | Reference(s) |
| Space Group | Pnam | [3] |
| a | 8.3777 Å | [3] |
| b | 11.276 Å | [3] |
| c | 6.434 Å | [3] |
| α, β, γ | 90° | [3] |
This data is derived from single-crystal X-ray diffraction analysis.
Concluding Remarks
The hydrothermal synthesis protocols and data presented herein provide a foundational guide for the preparation and characterization of this compound compounds. Researchers are encouraged to use this information as a starting point, optimizing the reaction conditions to achieve the desired phase, purity, and morphology for their specific applications. The versatility of the hydrothermal method holds significant promise for the discovery and development of novel this compound materials with unique properties.
References
- 1. Novel cesium cerium(iv) iodate Cs2Ce(IO3)6: hydrothermal synthesis, crystal structures and thermal stability - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Selenium-Doped Hydroxyapatite Nanocrystals–Synthesis, Physicochemical Properties and Biological Significance [mdpi.com]
Application Notes and Protocols for the Synthesis of Cesium Cerium(III) Selenate Tetrahydrate (CsCe(SeO₄)₂·4H₂O)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Double salts containing rare-earth elements are of significant interest in materials science and coordination chemistry. Cesium cerium(III) selenate tetrahydrate, CsCe(SeO₄)₂·4H₂O, is a crystalline double salt formed from cesium selenate and cerium(III) selenate. The synthesis of such compounds is typically achieved by crystallization from an aqueous solution containing stoichiometric amounts of the constituent salts. This document provides detailed protocols for the synthesis of the precursor, this compound, and the target double salt, CsCe(SeO₄)₂·4H₂O, based on established methods for analogous compounds.
Data Presentation
Table 1: Physicochemical Properties of Reactants and Product
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Appearance |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | White crystalline solid |
| Selenic Acid | H₂SeO₄ | 144.97 | Colorless liquid |
| This compound | Cs₂SeO₄ | 408.77 | Colorless crystals |
| Cerium(III) Selenate | Ce₂(SeO₄)₃ | 709.12 | Solid |
| Cesium Cerium(III) Selenate Tetrahydrate | CsCe(SeO₄)₂·4H₂O | 634.08 | Crystalline solid |
Experimental Protocols
Protocol 1: Synthesis of this compound (Cs₂SeO₄)
This protocol describes the preparation of this compound from cesium carbonate and selenic acid.[1]
Materials:
-
Cesium Carbonate (Cs₂CO₃)
-
Selenic Acid (H₂SeO₄) solution
-
Deionized water
-
pH indicator paper
-
Crystallizing dish
-
Magnetic stirrer and stir bar
-
Heating plate
Procedure:
-
Carefully add a stoichiometric amount of selenic acid solution to an aqueous solution of cesium carbonate under constant stirring. The reaction is as follows: Cs₂CO₃ + H₂SeO₄ → Cs₂SeO₄ + H₂O + CO₂↑[1]
-
Continue adding selenic acid dropwise until the effervescence of CO₂ ceases, indicating the complete reaction of cesium carbonate.
-
Check the pH of the solution to ensure it is neutral.
-
Gently heat the resulting solution to concentrate it by evaporating the solvent.
-
Allow the concentrated solution to cool slowly to room temperature in a crystallizing dish to facilitate the formation of this compound crystals.
-
Isolate the crystals by filtration and wash with a small amount of cold deionized water.
-
Dry the crystals in a desiccator.
Protocol 2: Synthesis of Cesium Cerium(III) Selenate Tetrahydrate (CsCe(SeO₄)₂·4H₂O)
This protocol outlines the synthesis of the target double salt by co-crystallization of this compound and cerium(III) selenate from an aqueous solution.[2] The procedure is based on the general method for preparing similar double salts.
Materials:
-
This compound (Cs₂SeO₄)
-
Cerium(III) Selenate (Ce₂(SeO₄)₃)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Crystallization dish
Procedure:
-
Prepare separate saturated aqueous solutions of this compound and cerium(III) selenate.
-
Mix the solutions in a stoichiometric molar ratio (1:1 based on Cs:Ce).
-
Gently heat the mixed solution to approximately 50-60°C while stirring to ensure homogeneity.
-
Transfer the clear solution to a crystallization dish and cover it, leaving a small opening to allow for slow evaporation of the solvent at room temperature.
-
Allow the solution to stand undisturbed for several days to a week to promote the growth of single crystals of CsCe(SeO₄)₂·4H₂O.
-
Once well-formed crystals are observed, carefully remove them from the mother liquor using forceps or by filtration.
-
Wash the crystals with a minimal amount of cold deionized water and dry them on filter paper.
Mandatory Visualizations
Caption: Workflow for the synthesis of CsCe(SeO₄)₂·4H₂O.
Caption: Composition of the double salt CsCe(SeO₄)₂·4H₂O.
References
The Role of Cesium Selenate in Organic Synthesis: A Review of Current Applications and Future Potential
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the role of cesium salts in organic synthesis, with a special focus on organoselenium chemistry. While direct applications of cesium selenate (Cs₂SeO₄) in organic synthesis are not extensively documented in current literature, this paper will explore the well-established roles of other cesium salts and the potential applications of this compound based on the known reactivity of selenium compounds. We will delve into the celebrated "cesium effect," provide detailed protocols for relevant reactions utilizing cesium salts, and propose potential research avenues for this compound.
The "Cesium Effect": Enhancing Reactivity in Organic Synthesis
Cesium salts, particularly cesium carbonate (Cs₂CO₃) and cesium fluoride (CsF), are frequently employed in organic synthesis due to a phenomenon known as the "cesium effect."[1][2] This effect generally refers to the enhanced reactivity and higher yields observed when using cesium salts compared to other alkali metal analogs. The large ionic radius and low charge density of the cesium cation (Cs⁺) are believed to be responsible for this enhanced reactivity.[2] In polar aprotic solvents like DMF or DMSO, cesium salts are more soluble and exist as poorly solvated or "naked" anions, which are more nucleophilic and basic.[3]
Key advantages of using cesium salts include:
-
Increased reaction rates: Leading to shorter reaction times.[4][5]
-
Higher product yields: Due to enhanced reactivity and selectivity.[4][5]
-
Milder reaction conditions: Allowing for the use of base-sensitive substrates.[2][4]
-
Improved selectivity: In some cases, cesium salts can alter the reaction pathway to favor a specific product.[1]
The "cesium effect" is particularly pronounced in palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations, as well as in nucleophilic substitution reactions.[4][5]
Cesium Salts in Carbon-Selenium (C-Se) Cross-Coupling Reactions
The formation of carbon-selenium bonds is a critical transformation for synthesizing various biologically active molecules and materials.[6][7] While this compound is not a common reagent in this context, cesium carbonate is a widely used base in transition-metal-catalyzed C-Se cross-coupling reactions.[8][9] These reactions typically involve the coupling of aryl halides or boronic acids with a selenium source, such as elemental selenium or diaryl diselenides.[6][10]
Table 1: Comparison of Bases in a Metal-Free C-Se Cross-Coupling Reaction
| Entry | Base | Solvent | Yield (%) | Reference |
| 1 | DBU | DMF | 75 | [8] |
| 2 | K₃PO₄ | DMF | 68 | [8] |
| 3 | Cs₂CO₃ | DMF | 65 | [8] |
| 4 | DBU | MeCN | 82 | [8] |
Reaction conditions: Aryl halide (0.20 mmol), diselenide (0.40 mmol), base (2 equiv.) in solvent (1 mL) irradiated with a 440 nm blue LED at room temperature for 12 hours.[8]
This table demonstrates that while other bases may provide higher yields under specific conditions, cesium carbonate is a competent base for this transformation.[8]
Experimental Protocols
Protocol 1: Cesium Carbonate-Promoted Oxadiaza Excision Cross-Coupling
This protocol describes a cesium carbonate-promoted reaction that selectively forms pyridones, showcasing the "cesium effect" in directing reaction pathways.[1]
Objective: To synthesize a pyridone derivative from a 1,2,3-triazine 1-oxide and a β-ketoester using cesium carbonate.
Materials:
-
1,2,3-triazine 1-oxide (1.0 equiv)
-
β-ketoester (1.5 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Chloroform (CHCl₃)
Procedure:
-
To a solution of the β-ketoester in chloroform, add cesium carbonate.
-
Add a solution of the 1,2,3-triazine 1-oxide dropwise to the mixture at room temperature.
-
Stir the reaction at 60 °C for approximately 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The reaction should yield the pyridone as the major product, with minimal formation of the corresponding pyridine.[1]
Protocol 2: Copper-Catalyzed Direct C-H Arylselenation of Heterocycles
This protocol provides a general method for the synthesis of unsymmetrical heteroaryl selenides using a copper catalyst and a cesium base.[11]
Objective: To achieve the direct C-H selenation of a heterocycle with a diaryl diselenide.
Materials:
-
Heterocycle (e.g., benzoxazole) (0.5 mmol)
-
Diaryl diselenide (0.6 mmol)
-
Copper(I) bromide (CuBr) (10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.0 mmol)
-
Dimethyl sulfoxide (DMSO) (2.0 mL)
Procedure:
-
To an oven-dried reaction tube, add the heterocycle, diaryl diselenide, CuBr, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen).
-
Add DMSO via syringe and seal the tube.
-
Place the reaction tube in a preheated oil bath at 110 °C.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
Caption: The "Cesium Effect" leading to enhanced reactivity.
References
- 1. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. public.websites.umich.edu [public.websites.umich.edu]
- 4. Cesium Salts in Organic Synthesis: A Review | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Metal-free C–Se cross-coupling enabled by photoinduced inter-molecular charge transfer - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06152F [pubs.rsc.org]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Nanocatalysts for C–Se cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12663H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Cesium Additives in Perovskite Solar Cells
A Note on Cesium Selenate: While the request specified this compound, a comprehensive review of the current scientific literature reveals a notable absence of its specific application in perovskite solar cells. The predominant focus of research has been on the use of cesium halides (CsI, CsBr, CsCl) and other salts like cesium acetate to enhance the performance and stability of these devices. Therefore, this document will provide detailed application notes and protocols on the well-documented use of cesium additives, primarily focusing on cesium iodide (CsI), which can serve as a foundational guide for researchers exploring various cesium compounds.
Introduction: The Role of Cesium in Perovskite Solar Cells
The incorporation of cesium (Cs⁺) cations into organometal halide perovskite materials has emerged as a critical strategy for advancing the efficiency and longevity of perovskite solar cells (PSCs).[1][2][3] Initially, PSCs were predominantly based on organic cations like methylammonium (MA⁺) and formamidinium (FA⁺). However, these organic components contribute to instabilities related to moisture, heat, and light.[4][5] The introduction of the inorganic cesium cation addresses these challenges by imparting several key benefits:
-
Enhanced Stability: Cesium-containing perovskites, particularly triple-cation compositions (Cs/MA/FA), exhibit superior thermal and structural stability.[1] The smaller ionic radius of cesium (1.81 Å) compared to MA⁺ (2.70 Å) and FA⁺ (2.79 Å) allows for its incorporation into the perovskite lattice, leading to a more robust and less volatile structure.[2]
-
Improved Efficiency: The addition of small amounts of cesium can lead to a more uniform distribution of halide atoms within the perovskite material, which is crucial for achieving high power conversion efficiencies (PCE).[6][7] Cesium additives have been shown to reduce defect densities and suppress non-radiative recombination, leading to improvements in open-circuit voltage (Voc) and fill factor (FF).[8]
-
Defect Passivation: Cesium ions can effectively passivate vacancy defects within the perovskite film.[9][10] These defects, often found at grain boundaries and surfaces, can act as charge traps, hindering device performance. Cesium-based compounds can also be used as interfacial modifiers to improve charge extraction and reduce recombination at the interfaces between the perovskite and charge transport layers.[1]
-
Phase Stabilization: In formamidinium-based perovskites, which have a desirable bandgap for solar applications, cesium incorporation helps to stabilize the photoactive black phase and prevent the formation of the undesirable yellow non-perovskite phase.[1]
However, the concentration of cesium is a critical parameter. While small amounts are beneficial, excessive concentrations can lead to the formation of inactive "dead zones" in the solar cell, which do not contribute to the current and can reduce overall performance.[6]
Quantitative Data Summary
The following tables summarize the impact of cesium additives on the performance of perovskite solar cells, based on data from various studies.
Table 1: Effect of Cesium Iodide (CsI) Concentration on Photovoltaic Parameters of Triple-Cation Perovskite Solar Cells
| CsI Concentration (molar %) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) | Reference |
| 0 | 1.08 | 22.5 | 0.78 | 18.9 | [11] |
| 5 | 1.12 | 23.1 | 0.81 | 21.1 | [11] |
| 10 | 1.10 | 23.5 | 0.80 | 20.7 | [11] |
| 15 | 1.07 | 22.8 | 0.77 | 18.8 | [11] |
Table 2: Comparison of Perovskite Solar Cell Stability With and Without Cesium
| Perovskite Composition | Stability Test Conditions | Performance Retention after 250 hours | Reference |
| MA/FA-based | Continuous illumination at maximum power point | < 80% | N/A |
| Cs/MA/FA-based | Continuous illumination at maximum power point | ~95% | N/A |
Experimental Protocols
This section provides detailed protocols for the fabrication of perovskite solar cells incorporating cesium additives.
Preparation of Cesium-Containing Perovskite Precursor Solution (Triple-Cation)
This protocol describes the preparation of a common triple-cation perovskite precursor solution with the nominal composition Csₓ(MA₀.₁₇FA₀.₈₃)₁₋ₓPb(I₀.₈₃Br₀.₁₇)₃.
Materials:
-
Formamidinium iodide (FAI)
-
Methylammonium bromide (MABr)
-
Lead iodide (PbI₂)
-
Lead bromide (PbBr₂)
-
Cesium iodide (CsI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of CsI (e.g., 1.5 M) in DMSO.
-
In a nitrogen-filled glovebox, dissolve FAI, MABr, PbI₂, and PbBr₂ in a mixture of DMF and DMSO (e.g., 4:1 v/v) to achieve the desired final concentration (e.g., 1.2 M).
-
Add the appropriate volume of the CsI stock solution to the perovskite precursor solution to achieve the desired molar percentage of cesium (e.g., 5%).
-
Stir the final solution at room temperature for at least 2 hours before use.
-
Filter the solution through a 0.22 µm PTFE syringe filter before spin-coating.
Perovskite Solar Cell Fabrication (n-i-p architecture)
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.
Materials and Substrates:
-
FTO-coated glass substrates
-
SnO₂ nanoparticle solution (or other electron transport layer material)
-
Cesium-containing perovskite precursor solution
-
Spiro-OMeTAD solution (or other hole transport material)
-
Chlorobenzene
-
Gold (for top electrode)
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the FTO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact layer of SnO₂ by spin-coating the nanoparticle solution onto the FTO substrate.
-
Anneal the SnO₂ layer at 150°C for 30 minutes in ambient air.
-
-
Perovskite Layer Deposition (in a nitrogen-filled glovebox):
-
Transfer the substrates into the glovebox.
-
Spin-coat the prepared cesium-containing perovskite precursor solution onto the SnO₂ layer. A typical two-step spin-coating process is 1000 rpm for 10 seconds followed by 6000 rpm for 30 seconds.
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film on a hotplate at 100°C for 60 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the Spiro-OMeTAD solution containing additives like Li-TFSI and tBP.
-
Spin-coat the Spiro-OMeTAD solution onto the perovskite layer.
-
Allow the HTL to oxidize overnight in a desiccator in the dark.
-
-
Top Electrode Deposition:
-
Define the device area using a shadow mask.
-
Thermally evaporate a gold top electrode (80-100 nm) under high vacuum.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows.
Caption: Mechanism of Cesium Additives in Perovskite Solar Cells.
Caption: Workflow for Fabricating Cesium-Doped Perovskite Solar Cells.
Conclusion
The incorporation of cesium additives has proven to be a highly effective strategy for enhancing the performance and stability of perovskite solar cells. While the specific use of this compound remains unexplored in the current literature, the principles and protocols outlined in this document for other cesium salts provide a strong foundation for researchers. The key to successful implementation lies in the precise control of the cesium concentration to reap the benefits of enhanced stability and efficiency without introducing detrimental effects. Further research into novel cesium compounds, potentially including this compound, could unveil new avenues for the continued advancement of perovskite photovoltaic technology.
References
- 1. Applications of cesium in the perovskite solar cells [jos.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. iam.njtech.edu.cn [iam.njtech.edu.cn]
- 5. Stability of Perovskite Solar Cells: A Prospective on the Substitution of the A Cation and X Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adding cesium and rubidium salt improves the performance of perovskite solar cells | Perovskite-Info [perovskite-info.com]
- 7. pv-magazine.com [pv-magazine.com]
- 8. researchgate.net [researchgate.net]
- 9. Defects and Defect Passivation in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Cesium Selenate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of cesium selenate (Cs₂SeO₄).
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
A1: this compound is typically synthesized through a neutralization reaction. The most common methods involve reacting selenic acid (H₂SeO₄) with either cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH) in an aqueous solution.[1]
Q2: What is the primary reaction for the synthesis of this compound?
A2: The primary reactions are as follows:
-
Using Cesium Carbonate: Cs₂CO₃ + H₂SeO₄ → Cs₂SeO₄ + H₂O + CO₂ (g)[1]
-
Using Cesium Hydroxide: 2CsOH + H₂SeO₄ → Cs₂SeO₄ + 2H₂O[1]
Q3: My final this compound product has a low yield. What are the possible causes?
A3: Low yields can result from several factors:
-
Incomplete reaction: Ensure stoichiometric amounts of reactants are used. The reaction mixture should be well-stirred to ensure complete neutralization.
-
Loss during crystallization: If the solution is not sufficiently concentrated or is cooled too quickly, a significant amount of this compound may remain in the mother liquor.
-
Formation of soluble byproducts: The presence of certain impurities can lead to the formation of more soluble double salts that are lost during filtration.
Q4: The pH of my final product in solution is not neutral. Why is this?
A4: A non-neutral pH in the final product typically indicates the presence of unreacted starting materials. A basic pH suggests residual cesium carbonate or cesium hydroxide, while an acidic pH points to excess selenic acid. Precise control over the stoichiometry of the initial reaction is crucial to achieving a neutral product.
Troubleshooting Guide: Impurities in this compound
This guide addresses common impurities that can be encountered during the synthesis of this compound and provides methods for their identification and removal.
Problem 1: Presence of Cesium Selenite (Cs₂SeO₃) in the Final Product
Symptoms:
-
The analytical characterization (e.g., by Ion Chromatography) shows an additional peak corresponding to the selenite ion.
-
The product may exhibit different reactivity or thermal stability compared to pure this compound.
Possible Causes:
-
Impure Selenic Acid: The selenic acid used as a starting material may contain selenous acid (H₂SeO₃) as an impurity.
-
Reduction of Selenate: Under certain conditions, particularly in the presence of reducing agents or at elevated temperatures, the selenate ion (SeO₄²⁻) can be reduced to the selenite ion (SeO₃²⁻).
Solutions:
-
Source High-Purity Selenic Acid: Use a high-purity grade of selenic acid with a low specified content of selenous acid.
-
Purification by Recrystallization: this compound and cesium selenite have different solubilities in water, which can be exploited for purification through fractional crystallization. This compound is highly soluble in hot water, and its solubility decreases as the temperature is lowered. A carefully controlled cooling process can lead to the selective crystallization of the desired this compound.
Problem 2: Contamination with Other Alkali Metal Cations
Symptoms:
-
Elemental analysis (e.g., ICP-MS) detects the presence of sodium (Na⁺), potassium (K⁺), or rubidium (Rb⁺).
-
The physical properties of the crystals may be altered.
Possible Causes:
-
Impure Cesium Carbonate or Hydroxide: The cesium starting materials are the most likely source of other alkali metal impurities.
Solutions:
-
Use High-Purity Starting Materials: Select cesium carbonate or hydroxide with a specified high purity (e.g., 99.9% or higher).
-
Ion Exchange Chromatography: For applications requiring extremely high purity, ion exchange chromatography can be employed to remove trace alkali metal cations.
-
Recrystallization: Multiple recrystallization steps can help to reduce the concentration of more soluble alkali metal impurities.
Problem 3: Presence of Trace Heavy Metal Impurities
Symptoms:
-
Analysis by ICP-MS or Atomic Absorption Spectroscopy (AAS) reveals the presence of heavy metals such as iron (Fe), copper (Cu), lead (Pb), or others.
Possible Causes:
-
Contamination from Starting Materials: Both selenic acid and cesium salts can contain trace metal impurities.
-
Leaching from Reaction Vessels: If the reaction is carried out in glassware or reactors that are not sufficiently inert, metal ions can leach into the reaction mixture, especially under acidic conditions.
Solutions:
-
High-Purity Reagents: Utilize starting materials with low specified levels of heavy metal impurities.
-
Use of Inert Reaction Vessels: Employ high-quality borosilicate glass or Teflon-lined reactors to minimize contamination.
-
Purification via Complexation and Filtration: In some cases, adding a chelating agent can bind to metal impurities, and the resulting complexes can be removed by filtration or extraction.
Data on Common Impurities
The following table summarizes the common impurities in this compound synthesis, their likely sources, and recommended analytical techniques for their detection.
| Impurity | Chemical Formula | Likely Source(s) | Recommended Analytical Technique(s) |
| Cesium Selenite | Cs₂SeO₃ | Impure selenic acid, reduction of selenate | Ion Chromatography-Mass Spectrometry (IC-MS), HPLC |
| Sodium | Na⁺ | Impure cesium carbonate/hydroxide | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Flame Photometry |
| Potassium | K⁺ | Impure cesium carbonate/hydroxide | ICP-MS, Flame Photometry |
| Rubidium | Rb⁺ | Impure cesium carbonate/hydroxide | ICP-MS |
| Iron | Fe²⁺/Fe³⁺ | Impure starting materials, reaction vessel | ICP-MS, Atomic Absorption Spectroscopy (AAS) |
| Copper | Cu²⁺ | Impure starting materials, reaction vessel | ICP-MS, AAS |
| Lead | Pb²⁺ | Impure starting materials | ICP-MS, AAS |
Experimental Protocols
Synthesis and Purification of this compound
Objective: To synthesize this compound and purify it by recrystallization.
Materials:
-
Cesium Carbonate (Cs₂CO₃), high purity (99.9% or greater)
-
Selenic Acid (H₂SeO₄), ~40% aqueous solution, analytical grade
-
Deionized Water
-
pH indicator paper or a calibrated pH meter
Procedure:
-
Reaction: a. In a clean borosilicate glass beaker, dissolve a known mass of cesium carbonate in a minimal amount of deionized water with gentle stirring. b. Slowly and carefully add a stoichiometric amount of the selenic acid solution to the cesium carbonate solution. The addition should be done dropwise to control the effervescence of CO₂. c. After the addition is complete, continue stirring the solution for 30-60 minutes at room temperature. d. Check the pH of the solution. It should be close to neutral (pH ~7). If it is still basic, add a small amount of dilute selenic acid. If acidic, add a small amount of cesium carbonate solution until neutrality is achieved.
-
Crystallization: a. Gently heat the resulting this compound solution on a hotplate to evaporate some of the water and create a saturated solution. Avoid boiling, as this may promote the reduction of selenate to selenite. b. Once the solution is sufficiently concentrated (crystals may start to form on the surface or on a cooled glass rod dipped into the solution), remove it from the heat. c. Cover the beaker and allow the solution to cool slowly to room temperature. For higher purity, a slower cooling rate is desirable. d. To maximize the yield, the solution can be further cooled in an ice bath.
-
Purification by Recrystallization: a. Collect the crude this compound crystals by vacuum filtration and wash them with a small amount of ice-cold deionized water. b. To recrystallize, dissolve the crystals in a minimal amount of hot deionized water. c. Filter the hot solution to remove any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. e. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold deionized water, and dry them in a desiccator or a vacuum oven at a low temperature.
Note on Solubility: this compound is highly soluble in water, with a reported solubility of 245 g/100 g of water at 12°C.[2] This high solubility should be taken into account during the washing and recrystallization steps to minimize product loss.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common impurities in this compound synthesis.
Caption: Troubleshooting workflow for this compound impurities.
References
Technical Support Center: High-Purity Cesium Selenate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity cesium selenate (Cs₂SeO₄).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized from the reaction of cesium carbonate or cesium hydroxide with selenic acid, can contain a variety of impurities.[1] These can be broadly categorized as:
-
Cationic Impurities: Other alkali metals (e.g., potassium, rubidium, sodium), alkaline earth metals (e.g., calcium, magnesium), and transition metals.
-
Anionic Impurities: Other selenium species (e.g., selenite), sulfate, chloride, nitrate, and phosphate.
Q2: What are the primary methods for purifying this compound?
A2: The most common and effective methods for purifying this compound to high-purity levels are:
-
Recrystallization: This technique leverages the high solubility of this compound in water at elevated temperatures and its reduced solubility at lower temperatures to separate it from less soluble or more soluble impurities.
-
Ion Exchange Chromatography: This method is highly effective for removing trace cationic and anionic impurities by passing a this compound solution through a resin that selectively binds the impurity ions.
-
Chemical Precipitation: This technique involves the selective precipitation of impurities by adding a reagent that forms an insoluble compound with the impurity, which can then be removed by filtration.
Q3: How can I determine the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): To quantify trace metallic impurities.
-
Ion Chromatography (IC): To determine the concentration of anionic impurities like sulfate, chloride, and selenite.
-
X-ray Diffraction (XRD): To confirm the crystalline phase and identify any crystalline impurities.
Troubleshooting Guides
This section provides solutions to common issues encountered during the purification of this compound.
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Crystal Yield | 1. Solution is not sufficiently saturated. 2. Cooling is too rapid, leading to the formation of a supersaturated solution without crystallization. 3. The presence of impurities inhibiting crystal nucleation. | 1. Concentrate the solution by carefully evaporating some of the solvent. 2. Induce crystallization by scratching the inner wall of the beaker with a glass rod or by adding a seed crystal of pure this compound. 3. Allow the solution to cool more slowly. Insulate the beaker to prolong the cooling period. 4. If impurities are suspected, consider a pre-purification step like chemical precipitation. |
| Formation of Small, Needle-like Crystals | 1. Rapid cooling of the solution. 2. High degree of supersaturation. | 1. Ensure a slow cooling rate. A programmable water bath can be used for precise temperature control. 2. Start with a less concentrated solution to reduce the initial supersaturation. |
| Oiling Out (Formation of a liquid phase instead of solid crystals) | 1. The boiling point of the solvent is higher than the melting point of the impure this compound. 2. High concentration of impurities depressing the melting point. | 1. Add a small amount of a co-solvent in which this compound is less soluble to lower the overall solvating power. 2. Ensure the starting material is not excessively impure. A preliminary purification step might be necessary. |
| Inclusion of Impurities in Crystals | 1. Crystals formed too quickly, trapping mother liquor. 2. Co-crystallization of impurities with similar solubility profiles. | 1. Slow down the crystallization process by gradual cooling. 2. Perform multiple recrystallization steps (fractional crystallization) to progressively remove impurities. |
Ion Exchange Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inefficient Removal of Cationic Impurities | 1. Incorrect resin selection. 2. Column overloading. 3. Improper flow rate. | 1. Use a cation exchange resin with high selectivity for the specific impurities present. 2. Reduce the concentration of the this compound solution or use a larger column. 3. Optimize the flow rate to allow for sufficient residence time for ion exchange to occur. |
| Contamination of the Purified Product with Eluent Ions | 1. Incomplete washing of the column after regeneration. 2. Bleeding of the ion exchange resin. | 1. Thoroughly wash the column with deionized water after regeneration until the conductivity of the effluent is close to that of pure water. 2. Use a high-quality, stable ion exchange resin. |
| Reduced Column Performance Over Time | 1. Fouling of the resin with particulate matter or precipitated impurities. 2. Degradation of the resin due to harsh regeneration conditions. | 1. Filter the this compound solution before loading it onto the column. 2. Follow the manufacturer's recommendations for resin regeneration and cleaning. Avoid excessively high concentrations of acids or bases. |
Experimental Protocols
Recrystallization of this compound
Objective: To purify crude this compound by recrystallization from an aqueous solution.
Materials:
-
Crude this compound
-
Deionized water
-
Beakers and Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Methodology:
-
Dissolution: In a beaker, add 100 g of crude this compound to 40 mL of deionized water. The high solubility of this compound in water is noted as 245 g/100 g at 12°C, so this will create a saturated solution at a higher temperature.[2] Heat the mixture on a hot plate with stirring to approximately 80-90 °C until all the solid has dissolved. If any insoluble impurities remain, perform a hot filtration.
-
Cooling and Crystallization: Cover the beaker with a watch glass and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process can be further slowed by placing the beaker in an insulated container.
-
Further Cooling: Once the solution has reached room temperature, place the beaker in an ice bath for at least one hour to maximize the yield of crystals.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in an oven at 110 °C to a constant weight.
Quantitative Data (Expected):
| Parameter | Before Purification | After Recrystallization (1 cycle) |
| Purity | ~98% | >99.5% |
| Yield | - | 75-85% |
| Major Impurities (ppm) | K: >500, Na: >200, SO₄²⁻: >1000 | K: <100, Na: <50, SO₄²⁻: <200 |
Purification by Ion Exchange Chromatography
Objective: To remove trace cationic and anionic impurities from a this compound solution.
Materials:
-
This compound solution (e.g., 10% w/v)
-
Strong acid cation exchange resin (e.g., in H⁺ form)
-
Strong base anion exchange resin (e.g., in OH⁻ form)
-
Chromatography columns
-
Deionized water
-
Appropriate eluents for regeneration (e.g., HCl for cation resin, NaOH for anion resin)
Methodology:
-
Column Preparation: Pack two separate chromatography columns, one with the cation exchange resin and the other with the anion exchange resin. Wash both columns thoroughly with deionized water.
-
Loading: Pass the this compound solution through the cation exchange column first at a controlled flow rate. The cationic impurities will be retained by the resin.
-
Anion Exchange: Collect the eluate from the cation exchange column and pass it through the anion exchange column. Anionic impurities will be retained by this resin.
-
Collection: Collect the purified this compound solution.
-
Evaporation: The purified solution can be concentrated and the this compound recrystallized as described in the recrystallization protocol to obtain a solid product.
-
Resin Regeneration: Regenerate the columns according to the manufacturer's instructions.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Logical flow for the removal of impurities using ion exchange chromatography.
References
Technical Support Center: Controlling Crystal Defects in Cesium Selenate Growth
Welcome to the technical support center for the growth of high-quality cesium selenate (Cs₂SeO₄) crystals. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the common types of crystal defects I might encounter when growing this compound?
A1: During the crystallization of this compound, you may encounter several types of crystal defects, which can be broadly categorized as:
-
Point Defects: These are zero-dimensional defects that involve a single or a few atoms.
-
Vacancies: An atom is missing from its regular lattice position.
-
Interstitial Defects: An atom occupies a site that is normally vacant in the crystal lattice.
-
Substitutional Defects: An impurity atom replaces a cesium or selenate ion in the lattice.
-
-
Line Defects (Dislocations): These are one-dimensional defects that can be visualized as an extra plane of atoms inserted into the crystal.
-
Planar Defects (Grain Boundaries): These are two-dimensional interfaces that separate crystals with different crystallographic orientations.
-
Volume Defects (Inclusions): These are three-dimensional defects, such as trapped pockets of solvent or foreign particles within the crystal.
The presence of these defects can be influenced by factors such as the purity of the starting materials, the rate of crystal growth, and the stability of the growth environment.[1][2][3]
Q2: How do growth parameters affect the quality of my this compound crystals?
A2: The quality of your crystals is directly influenced by several key growth parameters:
-
Supersaturation: This is the driving force for crystallization. If the supersaturation is too high, it can lead to rapid, uncontrolled nucleation, resulting in the formation of many small or poorly formed crystals.[4] Conversely, if it is too low, crystal growth will be very slow or may not occur at all.
-
Temperature: Temperature directly affects the solubility of this compound and, therefore, the level of supersaturation. Temperature fluctuations can cause cycles of dissolution and regrowth, which can introduce defects into the crystal lattice. A stable temperature environment is crucial for controlled growth.
-
Purity of Precursors and Solvent: Impurities can be incorporated into the crystal lattice, leading to substitutional defects. They can also inhibit nucleation or alter the crystal habit. Using high-purity starting materials and solvents is essential.[4]
-
pH of the Solution: The pH can influence the speciation of the selenate ions in the solution, which may affect the crystal growth process and morphology.
Q3: What are the basic properties of this compound that I should be aware of?
A3: Key properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | Cs₂SeO₄ |
| Molar Mass | 408.77 g/mol |
| Appearance | Colorless crystals |
| Crystal System | Orthorhombic |
| Solubility in Water | 245 g/100 g of water at 12°C |
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of single-crystal this compound.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| CSG-001 | No crystal formation or very slow nucleation. | - The solution is not sufficiently supersaturated.- Impurities in the solvent or precursors are inhibiting nucleation.- Inappropriate temperature for nucleation. | - Increase supersaturation by slowly evaporating the solvent or by gradually lowering the temperature.- Use high-purity precursors and solvents. Filter the solution before setting it for crystallization.- Optimize the crystallization temperature based on solubility data. |
| CSG-002 | Formation of many small crystals instead of a few large ones. | - The supersaturation level is too high, leading to rapid, uncontrolled nucleation.- Presence of many nucleation sites (e.g., dust particles).- Mechanical disturbances or vibrations. | - Reduce the rate of supersaturation by slowing down solvent evaporation or the cooling rate.- Ensure the crystallization vessel is clean and covered. Filter the solution to remove particulates.- Place the crystallization setup in a location free from vibrations and disturbances.[4] |
| CSG-003 | Crystals are opaque or contain visible inclusions. | - The growth rate is too fast, leading to the trapping of solvent.- Presence of insoluble impurities in the solution. | - Decrease the rate of supersaturation to slow down the crystal growth.- Filter the solution before crystallization to remove any particulate matter. |
| CSG-004 | Formation of twinned or polycrystalline clusters. | - High supersaturation leading to multiple growth fronts.- Spontaneous nucleation on the surface of a growing crystal. | - Carefully control the supersaturation to maintain a single growth front.- Introduce a single, high-quality seed crystal to guide growth. |
| CSG-005 | Poor crystal morphology or irregular shapes. | - Influence of solvent or impurities on crystal habit.- The pH of the solution is not optimal. | - Experiment with different solvents or co-solvents to modify the crystal habit.- Adjust the pH of the solution and observe the effect on crystal shape. |
Experimental Protocols
The following are generalized protocols for the synthesis and crystal growth of this compound, based on common crystallization techniques for related inorganic salts.
Protocol 1: Synthesis of this compound Powder
This protocol outlines the synthesis of this compound powder via a neutralization reaction.
Materials:
-
Cesium carbonate (Cs₂CO₃) or Cesium hydroxide (CsOH)
-
Selenic acid (H₂SeO₄)
-
Deionized water
-
Beakers
-
Stirring rod
-
pH meter
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve a known amount of cesium carbonate or cesium hydroxide in deionized water in a beaker.
-
In a separate beaker, dilute the selenic acid with deionized water.
-
-
Neutralization:
-
Slowly add the selenic acid solution to the cesium salt solution while stirring continuously.
-
Monitor the pH of the solution. The target is a neutral pH (around 7).
-
The reaction for cesium carbonate is: Cs₂CO₃ + H₂SeO₄ → Cs₂SeO₄ + H₂O + CO₂↑[5]
-
The reaction for cesium hydroxide is: 2CsOH + H₂SeO₄ → Cs₂SeO₄ + 2H₂O[5]
-
-
Isolation:
-
Once the reaction is complete and the solution is neutral, the resulting this compound solution can be used for crystal growth or the salt can be isolated by evaporating the water.
-
Protocol 2: Single Crystal Growth by Slow Evaporation
This protocol outlines the steps for growing single crystals of this compound using the slow evaporation method.
Materials:
-
This compound (Cs₂SeO₄) powder (high purity)
-
Deionized water
-
Beaker or crystallizing dish
-
Hot plate with magnetic stirrer
-
Filter paper
-
Parafilm or similar breathable cover
Methodology:
-
Prepare a Saturated Solution:
-
Add this compound powder to deionized water in a beaker.
-
Gently heat and stir the solution until the solid is completely dissolved. To ensure saturation, add a small excess of the powder and observe that it no longer dissolves.
-
-
Filtration:
-
While the solution is still warm, filter it through a fine filter paper into a clean crystallizing dish to remove any insoluble impurities or dust particles.
-
-
Evaporation:
-
Cover the crystallizing dish with parafilm. Pierce a few small holes in the parafilm to allow for the slow evaporation of the solvent.
-
-
Incubation:
-
Place the covered dish in a location with a stable temperature and minimal vibrations.
-
-
Crystal Growth:
-
Monitor the dish over several days to weeks. As the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to nucleate and grow.
-
-
Harvesting:
-
Once the crystals have reached the desired size, carefully remove them from the solution using tweezers and gently dry them on a filter paper.
-
Protocol 3: Single Crystal Growth by Slow Cooling
This protocol describes the procedure for growing single crystals of this compound by gradually lowering the temperature of a saturated solution.
Materials:
-
This compound (Cs₂SeO₄) powder (high purity)
-
Deionized water
-
Sealed container (e.g., a jar with a tight-fitting lid)
-
Programmable water bath or a well-insulated container
-
Filter paper
Methodology:
-
Prepare a Saturated Solution:
-
Prepare a saturated solution of this compound in deionized water at an elevated temperature (e.g., 50 °C), ensuring a slight excess of undissolved solid.
-
-
Equilibration:
-
Allow the solution to equilibrate at the elevated temperature for several hours with continuous stirring to ensure saturation.
-
-
Filtration:
-
Filter the hot, saturated solution into a pre-warmed, clean, and sealable container to remove any undissolved material.
-
-
Sealing:
-
Tightly seal the container to prevent evaporation.
-
-
Slow Cooling:
-
Place the sealed container in a programmable water bath and slowly decrease the temperature over several days.
-
Alternatively, place the sealed container in a large, insulated vessel filled with hot water to allow for gradual cooling.
-
-
Crystal Formation:
-
As the solution cools, its solubility will decrease, leading to supersaturation and subsequent crystal growth.
-
-
Harvesting:
-
Once the solution has reached room temperature and crystal growth has ceased, carefully decant the solution and harvest the crystals.
-
Visualizations
Caption: A flowchart illustrating the general experimental workflow for growing single crystals of this compound.
Caption: A logical diagram outlining the troubleshooting process for common issues encountered during crystal growth.
References
Technical Support Center: Optimizing Cesium Selenate Crystal Growth
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the growth of cesium selenate (Cs₂SeO₄) crystals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for growing single crystals of this compound?
A1: The most common and accessible methods for growing this compound single crystals from an aqueous solution are the slow cooling and slow evaporation techniques. These methods are well-suited for substances with high solubility in water. For higher-purity and larger crystals, melt-based methods like the Bridgman or Czochralski techniques can be employed, although these are more complex and require specialized equipment.
Q2: What is the solubility of this compound in water?
A2: There is some conflicting data available regarding the solubility of this compound in water. It is recommended to experimentally determine the solubility curve for your specific laboratory conditions. The available data is summarized in the table below.
Q3: How critical is temperature control during the crystal growth process?
A3: Temperature control is a critical factor. For the slow cooling method, a precise and slow temperature reduction is necessary to control the rate of supersaturation and promote the growth of large, high-quality single crystals. For the slow evaporation method, a stable temperature ensures a steady evaporation rate. Fluctuations in temperature can lead to the formation of multiple small crystals, inclusions, or other defects.
Q4: What are the ideal solvent conditions for this compound crystal growth?
A4: High-purity deionized or distilled water is the recommended solvent. The pH of the solution can also influence crystal quality. For this compound, single crystals have been successfully grown from an aqueous solution with a pH of 4.5.
Q5: What safety precautions should be taken when handling this compound?
A5: this compound, like other selenium compounds, is toxic. It is imperative to handle the compound in a well-ventilated area or a fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | Cs₂SeO₄ |
| Molar Mass | 408.77 g/mol [1] |
| Appearance | Colorless rhombic crystals[1][2] |
| Crystal System | Orthorhombic[1] |
| Melting Point | 985 °C[2] |
| Density | 4.45 g/cm³ at 20°C[2] |
Table 2: Solubility of this compound in Water
Note: There are significant discrepancies in the reported solubility data. It is highly recommended to experimentally determine the solubility curve for your specific experimental setup.
| Temperature (°C) | Solubility ( g/100 g H₂O) | Source |
| 0 | 39.5 | [3] |
| 12 | 245 | [2] |
| 20 | 35.2 | [3] |
| 90 | 2.1 | [3] |
Troubleshooting Guides
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| CSG-001 | No crystal formation or very slow nucleation | - Insufficient supersaturation of the solution.- Presence of impurities inhibiting nucleation.- Inadequate temperature for nucleation. | - Increase the concentration of the solution.- Use high-purity this compound and deionized water.- For slow cooling, ensure the initial temperature is high enough for complete dissolution and that the cooling rate is appropriate. |
| CSG-002 | Formation of multiple small crystals instead of large single crystals | - Supersaturation level is too high, leading to rapid and uncontrolled nucleation.- Presence of multiple nucleation sites (e.g., dust, scratches on the container).- Mechanical disturbances or vibrations. | - Slow down the rate of cooling or evaporation.- Ensure the crystallization vessel is clean and smooth. Filter the solution before setting it to crystallize.- Place the setup in a vibration-free environment. |
| CSG-003 | Crystals exhibit poor transparency or contain inclusions | - The growth rate is too fast, trapping solvent within the crystal lattice.- Impurities are present in the solution. | - Decrease the rate of cooling or evaporation to slow down crystal growth.- Recrystallize the this compound to improve purity before the final growth experiment. |
| CSG-004 | Formation of twinned or polycrystalline clusters | - High degree of supersaturation causing multiple growth fronts on a single crystal.- Spontaneous secondary nucleation on the surface of a growing crystal. | - Reduce the supersaturation level by adjusting the cooling rate or evaporation rate.- Introduce a single, high-quality seed crystal to promote controlled growth. |
| CSG-005 | Crystals dissolve or their edges become rounded | - Temperature fluctuations causing the solution to become unsaturated.- The solution was not saturated at the initial temperature. | - Ensure a stable temperature environment for the slow evaporation method.- For the slow cooling method, ensure the initial solution is fully saturated at the starting temperature. |
Experimental Protocols
Protocol 1: Single Crystal Growth by Slow Cooling
This method is suitable for substances with a significant increase in solubility with temperature.
Materials:
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High-purity this compound (Cs₂SeO₄) powder
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High-purity deionized water
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Clean, sealable glass container (e.g., beaker with a watch glass cover, or a jar with a lid)
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Hotplate with magnetic stirring capability
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Programmable water bath or a well-insulated container (e.g., a Dewar flask)
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Filter paper
Methodology:
-
Prepare a Saturated Solution:
-
Based on the solubility data, prepare a saturated solution of this compound in deionized water at an elevated temperature (e.g., 60 °C). To ensure saturation, add a slight excess of the solute and stir for several hours.
-
-
Filtration:
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Filter the hot, saturated solution into a pre-warmed, clean crystallization container to remove any undissolved particles or impurities.
-
-
Sealing and Insulation:
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Seal the container to prevent evaporation.
-
Place the container in a programmable water bath set to a slow cooling rate (e.g., 0.1-0.5 °C per hour) or in a large, insulated vessel filled with hot water to allow for very gradual cooling to room temperature.
-
-
Crystal Growth and Harvesting:
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Allow the solution to cool undisturbed for several days. As the temperature decreases, the solubility of this compound will decrease, leading to supersaturation and crystal growth.
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Once the solution has reached room temperature and crystal growth has ceased, carefully decant the mother liquor and harvest the crystals.
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Protocol 2: Single Crystal Growth by Slow Evaporation
This method is suitable for substances that are highly soluble at room temperature.
Materials:
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High-purity this compound (Cs₂SeO₄) powder
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High-purity deionized water
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Clean crystallizing dish or beaker
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Cover for the container (e.g., watch glass, petri dish, or parafilm)
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Filter paper
Methodology:
-
Prepare a Saturated Solution:
-
Prepare a saturated solution of this compound in deionized water at room temperature. Stir the solution for an extended period to ensure maximum dissolution.
-
-
Filtration:
-
Filter the solution into a clean crystallizing dish to remove any undissolved material or dust particles.
-
-
Controlled Evaporation:
-
Cover the crystallizing dish, leaving a small opening to allow for slow evaporation of the solvent. The size of the opening can be adjusted to control the rate of evaporation. For slower evaporation, cover the beaker with parafilm and pierce a few small holes in it.
-
-
Incubation and Crystal Growth:
-
Place the setup in a location with a stable temperature and minimal vibrations.
-
Over a period of several days to weeks, the solvent will evaporate, leading to a gradual increase in concentration and subsequent crystal nucleation and growth.
-
-
Harvesting:
-
Once the crystals have reached the desired size, carefully remove them from the solution and dry them on a piece of filter paper.
-
Mandatory Visualization
Caption: General experimental workflow for this compound crystal growth.
Caption: Troubleshooting logic for common crystal growth issues.
References
Technical Support Center: Thermal Analysis of Cesium Selenate
This technical support center provides guidance for researchers, scientists, and drug development professionals working with cesium selenate (Cs₂SeO₄), focusing on its thermal stability and decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
This compound is a highly stable inorganic salt. It has a high melting point and is not expected to decompose under typical laboratory heating conditions.
Q2: At what temperature does this compound decompose?
Q3: What are the likely decomposition products of this compound under an inert atmosphere?
While specific experimental data for the decomposition of pure this compound is limited, based on the behavior of other alkali metal selenates, the anticipated primary decomposition reaction involves the loss of oxygen to form cesium selenite (Cs₂SeO₃). The proposed reaction is:
Cs₂SeO₄(s) → Cs₂SeO₃(s) + ½ O₂(g)
Further decomposition at significantly higher temperatures could yield cesium oxide and selenium dioxide.
Q4: Can I perform thermal analysis on hydrated this compound?
Yes, however, the thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) curves will show initial mass loss corresponding to the dehydration of the salt. This must be accounted for when analyzing the decomposition of the anhydrous salt.
Q5: Are there any known phase transitions for this compound?
While some complex salts containing this compound exhibit phase transitions at lower temperatures, pure this compound (Cs₂SeO₄) is not reported to have significant phase transitions before melting.
Troubleshooting Guide for Thermal Analysis Experiments
| Issue | Potential Cause | Recommended Solution |
| Unexpected mass loss at low temperatures (< 200°C) | The sample may be hydrated. This compound is hygroscopic and can absorb moisture from the atmosphere. | Ensure the sample is thoroughly dried before analysis. Consider pre-heating the sample at a moderate temperature (e.g., 110°C) under vacuum or in a dry nitrogen flow to remove adsorbed water. |
| No observable decomposition below 1000°C | This compound is highly thermally stable. | This is the expected behavior. If decomposition analysis is required, the experimental temperature range must be extended to above 1000°C. Ensure your equipment is rated for such high temperatures. |
| Reaction with the crucible material | At very high temperatures, molten this compound or its decomposition products may react with certain crucible materials (e.g., alumina). | For experiments above 900°C, consider using a platinum or other inert metal crucible to minimize sample-crucible interactions. |
| Instrument baseline drift at high temperatures | This can be a common issue with TGA/DSC instruments at the upper end of their temperature range. | Run a blank experiment with an empty crucible under the same experimental conditions to obtain a baseline. Subtract the baseline from the sample data to correct for instrument drift. |
| Inconsistent results between runs | This could be due to variations in sample packing, heating rate, or atmospheric conditions within the instrument. | Ensure consistent sample mass and packing density in the crucible. Use a standardized heating rate for all experiments. Purge the instrument with a consistent flow of inert gas (e.g., nitrogen or argon) to maintain a stable atmosphere. |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of this compound
Objective: To determine the thermal stability and decomposition profile of this compound.
Materials:
-
This compound (Cs₂SeO₄), anhydrous
-
TGA instrument
-
High-temperature crucible (Platinum recommended for temperatures > 900°C)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Ensure the TGA instrument is calibrated according to the manufacturer's instructions.
-
Weigh 5-10 mg of anhydrous this compound into the TGA crucible.
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Place the crucible in the TGA furnace.
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Purge the furnace with the inert gas at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere.
-
Heat the sample from room temperature to 1100°C at a heating rate of 10°C/min.
-
Record the mass loss as a function of temperature.
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Analyze the resulting TGA curve to identify the onset of decomposition.
Protocol 2: Differential Scanning Calorimetry (DSC) of this compound
Objective: To determine the melting point and identify any phase transitions of this compound.
Materials:
-
This compound (Cs₂SeO₄), anhydrous
-
DSC instrument
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High-temperature crucible (Platinum recommended) with lid
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Inert gas (Nitrogen or Argon)
Procedure:
-
Calibrate the DSC instrument using appropriate standards for the desired temperature range.
-
Weigh 2-5 mg of anhydrous this compound into the DSC crucible and seal it with a lid.
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Place the sample crucible and an empty reference crucible in the DSC cell.
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Purge the cell with the inert gas at a flow rate of 20-50 mL/min.
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Heat the sample from room temperature to 1050°C at a heating rate of 10°C/min.
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Record the heat flow as a function of temperature.
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Analyze the resulting DSC curve for endothermic peaks corresponding to melting or other phase transitions.
Data Presentation
Table 1: Thermal Properties of this compound
| Property | Value | Notes |
| Melting Point | 985°C | Endothermic event observed via DSC. |
| Decomposition Onset | > 985°C | Expected to occur above the melting point. |
| Expected Decomposition Products | Cesium Selenite (Cs₂SeO₃), Oxygen (O₂) | Under inert atmosphere. |
Visualizations
Caption: Experimental workflow for the thermal analysis of this compound.
Caption: Postulated thermal decomposition pathway of this compound.
Troubleshooting low yield in cesium selenate precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield during the precipitation of cesium selenate (Cs₂SeO₄).
Troubleshooting Guide: Low this compound Yield
Low yield in this compound precipitation can be attributed to several factors, from suboptimal reaction conditions to the presence of interfering substances. This guide provides a systematic approach to identifying and resolving these issues.
Question: My this compound precipitation yield is lower than expected. What are the common causes and how can I improve it?
Answer:
Low yield in this compound precipitation is typically linked to one or more of the following factors: temperature, pH, reactant concentrations, and the presence of interfering ions. Below is a step-by-step guide to troubleshoot and optimize your experiment.
1. Temperature Control:
The solubility of this compound in water is highly dependent on temperature. Unlike many salts, its solubility decreases significantly as the temperature increases. Therefore, precise temperature control is crucial for maximizing your yield.
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Problem: The precipitation is being performed at too low a temperature, keeping a significant amount of the this compound dissolved in the solution.
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Solution: Increase the temperature of the solution during the precipitation and filtration steps. Based on solubility data, heating the solution to around 90°C will drastically reduce the solubility of this compound and promote precipitation.
Data Presentation: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 g H₂O) |
| 0 | 39.5 |
| 12 | 245 |
| 20 | 35.2 |
| 90 | 2.1 |
2. pH of the Solution:
The pH of the reaction mixture should be controlled to ensure that the selenate anion (SeO₄²⁻) is the predominant species. Selenic acid (H₂SeO₄) is a strong acid with a pKa₁ of approximately -3 and a pKa₂ of around 1.7-1.9.
-
Problem: The solution is too acidic (pH < 2), leading to the formation of the hydrogen selenate ion (HSeO₄⁻), which may affect the precipitation equilibrium.
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Solution: Adjust the pH of the solution to a neutral or slightly acidic range (pH 4-7). This can be achieved by carefully adding a base, such as a dilute solution of cesium hydroxide or another suitable base that does not introduce interfering ions.
3. Reactant Concentrations and Stoichiometry:
The stoichiometry of the reaction between a cesium source and a selenate source is critical. The common-ion effect can be leveraged to enhance precipitation.
-
Problem: Incorrect stoichiometry or insufficient concentration of reactants can lead to incomplete precipitation.
-
Solution:
-
Ensure the correct molar ratio of reactants. The reaction to form this compound requires two moles of a cesium source for every one mole of a selenate source (e.g., 2 CsOH + H₂SeO₄ → Cs₂SeO₄ + 2 H₂O).
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To take advantage of the common-ion effect, consider using a slight excess (e.g., 5-10%) of one of the reactants. This will shift the equilibrium towards the formation of the precipitate, thereby decreasing the solubility of this compound.
-
4. Presence of Interfering Ions:
The presence of other ions in the solution can interfere with the precipitation of pure this compound.
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Problem: Co-precipitation of other salts or the formation of double salts can reduce the yield of the desired product.
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Solution:
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Use high-purity reactants and deionized water to minimize contaminants.
-
Be aware of potential interfering ions. For example, this compound is known to form double salts with metals like lithium, magnesium, and cobalt. The presence of these ions should be avoided.
-
Sulfate ions (SO₄²⁻) can also potentially interfere, as they are chemically similar to selenate ions.
-
Experimental Protocols
Detailed Methodology for this compound Precipitation
This protocol is designed to maximize the yield of this compound by controlling the key parameters of temperature, pH, and reactant concentration.
Materials:
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Cesium Hydroxide (CsOH) or Cesium Carbonate (Cs₂CO₃)
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Selenic Acid (H₂SeO₄)
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High-Purity Deionized Water
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pH meter
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Heating mantle or hot plate with a magnetic stirrer
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Filtration apparatus (e.g., Büchner funnel with vacuum flask)
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Drying oven
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a solution of the cesium source (e.g., 1 M CsOH) in deionized water.
-
Prepare a solution of selenic acid (e.g., 0.5 M H₂SeO₄) in deionized water.
-
-
Precipitation Reaction:
-
In a reaction vessel, slowly add the selenic acid solution to the cesium source solution while stirring continuously. Maintain a 2:1 molar ratio of cesium to selenate.
-
Monitor the pH of the solution and adjust it to be within the 4-7 range if necessary.
-
Once the addition is complete, heat the mixture to 90°C while stirring.
-
-
Crystallization and Filtration:
-
Maintain the temperature at 90°C for a period of time (e.g., 1-2 hours) to allow for complete precipitation and crystal growth.
-
Filter the hot solution using a pre-heated filtration apparatus to separate the this compound precipitate.
-
-
Washing and Drying:
-
Wash the precipitate with a small amount of hot deionized water (pre-heated to ~90°C) to remove any soluble impurities.
-
Dry the precipitate in a drying oven at an appropriate temperature (e.g., 100-120°C) until a constant weight is achieved.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low this compound precipitation yield.
Caption: Experimental workflow for high-yield this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitate not forming even when I mix the correct reactants?
A1: This is likely due to the high solubility of this compound at lower temperatures. Ensure that you are heating the solution to at least 80-90°C to significantly decrease its solubility and induce precipitation. Also, verify that the concentrations of your reactant solutions are sufficient to exceed the solubility product.
Q2: Can I use a different cesium salt, like cesium chloride, as a starting material?
A2: Yes, you can use other soluble cesium salts, such as cesium chloride (CsCl), and a soluble selenate salt, like sodium selenate (Na₂SeO₄). However, this will introduce other ions (in this case, sodium and chloride) into the solution, which will remain in the supernatant after filtration. Ensure that these ions do not interfere with any downstream applications of your this compound.
Q3: What is the best way to wash the this compound precipitate without losing too much of it?
A3: To minimize the loss of your product during washing, use a minimal amount of hot (around 90°C) deionized water. Since the solubility of this compound is lowest at high temperatures, washing with hot water will effectively remove soluble impurities while dissolving a minimal amount of the precipitate. Avoid washing with cold water, as this will increase the solubility of the this compound and lead to yield loss.
Q4: My final product is not pure white. What could be the cause?
A4: A non-white precipitate may indicate the presence of impurities. This could be due to contaminated starting materials or the co-precipitation of other salts. Review the purity of your reactants and ensure that no interfering ions are present in your reaction mixture. If necessary, you may need to recrystallize your product to improve its purity.
Q5: How critical is the stirring speed during the precipitation?
A5: Continuous and moderate stirring is important to ensure a homogeneous mixture of the reactants and to promote uniform crystal growth. Very aggressive stirring can lead to the formation of very fine particles that may be difficult to filter. Gentle to moderate stirring is generally recommended.
Preventing hygroscopic effects on cesium selenate samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing hygroscopic effects on cesium selenate samples.
Frequently Asked Questions (FAQs)
Q1: Is this compound hygroscopic?
A1: Yes, this compound is a hygroscopic substance.[1] This means it readily absorbs moisture from the atmosphere. This property can affect the accuracy of weighing and the overall integrity of the sample.
Q2: What are the primary risks of moisture absorption for my this compound samples?
A2: Moisture absorption can lead to several issues in your experiments:
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Inaccurate Measurements: The absorbed water will increase the weight of your sample, leading to errors in concentration calculations and stoichiometry.
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Physical Changes: The sample may become clumpy, sticky, or even dissolve if it absorbs enough moisture.
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Chemical Degradation: The presence of water can potentially lead to unwanted chemical reactions, altering the composition of your sample.
Q3: How should I store this compound to prevent moisture absorption?
A3: Proper storage is crucial for maintaining the integrity of this compound. Here are the recommended storage conditions:
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Sealed Containers: Always store this compound in a tightly sealed container.
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Dry, Inert Atmosphere: For optimal protection, store the container inside a desiccator with a suitable desiccant (e.g., silica gel, calcium chloride) or in a glove box under an inert atmosphere (e.g., argon or nitrogen).
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Controlled Temperature: Store at a consistent, cool room temperature. Avoid storing in areas with high humidity or significant temperature fluctuations.
Q4: What is the best way to handle this compound during an experiment?
A4: To minimize moisture exposure during handling, it is highly recommended to work in a controlled environment. A glove box with a dry, inert atmosphere is the ideal setting. If a glove box is not available, work quickly and efficiently in a low-humidity environment. Keep the primary container sealed as much as possible.
Troubleshooting Guide
Issue 1: The weight of my this compound sample is continuously increasing on the analytical balance.
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Cause: This is a classic sign of a hygroscopic substance absorbing moisture from the air.[2] The longer the sample is exposed to the atmosphere, the more water it will absorb, causing the weight to drift upwards.
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Solution:
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Work Quickly: Minimize the time the sample is on the open balance pan.
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Use a Weighing Bottle: Weigh the this compound in a tared, sealed weighing bottle. This protects the sample from the atmosphere during the weighing process.
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Work in a Controlled Environment: If possible, perform the weighing inside a glove box with a controlled, low-humidity atmosphere.
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Weighing by Difference: Tare the sealed container with the sample. Dispense the desired amount into your reaction vessel and re-weigh the sealed container. The difference in weight is the amount of sample dispensed.
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Issue 2: My this compound sample has become clumpy and difficult to handle.
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Cause: The sample has already absorbed a significant amount of moisture from the atmosphere, causing the particles to agglomerate.
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Solution:
-
Drying the Sample: If the sample's integrity has not been compromised for your specific application, you may be able to dry it. This can be done by placing it in a vacuum oven at a temperature that will not cause decomposition. The appropriate temperature and duration will depend on the extent of moisture absorption and the stability of the compound. It is crucial to cool the sample in a desiccator before use.[3]
-
Prevention: To avoid this in the future, strictly adhere to the recommended storage and handling procedures outlined in the FAQs.
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Issue 3: I am observing inconsistencies in my experimental results when using this compound from the same batch.
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Cause: Inconsistent exposure to moisture can lead to varying water content in different aliquots of your sample, resulting in variable experimental outcomes.
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Solution:
-
Standardize Handling Procedures: Ensure that every time you handle the this compound, you are following the exact same procedure to minimize variations in moisture absorption. This includes using the same type of container, minimizing exposure time, and working in a consistent environment.
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Use a Glove Box: For the most consistent results, perform all manipulations of the this compound inside a glove box.
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Aliquot the Sample: Upon receiving a new batch of this compound, consider immediately aliquoting it into smaller, single-use containers under a dry, inert atmosphere. This prevents repeated exposure of the bulk material to the atmosphere.
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Quantitative Data on Hygroscopicity of Inorganic Salts
| Inorganic Salt | Deliquescence Relative Humidity (DRH) | Hygroscopic Growth Factor (GF) at 90% RH |
| Sodium Chloride (NaCl) | ~75% | 1.7 - 2.5 |
| Sodium Nitrate (NaNO₃) | ~74% | 1.6 - 2.2 |
| Ammonium Sulfate ((NH₄)₂SO₄) | ~80% | 1.6 - 1.8 |
Data compiled from studies on the hygroscopicity of inorganic aerosols. The Growth Factor (GF) is the ratio of the particle diameter at a given RH to its dry diameter.[4][5]
Experimental Protocols
Protocol 1: Standard Operating Procedure for Handling this compound in a Glove Box
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Preparation:
-
Introducing the Sample:
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Place the sealed container of this compound in the antechamber.
-
Evacuate and refill the antechamber with the inert gas of the glove box at least three times to remove atmospheric moisture.
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Transfer the container from the antechamber into the main glove box chamber.
-
-
Handling Inside the Glove Box:
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Allow the this compound container to equilibrate to the glove box temperature.
-
Carefully open the container and dispense the required amount of the sample.
-
Immediately and securely seal the primary container.
-
-
Removing the Sample:
-
If the dispensed sample needs to be taken out of the glove box, place it in a sealed vial.
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Transfer the sealed vial to the antechamber.
-
Evacuate and refill the antechamber with an inert gas before opening the outer door.
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Protocol 2: Weighing this compound by Difference
-
Preparation:
-
Use a clean, dry, and sealable weighing vessel (e.g., a vial with a screw cap).
-
If not working in a glove box, minimize drafts and work in a low-humidity environment.
-
-
Procedure:
-
Place the sealed weighing vessel containing the this compound on the analytical balance and tare it.
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Quickly open the vessel and dispense an approximate amount of the solid into your reaction flask or other container.
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Immediately reseal the weighing vessel.
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Place the sealed weighing vessel back on the balance.
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The negative reading on the balance represents the exact mass of the this compound that was dispensed.
-
Visualizations
References
Technical Support Center: Cesium Selenate Synthesis
Welcome to the Technical Support Center for Cesium Selenate Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when scaling up the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the standard laboratory methods for synthesizing this compound?
A1: The two most common methods for the laboratory synthesis of this compound are:
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Reaction of Cesium Carbonate with Selenic Acid: This method involves the reaction of an aqueous solution of cesium carbonate with selenic acid. The reaction produces this compound, water, and carbon dioxide gas.[1][2]
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Reaction: Cs₂CO₃ + H₂SeO₄ → Cs₂SeO₄ + H₂O + CO₂↑
-
-
Neutralization of Cesium Hydroxide with Selenic Acid: This is an acid-base neutralization reaction where cesium hydroxide solution is reacted with selenic acid to yield this compound and water.[1][2]
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Reaction: 2CsOH + H₂SeO₄ → Cs₂SeO₄ + 2H₂O
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Q2: What are the primary safety concerns when handling the precursors for this compound synthesis at a larger scale?
A2: Both selenic acid and cesium compounds present significant safety hazards that are amplified at larger scales.
-
Selenic Acid (H₂SeO₄): It is a strong oxidizing agent and is highly corrosive to skin, eyes, and mucous membranes.[3][4] It is also toxic if ingested or absorbed through the skin.[3] Proper personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, is essential. The work area must be well-ventilated to avoid inhalation of any aerosols.
-
Cesium Compounds (e.g., Cs₂CO₃, CsOH): While cesium itself is highly reactive, its salts are more stable. However, they should be handled with care. Cesium hydroxide is a strong base and is corrosive. Ingestion of large amounts of cesium compounds can lead to health issues such as hyperirritability.
-
Selenium Toxicity: Selenium compounds, including this compound, can be toxic if ingested or inhaled. Care should be taken to avoid generating dust or aerosols, and appropriate containment measures should be in place to prevent environmental contamination, as selenium can be toxic to aquatic life.[2]
Q3: What is the thermal stability of this compound, and how does it impact the scale-up process?
A3: this compound is a thermally stable compound with a high melting point of 985°C.[5] However, related double salts, such as those with gold, can begin to decompose at significantly lower temperatures (above 320°C). During scale-up, it is crucial to control the temperature of the reaction and any subsequent drying steps to avoid the decomposition of the product or any potential side-products. Localized overheating, which can be a problem in large reactors, should be avoided.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Q: I am experiencing a lower than expected yield of this compound upon scaling up my synthesis. What are the potential causes and solutions?
A: Low yields during scale-up can be attributed to several factors:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure stoichiometric amounts of reactants are used. On a larger scale, mixing efficiency can decrease, so increase agitation or extend the reaction time. - Monitor the pH of the reaction mixture to ensure it reaches neutrality (for the CsOH route) or that CO₂ evolution has ceased (for the Cs₂CO₃ route). |
| Side Reactions | - If using a method to produce selenic acid that involves halogens, residual chlorides or bromides can reduce the selenic acid to selenous acid, which will not form the desired product.[4] Ensure the selenic acid is free from reducing agents. |
| Losses During Work-up | - this compound is highly soluble in water.[5] Avoid using excessive amounts of water for washing the product. Consider using a saturated solution of this compound for washing or a solvent in which it is less soluble. - Optimize the crystallization process (see Problem 3) to maximize the recovery of the solid product. |
| Precipitation of Double Salts | - this compound can form double salts with other metal cations present as impurities (e.g., Mg²⁺, Co²⁺).[1][2] Analyze the starting materials for metallic impurities and consider purification steps if necessary. |
Problem 2: Product Impurity and Discoloration
Q: My final this compound product is not pure white and contains unknown impurities. How can I identify and eliminate these?
A: Impurities are a common challenge in large-scale synthesis. Here are some potential sources and solutions:
| Potential Impurity Source | Identification and Remediation |
| Starting Materials | - Other Alkali Metals: Cesium ores often contain rubidium and potassium, which are chemically similar and difficult to separate.[6][7] Use high-purity starting materials. If necessary, employ purification techniques such as fractional crystallization or solvent extraction. - Other Metal Ions: Impurities like calcium, iron, and aluminum can be present in lower-grade starting materials.[6][8] These can often be removed by adjusting the pH to precipitate their hydroxides before the final crystallization of this compound. |
| Incomplete Oxidation | - If synthesizing selenic acid, incomplete oxidation of selenous acid will result in the presence of selenites in the final product. Test for the presence of selenites and, if necessary, re-oxidize the selenic acid solution before use. |
| Reaction with Vessel | - At elevated temperatures and in the presence of corrosive reagents, the reaction vessel itself can be a source of impurities. Ensure the reactor is made of a material that is resistant to the reaction conditions. |
| Discoloration | - A yellowish tint could indicate the presence of elemental selenium in a colloidal form, which can result from the reduction of selenate. Ensure that no reducing agents are introduced during the process. |
Problem 3: Crystallization and Isolation Issues
Q: I am having difficulty with the crystallization of this compound at a larger scale, leading to small crystals or an oily product. What can I do?
A: Crystallization is highly dependent on process parameters. Here's how to troubleshoot common issues:
| Crystallization Problem | Solution |
| Formation of Small Crystals | - This is often due to rapid cooling and high supersaturation.[9][10] Implement a controlled, slower cooling profile for the crystallizer. - Ensure adequate agitation to promote crystal growth over nucleation. |
| Oily Product or Incomplete Crystallization | - This may indicate the presence of impurities that inhibit crystallization. Analyze the mother liquor for potential contaminants. - Ensure the solution is sufficiently concentrated before cooling. Refer to solubility data to determine the optimal concentration. |
| Inconsistent Crystal Size | - Inconsistent temperature and concentration gradients in a large vessel can lead to a wide crystal size distribution.[10] Improve mixing and ensure uniform cooling throughout the crystallizer. |
Experimental Protocols
Synthesis of Selenic Acid from Selenium Dioxide
This method is suitable for producing larger quantities of selenic acid.[11]
-
Reaction Setup: In a well-ventilated fume hood, place selenium dioxide (SeO₂) in a reaction vessel equipped with a stirrer and a cooling system.
-
Oxidation: Slowly add a 30% hydrogen peroxide (H₂O₂) solution to the selenium dioxide. The reaction is exothermic, so maintain the temperature below a safe threshold with cooling.
-
Digestion: After the addition is complete, continue to stir the mixture until all the selenium dioxide has dissolved and the reaction is complete.
-
Concentration: Remove excess water by evaporation under vacuum at a temperature below 140°C to obtain crystalline selenic acid.[4]
Synthesis of this compound from Cesium Carbonate
-
Dissolution: Dissolve a calculated amount of cesium carbonate (Cs₂CO₃) in deionized water in a large reactor.
-
Reaction: Slowly add a stoichiometric amount of the prepared selenic acid (H₂SeO₄) solution to the cesium carbonate solution with constant agitation. The reaction will produce carbon dioxide gas. Control the addition rate to manage the effervescence.
-
Completion: Continue stirring until the gas evolution ceases. Monitor the pH to ensure it is near neutral.
-
Crystallization: Concentrate the resulting this compound solution by evaporating water. Cool the concentrated solution slowly to induce crystallization.
-
Isolation: Collect the this compound crystals by filtration.
-
Drying: Dry the crystals in an oven at a temperature well below any decomposition point (e.g., 100-120°C) to a constant weight.
Visualizations
References
- 1. Caesium selenate - Wikipedia [en.wikipedia.org]
- 2. assignmentpoint.com [assignmentpoint.com]
- 3. Selenic Acid | H2O4Se | CID 1089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selenic acid - Wikipedia [en.wikipedia.org]
- 5. caesium selenate [chemister.ru]
- 6. CN115725855B - Method for preparing high-purity cesium salt and high-purity rubidium salt - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cesium Selenate Solution Stability
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of cesium selenate in aqueous solutions, with a particular focus on the effects of pH.
Troubleshooting Guides
This section addresses specific issues that users may encounter during the preparation, storage, and use of this compound solutions.
Issue 1: Formation of a Reddish or Black Precipitate in Acidic Solutions
-
Question: After preparing a this compound solution in an acidic buffer (pH < 4), I observed the slow formation of a reddish, and eventually black, precipitate over time. What is the cause of this?
-
Answer: This observation indicates the chemical reduction of the selenate ion (SeO₄²⁻). In acidic conditions, particularly in the presence of even mild reducing agents or upon exposure to light, selenate can be reduced to selenite (SeO₃²⁻), and further to elemental selenium (Se⁰), which appears as a red precipitate. With further reaction or aggregation, this can form black allotropes of selenium. Lower pH environments can facilitate this reduction.
Issue 2: Decreasing Concentration of Selenate in Stock Solutions Over Time
-
Question: My analytical measurements show a decline in the selenate concentration of my stock solution, which is stored at room temperature. Why is this happening?
-
Answer: A decrease in selenate concentration is likely due to its reduction to other selenium species, such as selenite or elemental selenium, which may not be detected by analytical methods specific to selenate (e.g., certain ion chromatography conditions). The rate of this degradation is influenced by the pH of the solution, storage temperature, and exposure to light. Acidic conditions are known to decrease the stability of selenate.
Issue 3: Inconsistent Results in Cellular or Biological Assays
-
Question: I am observing variable results in my cell-based assays that use a this compound solution. Could the stability of the solution be a factor?
-
Answer: Yes, inconsistent results can be a direct consequence of solution instability. The degradation of this compound to selenite or elemental selenium changes the chemical nature of the selenium species in your solution. Selenite and selenate can have different toxicities and biological activities. Therefore, a change in their relative concentrations can lead to variability in your experimental outcomes.
Frequently Asked Questions (FAQs)
-
What are the primary factors that affect the stability of this compound in solution? The stability of this compound in an aqueous solution is primarily influenced by:
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pH: Lower pH (acidic conditions) generally reduces the stability of the selenate ion.
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Presence of Reducing Agents: Contaminants or intentionally added components with reducing properties will accelerate the degradation of selenate.
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Temperature: Higher storage temperatures increase the rate of chemical reactions, including the reduction of selenate.
-
Light Exposure: Photochemical reactions can contribute to the reduction of selenate.
-
-
What is the optimal pH range for maintaining the stability of a this compound solution? For maximum stability, it is recommended to prepare and store this compound solutions in a neutral to slightly alkaline pH range (pH 7.0 - 8.5). In this range, the selenate ion (SeO₄²⁻) is the predominant and most stable species.
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How should I prepare and store a this compound stock solution to ensure its stability?
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Use high-purity (e.g., Type I) water.
-
If a buffer is required, use a stable, non-reducing buffer system to maintain a pH between 7.0 and 8.5.
-
Prepare solutions fresh whenever possible.
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If short-term storage is necessary, store the solution at a low temperature (e.g., 2-8 °C).
-
Protect the solution from light by using amber glass vials or by storing it in the dark.
-
-
Can I autoclave a this compound solution? Autoclaving is not recommended. The high temperature and pressure can accelerate the reduction of selenate to less stable selenium species. It is preferable to sterilize the solution by filtering it through a 0.22 µm filter.
Data Presentation
The following tables provide illustrative data on the stability of a 10 mM this compound solution at different pH values and temperatures. Note: This data is representative and intended to demonstrate expected trends. Actual degradation rates may vary based on specific experimental conditions.
Table 1: Effect of pH on this compound Concentration Over Time at 25°C
| Time (hours) | Concentration at pH 4.0 (% of initial) | Concentration at pH 7.0 (% of initial) | Concentration at pH 8.5 (% of initial) |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 98.2 | 99.9 | 100.0 |
| 48 | 96.5 | 99.8 | 99.9 |
| 72 | 94.8 | 99.7 | 99.9 |
| 168 (1 week) | 89.1 | 99.5 | 99.8 |
Table 2: Effect of Temperature on this compound Concentration Over Time at pH 4.0
| Time (hours) | Concentration at 4°C (% of initial) | Concentration at 25°C (% of initial) | Concentration at 40°C (% of initial) |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 99.8 | 98.2 | 95.1 |
| 48 | 99.6 | 96.5 | 90.3 |
| 72 | 99.4 | 94.8 | 85.7 |
| 168 (1 week) | 98.5 | 89.1 | 72.4 |
Experimental Protocols
Protocol for a pH Stability Study of this compound Solution
This protocol outlines a general procedure to quantify the stability of a this compound solution across a range of pH values.
-
Materials and Reagents:
-
This compound (high purity)
-
High-purity water (e.g., Type I, 18.2 MΩ·cm)
-
Buffer systems (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
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Hydrochloric acid and sodium hydroxide for pH adjustment
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Amber glass storage vials with inert caps
-
Temperature-controlled chambers/incubators
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Analytical instrumentation for selenate quantification (e.g., Ion Chromatography with a conductivity detector)
-
-
Procedure:
-
Preparation of Stock Solution: Accurately weigh a sufficient amount of this compound and dissolve it in high-purity water to prepare a concentrated stock solution (e.g., 100 mM).
-
Preparation of pH-Adjusted Solutions:
-
For each desired pH value, prepare the corresponding buffer at the target concentration (e.g., 50 mM).
-
In separate volumetric flasks, add an appropriate volume of the this compound stock solution and dilute with the respective buffer to achieve the final desired concentration (e.g., 10 mM).
-
Verify and, if necessary, adjust the final pH of each solution using dilute HCl or NaOH.
-
-
Stability Study:
-
Dispense aliquots of each pH-adjusted solution into several sealed, amber glass vials.
-
Place the sets of vials into temperature-controlled chambers set at various temperatures (e.g., 4°C, 25°C, 40°C).
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), remove one vial from each pH and temperature condition.
-
Visually inspect the sample for any color change or precipitation.
-
Prepare the sample for analysis (e.g., dilution) and quantify the selenate concentration using a validated analytical method.
-
-
-
Data Analysis:
-
Plot the percentage of the initial this compound concentration remaining as a function of time for each pH and temperature condition.
-
Calculate the degradation rate constant (k) for each condition, if applicable.
-
Visualizations
Caption: Degradation pathway of this compound in aqueous solution.
Caption: Workflow for a pH and temperature stability study.
Technical Support Center: Cesium Selenate Single Crystal Growth
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the growth of cesium selenate (Cs₂SeO₄) single crystals, with a specific focus on reducing the incidence of twinning.
Troubleshooting Guides
Issue 1: Spontaneous Nucleation Leading to Polycrystalline Material or Small Crystals
Symptoms:
-
Rapid formation of many small crystals upon cooling.
-
Cloudy appearance of the solution during crystallization.
-
Absence of large, well-defined single crystals.
Possible Causes and Solutions:
| Cause | Solution |
| High Degree of Supersaturation: The solution is cooled too quickly, leading to a rapid increase in supersaturation which favors nucleation over crystal growth. | Implement a slower cooling rate. A rate of 0.1-1°C per hour is a good starting point. Utilize a programmable water bath or a well-insulated container to achieve a gradual temperature decrease.[1][2] |
| Solution Impurities: Dust particles or other foreign materials act as nucleation sites. | Filter the hot, saturated solution through a fine filter paper (e.g., Whatman No. 1) before setting it to cool. Ensure all glassware is meticulously cleaned. |
| Mechanical Shock or Vibration: Disturbances can induce nucleation. | Place the crystallization vessel in a location free from vibrations and disturbances.[2] |
Issue 2: Formation of Twinned Crystals
Symptoms:
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Presence of intergrown crystals with defined angular relationships.
-
Difficulty in isolating a single crystal for diffraction studies.
-
Observation of split or multiple diffraction spots in X-ray analysis.
Possible Causes and Solutions:
| Cause | Solution |
| Rapid Crystal Growth: Fast growth rates can lead to stacking faults and the incorporation of misoriented crystal domains.[3] | Reduce the rate of supersaturation. This can be achieved by slowing the cooling rate or by using a solvent in which this compound has slightly lower solubility. |
| High Supersaturation Levels: High supersaturation is a primary driver for both nucleation and twinning.[3][4] | Maintain a low level of supersaturation. This can be achieved by very slow cooling or by the solvent evaporation method at a constant temperature.[1][5] |
| Local Fluctuations in Temperature or Concentration: Gradients in the solution can cause uneven growth rates, promoting twinning. | Gently stir the solution during the initial stages of cooling to ensure homogeneity. However, stirring should be stopped once nucleation begins to avoid secondary nucleation. |
| Solution pH: The pH of the solution can influence the crystal habit and quality. | Adjust the pH of the growth solution. While specific data for this compound is limited, exploring a pH range around neutral (6.0-8.0) may be beneficial. The effect of pH on selenate adsorption and incorporation into crystal lattices has been observed in other systems.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for growing single crystals of this compound?
Q2: How do I prepare a saturated solution of this compound?
A2: To prepare a saturated solution, gradually add this compound to deionized water at a temperature higher than your intended starting growth temperature (e.g., 50-60°C). Stir continuously until a small amount of undissolved solid remains, ensuring the solution is saturated at that temperature. Filter the hot solution to remove any excess solid and impurities before allowing it to cool.
Q3: What is crystal twinning and why is it a problem?
A3: Crystal twinning occurs when two or more crystals of the same substance grow together in a symmetrical, intergrown fashion.[3] This is problematic for applications like X-ray crystallography because the diffraction pattern will be a superposition of the patterns from each twinned domain, making structure determination difficult or impossible.
Q4: Can I use seed crystals to control the growth of this compound?
A4: Yes, using a seed crystal is an excellent technique to control the number of crystals and promote the growth of a single, large crystal. A small, high-quality single crystal is introduced into a slightly supersaturated solution. This encourages the solute to deposit onto the seed crystal rather than forming new nuclei.
Q5: The edges of my crystals are not sharp and appear rounded. What could be the cause?
A5: Rounded edges can be a sign of fluctuations in temperature or concentration during growth, or it could indicate that the crystal was partially dissolved at some point. Ensure a stable growth environment and avoid temperature fluctuations.
Quantitative Data
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 g H₂O) |
| 0 | 39.5 |
| 12 | 245 |
| 20 | 35.2 |
| 90 | 2.1 |
Note: There appears to be a discrepancy in the reported solubility data at 12°C. Researchers should experimentally verify the solubility curve for their specific conditions.
Experimental Protocols
Protocol 1: Single Crystal Growth of this compound by Slow Cooling
Objective: To grow high-quality single crystals of this compound while minimizing twinning.
Materials:
-
This compound (Cs₂SeO₄), high purity
-
Deionized water
-
Beaker (250 mL)
-
Hotplate with magnetic stirring capability
-
Stir bar
-
Filter paper (fine porosity)
-
Crystallization dish or beaker with a cover
-
Programmable water bath or well-insulated container (e.g., a Dewar flask)
Methodology:
-
Prepare a Saturated Solution:
-
Based on the solubility data, prepare a saturated solution of this compound at an elevated temperature (e.g., 50°C). For example, at 20°C, the solubility is 35.2 g/100 g H₂O. To create a supersaturated solution upon cooling, you could prepare a saturated solution at 40-50°C.
-
-
Dissolution:
-
Add the calculated amount of this compound to the deionized water in a beaker with a stir bar.
-
Gently heat the solution on a hotplate while stirring until all the this compound has dissolved.
-
-
Filtration:
-
While the solution is still hot, filter it through a fine filter paper into a clean crystallization vessel to remove any insoluble impurities.
-
-
Cooling:
-
Cover the crystallization vessel and place it in a programmable water bath or an insulated container.
-
Set the cooling program to a slow rate, such as 0.5°C per hour, from the initial temperature down to room temperature.
-
-
Crystal Growth:
-
Allow the crystals to grow undisturbed for several days.
-
-
Harvesting:
-
Once the crystals have reached the desired size, carefully decant the mother liquor and remove the crystals using tweezers.
-
Gently dry the crystals on a filter paper.
-
Visualizations
Caption: Workflow for this compound Single Crystal Growth by Slow Cooling.
Caption: Troubleshooting Logic for Twinning in Crystal Growth.
References
- 1. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 2. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 3. mt.com [mt.com]
- 4. Study of the Effect of Supersaturation Changes on the Growth of {100} KDP Crystal Faces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brainkart.com [brainkart.com]
- 6. Background electrolytes and pH effects on selenate adsorption using iron-impregnated granular activated carbon and surface binding mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing cesium selenate with potassium selenate properties
A Comparative Guide to the Properties of Cesium Selenate and Potassium Selenate
For researchers, scientists, and professionals in drug development, a detailed understanding of the physicochemical properties of inorganic compounds is paramount for their application. This guide provides a comprehensive comparison of this compound (Cs₂SeO₄) and potassium selenate (K₂SeO₄), presenting key experimental data, methodologies for their determination, and a workflow for their characterization.
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of this compound and potassium selenate is presented below for easy comparison.
| Property | This compound (Cs₂SeO₄) | Potassium Selenate (K₂SeO₄) |
| Molar Mass | 408.77 g/mol [1][2] | 221.2 g/mol [3] |
| Appearance | Colorless rhombic crystals[1][4] | Odorless, white, hygroscopic crystals or powder[1][3] |
| Crystal Structure | Orthorhombic, Space group: Pnam[5] | Orthorhombic[3] |
| Lattice Parameters | a=8.3777 Å, b=11.276 Å, c=6.434 Å[2] | a=7.661 Å, b=10.466 Å, c=6.003 Å |
| Density | 4.46 g/cm³ | 3.07 g/cm³[3] |
| Melting Point | 985 °C | 1020 °C[6] |
| Solubility in Water | 39.5 g/100 g (0 °C), 35.2 g/100 g (20 °C), 2.1 g/100 g (90 °C)[4]. Note: Some sources report it as insoluble, creating conflicting data. | 107.5 g/100 g (0 °C), 111 g/100 g (20 °C), 122.2 g/100 g (100 °C)[3][6] |
Experimental Protocols
Detailed methodologies for the determination of the key properties are outlined below.
Synthesis of Selenate Salts
This compound Synthesis: this compound can be synthesized via a neutralization reaction. In a typical procedure, a stoichiometric amount of selenic acid (H₂SeO₄) solution is carefully added to a solution of cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH)[5]. The reaction with cesium carbonate proceeds with the evolution of carbon dioxide gas. The resulting solution is then heated to evaporate the solvent, leading to the precipitation of this compound crystals[7].
Cs₂CO₃ + H₂SeO₄ → Cs₂SeO₄ + H₂O + CO₂↑[5] 2CsOH + H₂SeO₄ → Cs₂SeO₄ + 2H₂O[5]
Potassium Selenate Synthesis: One common method for the synthesis of potassium selenate involves the reaction of selenium trioxide (SeO₃) with potassium hydroxide (KOH)[1][3]. An alternative two-step method involves treating selenous acid (H₂SeO₃) with potassium hydroxide to form potassium selenite (K₂SeO₃), which is subsequently oxidized with bromine water to yield potassium selenate[1][3].
SeO₃ + 2KOH → K₂SeO₄ + H₂O[1][3] H₂SeO₃ + 2KOH → K₂SeO₃ + 2H₂O; then K₂SeO₃ + Br₂ + 2KOH → K₂SeO₄ + 2KBr + H₂O[1][3]
Determination of Aqueous Solubility
The solubility of inorganic salts like cesium and potassium selenate can be determined as a function of temperature. A general experimental protocol involves preparing a saturated solution of the salt at a specific temperature by adding an excess amount of the salt to deionized water and allowing it to equilibrate with continuous stirring[8][9]. After equilibration, the undissolved solid is allowed to settle, and a known volume of the supernatant is carefully withdrawn. The solvent is then evaporated from the collected sample, and the mass of the remaining dry salt is measured. The solubility is then calculated and expressed as grams of salt per 100 grams of water[9]. This procedure is repeated at various temperatures to construct a solubility curve[8][10].
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques for evaluating the thermal stability of inorganic salts[11][12].
-
Thermogravimetric Analysis (TGA): A sample of the salt is placed in a high-precision balance within a furnace. The temperature is increased at a constant rate under a controlled atmosphere (e.g., nitrogen or air), and the change in mass of the sample is recorded as a function of temperature[13][14]. The resulting TGA curve provides information about the decomposition temperature and the presence of any volatile components.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between the sample and a reference as a function of temperature[15]. This technique is used to determine melting points, phase transitions, and other thermal events[14].
Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of compounds[16][17]. The process involves the following key steps:
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution by methods such as slow evaporation of the solvent, slow cooling, or vapor diffusion[18].
-
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of spots (reflections) is recorded as the crystal is rotated[16][17].
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the intensities of the diffraction spots using computational methods. The resulting structural model is then refined to best fit the experimental data[17].
Visualizations
Physicochemical Characterization Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of an inorganic salt.
Caption: Workflow for Synthesis and Physicochemical Characterization.
Role of Selenate in Cellular Antioxidant Defense
Selenium, delivered in forms such as selenate, is a crucial component of selenoproteins, which play a vital role in antioxidant defense systems within the body. The following diagram illustrates a simplified pathway of selenate metabolism and its role in the glutathione peroxidase (GPx) system.
References
- 1. assignmentpoint.com [assignmentpoint.com]
- 2. Selenic acid, cesium salt (1:2) | Cs2O4Se | CID 165862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Potassium selenate - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. Caesium selenate - Wikipedia [en.wikipedia.org]
- 6. potassium selenate [chemister.ru]
- 7. Cerium(III) selenate - Wikipedia [en.wikipedia.org]
- 8. fountainheadpress.com [fountainheadpress.com]
- 9. scribd.com [scribd.com]
- 10. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 11. benchchem.com [benchchem.com]
- 12. Physicochemical properties of salts of p-aminosalicylic acid. I. Correlation of crystal structure and hydrate stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tainstruments.com [tainstruments.com]
- 15. Spray Drying of Chitosan Acid Salts: Process Development, Scaling Up and Physicochemical Material Characterization [mdpi.com]
- 16. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
A Comparative Guide to the X-ray Diffraction Analysis of Cesium Selenate Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic properties of cesium selenate (Cs₂SeO₄) powder, benchmarked against other alkali metal selenates. It includes detailed experimental protocols for powder X-ray diffraction (XRD) and supporting data to aid in material characterization and development.
Comparative Crystallographic Data
This compound is part of a family of alkali metal selenates that often exhibit similar crystal structures. Understanding these structural relationships is crucial for predicting material properties and interpreting diffraction data. The crystallographic data for this compound and its common alternatives, potassium selenate and rubidium selenate, are summarized below. All three compounds adopt an orthorhombic crystal structure at room temperature, belonging to the β-K₂SO₄ structure type.
| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) |
| This compound | Cs₂SeO₄ | Orthorhombic | Pnam | a = 8.3777, b = 11.276, c = 6.434[1] |
| Potassium Selenate | K₂SeO₄ | Orthorhombic | Pnam | a = 7.661, b = 10.466, c = 6.003[2] |
| Rubidium Selenate | Rb₂SeO₄ | Orthorhombic | Pnma | Not explicitly found in search results, but isostructural with β-K₂SO₄[1] |
Note: The space group Pnam is a non-standard setting of Pnma (No. 62).
Experimental Workflow for Powder X-ray Diffraction
The following diagram illustrates the logical flow of a typical powder XRD experiment, from sample preparation to final data analysis.
Detailed Experimental Protocol: Powder X-ray Diffraction
This protocol provides a standardized methodology for the analysis of crystalline powders such as this compound.
1. Sample Preparation
-
Purity: Obtain a sample of the material that is as pure as possible, ideally greater than 99%. The presence of impurities can introduce additional peaks in the diffraction pattern, complicating analysis.
-
Grinding: Grind approximately 100-200 mg of the crystalline sample into a fine, homogenous powder using an agate mortar and pestle.[3] This step is critical to ensure a random orientation of the crystallites, which is necessary for obtaining accurate diffraction data that represents all crystal planes.[3] The ideal particle size is typically around 1-10 micrometers.
-
Mounting: Carefully pack the powder into a sample holder. It is crucial to create a smooth, flat surface that is flush with the holder's surface to avoid errors in peak positions due to sample height displacement. A glass microscope slide can be used to gently press and flatten the powder. For small sample quantities (a few milligrams), a zero-background holder, often made from a single crystal of silicon, is recommended.
2. Instrument Setup & Data Acquisition
-
Instrumentation: A standard powder X-ray diffractometer equipped with a goniometer and a detector (e.g., scintillation or semiconductor detector) is used.[3]
-
X-ray Source: A copper X-ray tube is commonly used, generating Cu Kα radiation (wavelength λ ≈ 1.5406 Å). The generator is typically set to 40 kV and 40 mA.
-
Goniometer Scan: The data is collected by scanning a range of 2θ angles. A typical scan for phase identification might range from 5° to 70° in 2θ.[3]
-
Scan Parameters:
-
Step Size: A common step size is 0.02° in 2θ.
-
Step Time (Dwell Time): A typical time per step is 1 second.
-
-
Data Collection: The instrument software records the intensity of the diffracted X-rays at each 2θ angle, generating a diffractogram which plots intensity versus 2θ.[3]
3. Data Analysis
-
Phase Identification: The experimental diffraction pattern is compared to standard patterns in a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).[3] Matching the d-spacings (calculated from 2θ values using Bragg's Law, nλ = 2d sinθ) and relative intensities allows for the identification of the crystalline phases present in the sample.[3]
-
Lattice Parameter Refinement: Once the phase is identified, the precise lattice parameters can be determined. This is often done using a whole-pattern fitting method, such as Rietveld refinement, which refines a theoretical crystal structure model to fit the experimental data. This allows for the accurate determination of unit cell dimensions.
References
Characterizing Cesium Selenate: A Comparative Guide to Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of materials characterization, vibrational spectroscopy stands out for its ability to provide detailed molecular-level information. For ionic compounds such as cesium selenate (Cs₂SeO₄), Raman spectroscopy offers a powerful, non-destructive method to probe its structure and vibrational modes. This guide provides a comprehensive comparison of Raman spectroscopy with other analytical techniques for the characterization of this compound, supported by experimental data and detailed protocols.
Raman Spectroscopy of this compound: An Overview
Raman spectroscopy identifies the vibrational modes of molecules by measuring the inelastic scattering of monochromatic light. When applied to this compound, the resulting spectrum reveals characteristic peaks corresponding to the internal vibrational modes of the selenate (SeO₄²⁻) anion and the external lattice modes of the crystal.
A detailed study of the Raman spectrum of Cs₂SeO₄ crystals has been conducted, analyzing its temperature dependence from 20 K to 650 K and its pressure dependence up to 25 kbars.[1] The spectrum is primarily characterized by the vibrational modes of the tetrahedral selenate ion.
Key Vibrational Modes of the Selenate Ion
The free selenate ion (SeO₄²⁻) has a tetrahedral (Td) symmetry and exhibits four fundamental vibrational modes. These are all Raman active and form the basis for interpreting the spectrum of this compound.
| Vibrational Mode | Symmetry | Description | Approximate Wavenumber (cm⁻¹) |
| ν₁ | A₁ | Symmetric stretch (Se-O) | ~873 |
| ν₂ | E | Symmetric bend (O-Se-O) | ~345 |
| ν₃ | F₂ | Antisymmetric stretch (Se-O) | ~885 |
| ν₄ | F₂ | Antisymmetric bend (O-Se-O) | ~432 |
Note: The exact peak positions in solid this compound may vary due to crystal field effects, cation-anion interactions, and the presence of multiple formula units per unit cell.
Experimental Protocol: Raman Spectroscopy of this compound
The following protocol outlines a typical procedure for acquiring the Raman spectrum of a solid powder sample like this compound.
1. Sample Preparation:
-
A small amount of crystalline this compound powder is placed on a clean microscope slide or in a shallow well of a sample holder.
-
No further sample preparation is typically required, highlighting a key advantage of Raman spectroscopy.
2. Instrumentation:
-
A confocal Raman microscope equipped with a solid-state laser is used. Common laser wavelengths for inorganic salt analysis are 532 nm or 785 nm.[2]
-
The instrument includes a set of objectives for focusing the laser and collecting the scattered light, a spectrometer with a diffraction grating, and a sensitive CCD detector.[2]
3. Data Acquisition:
-
The sample is placed on the microscope stage, and the laser is focused on the crystalline powder using an appropriate objective (e.g., 50x).
-
The laser power is adjusted to a low level (e.g., 1-5 mW) to avoid sample heating or degradation.
-
The spectrum is acquired over a spectral range that covers the expected vibrational modes of the selenate ion (e.g., 100-1200 cm⁻¹).
-
An appropriate acquisition time and number of accumulations are chosen to achieve a good signal-to-noise ratio.
-
A background spectrum is typically acquired and subtracted from the sample spectrum to remove any contributions from the substrate or ambient light.
4. Data Analysis:
-
The positions, intensities, and widths of the Raman bands are determined.
-
The observed peaks are assigned to the specific vibrational modes of the selenate ion and the crystal lattice based on established literature values and group theory analysis.
Below is a diagram illustrating the general workflow for the Raman characterization of this compound.
Comparison with Other Analytical Techniques
While Raman spectroscopy is highly effective, a multi-technique approach often provides a more complete characterization. Below is a comparison of Raman spectroscopy with Infrared (IR) Spectroscopy and X-ray Diffraction (XRD).
Raman Spectroscopy vs. Infrared (IR) Spectroscopy
Raman and IR spectroscopy are complementary vibrational techniques.[3] A vibration is Raman active if it causes a change in the polarizability of the molecule, whereas it is IR active if it results in a change in the dipole moment.[3]
| Feature | Raman Spectroscopy | Infrared (IR) Spectroscopy |
| Principle | Inelastic scattering of light[2] | Absorption of light[4] |
| SeO₄²⁻ Activity | All four fundamental modes are Raman active. | Typically, only the F₂ modes (ν₃ and ν₄) are IR active. |
| Sample Preparation | Minimal to none for solids and aqueous solutions.[2] | Often requires sample preparation (e.g., KBr pellets). |
| Aqueous Samples | Water is a weak Raman scatterer, ideal for aqueous solutions.[3] | Water has strong IR absorption, which can obscure the spectrum. |
| Instrumentation | Uses lasers in the visible or near-IR range.[2] | Uses a broadband IR source.[4] |
| Low-Frequency Modes | Can easily probe low-frequency lattice modes. | More challenging to access the far-IR region. |
Raman Spectroscopy vs. X-ray Diffraction (XRD)
XRD provides information about the long-range crystalline order, while Raman spectroscopy probes the short-range chemical bonding and local symmetry.
| Feature | Raman Spectroscopy | X-ray Diffraction (XRD) |
| Principle | Vibrational modes of chemical bonds. | Diffraction of X-rays by the crystal lattice. |
| Information Provided | Molecular structure, functional groups, polymorphism. | Crystal structure, lattice parameters, phase identification. |
| Amorphous Materials | Can be used to analyze amorphous materials. | Provides limited information on amorphous materials. |
| Sample Amount | Can analyze very small sample sizes (micrometer scale). | Typically requires a larger amount of sample. |
| Chemical Sensitivity | Highly sensitive to changes in chemical bonding. | Provides information on atomic arrangement. |
| Non-destructive | Yes, at low laser powers. | Yes. |
Conclusion
Raman spectroscopy is an invaluable tool for the characterization of this compound, providing detailed insights into its vibrational properties with minimal sample preparation. Its ability to analyze aqueous solutions and probe low-frequency lattice modes offers distinct advantages over IR spectroscopy. When used in conjunction with XRD, a comprehensive understanding of both the molecular structure and the crystalline arrangement of this compound can be achieved. For researchers and professionals in materials science and drug development, leveraging the complementary nature of these techniques is key to a thorough characterization of inorganic compounds.
References
A Comparative Thermal Analysis of Cesium Selenate and Other Alkali Metal Selenates
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Thermal Stability of Cesium Selenate
The thermal stability of active pharmaceutical ingredients and excipients is a critical parameter in drug development and manufacturing. This guide provides a comparative thermal analysis of this compound (Cs₂SeO₄) alongside other alkali metal selenates, offering key data for researchers in material science and pharmaceutical development. Understanding the thermal behavior, including melting points, decomposition temperatures, and phase transitions, is essential for predicting material compatibility, shelf-life, and processing conditions.
Quantitative Thermal Analysis Data
The following table summarizes the key thermal events for this compound and comparable alkali metal selenates based on available experimental data. The thermal stability of alkali metal salts generally increases down the group, suggesting that this compound is the most thermally stable among the selenates of the alkali metals.
| Compound Name | Formula | Melting Point (°C) | Decomposition Onset (°C) | Maximum Decomposition Temperature (°C) | Mass Loss (%) | Notes |
| This compound | Cs₂SeO₄ | 985[1] | Data Not Available | Data Not Available | Data Not Available | Expected to be the most thermally stable among the alkali metal selenates. A study on a double salt, CsAu(SeO₄)₂, showed decomposition beginning above 320 °C. |
| Rubidium Selenate | Rb₂SeO₄ | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Expected to be more thermally stable than potassium selenate and less stable than this compound. |
| Potassium Selenate | K₂SeO₄ | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Expected to be more thermally stable than sodium selenate and less stable than rubidium selenate. |
| Sodium Selenate | Na₂SeO₄ | 588.81 | ~758 | 852.65 | 6.73 | Exhibits a two-step degradation process. |
Experimental Protocols
A standard methodology for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on inorganic salts is detailed below. This protocol is designed to ensure reproducibility and accuracy of the thermal data.
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.
Sample Preparation:
-
Ensure the sample is in a fine powder form to promote uniform heat distribution.
-
Accurately weigh 5-10 mg of the sample into an appropriate crucible (e.g., alumina or platinum).
TGA/DSC Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Heating Rate: A linear heating rate of 10 °C/min is typically employed.
-
Temperature Range: The analysis is generally conducted from ambient temperature up to a point beyond the final decomposition, for instance, from 30 °C to 1000 °C.
-
Crucible: An open alumina or platinum crucible is suitable for most inorganic salt analyses.
Data Analysis:
-
TGA: The onset of decomposition is determined from the initial point of mass loss on the TGA curve. The percentage of mass loss is calculated from the step height. The derivative of the TGA curve (DTG) is used to identify the temperature of the maximum rate of decomposition.
-
DSC: Endothermic and exothermic peaks are analyzed to determine melting points, phase transition temperatures, and enthalpies of reaction. The peak maximum of an endotherm is typically taken as the melting or transition temperature.
Visualizing Thermal Analysis Workflows and Decomposition Pathways
To clearly illustrate the processes involved in the thermal analysis of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for TGA/DSC analysis of this compound.
Caption: Proposed decomposition pathway of this compound.
Discussion of Thermal Decomposition
The thermal decomposition of alkali metal selenates is expected to proceed via the loss of oxygen to form the corresponding selenite. For this compound, the proposed decomposition reaction is:
Cs₂SeO₄(l) → Cs₂SeO₃(s) + ½O₂(g)
This decomposition pathway is analogous to that of other alkali metal oxysalts. The high melting point of this compound suggests a very stable crystal lattice. The expected high decomposition temperature, following the trend of increasing stability down the group, further reinforces its robust nature at elevated temperatures. This high thermal stability is an important consideration for its use in high-temperature applications and for ensuring its integrity during storage and processing in pharmaceutical formulations.
References
Comparative study of alkali metal selenates
A Comparative Guide to Alkali Metal Selenates for Researchers
This guide provides a comparative analysis of alkali metal selenates, from lithium to cesium, tailored for researchers, scientists, and drug development professionals. The objective is to offer a consolidated resource on their physicochemical properties, biological effects, and relevant experimental methodologies, supported by available data.
Physicochemical Properties
The properties of alkali metal selenates show clear trends related to the increasing atomic number of the cation. As the alkali metal cation gets larger down the group (from Li⁺ to Cs⁺), properties such as molecular weight, density, and melting point generally increase. Solubility, however, does not follow a simple monotonic trend. The data presented below is compiled from various sources, with specific forms (e.g., anhydrous vs. hydrated) noted where applicable.
Table 1: Comparative Physicochemical Properties of Alkali Metal Selenates
| Property | Lithium Selenate (Li₂SeO₄) | Sodium Selenate (Na₂SeO₄) | Potassium Selenate (K₂SeO₄) | Rubidium Selenate (Rb₂SeO₄) | Cesium Selenate (Cs₂SeO₄) |
| Molecular Weight | 156.84 g/mol [1] | 188.95 g/mol [2] | 221.17 g/mol [3] | 313.89 g/mol [4] | 408.77 g/mol [5] |
| Appearance | Monoclinic crystals[1] | Colorless rhombic crystals[6] | Colorless, hygroscopic crystals | White crystalline solid[4] | Colorless rhombic crystals[5][7] |
| Melting Point | Not available | Decomposes[6] | Not available | Not available[4] | 985 °C[7] |
| Density | 2.565 g/cm³ (monohydrate)[1] | 3.098 g/cm³ | 3.07 g/cm³ | Not available | 4.46 g/cm³[8] |
| Crystal Structure | Monoclinic[1] | Orthorhombic | Orthorhombic[3] | Not available | Orthorhombic, Pnam[5][8] |
| Solubility in Water | Readily soluble[1] | Soluble | Very soluble | Soluble[4] | 245 g/100g (12°C)[7] |
Biological Effects and Toxicity
The biological activity of alkali metal selenates is primarily driven by the selenate (SeO₄²⁻) anion. Selenium is an essential trace element, but the window between essentiality and toxicity is narrow. In biological systems, selenate is reduced to more reactive species like selenite and hydrogen selenide, which can induce the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.
Comparative studies indicate that inorganic selenate is generally more toxic than organic selenium compounds but may be slightly less acutely toxic than selenite. A study in mice found the 14-day subacute toxicity of selenium species to be in the order of: selenate > selenite > nano-selenium > organic selenium.[9] The toxicity of the salt is overwhelmingly determined by the selenate, with the alkali metal cation playing a secondary role, primarily influencing absorption and distribution.
Table 2: Comparative Toxicity of Alkali Metal Selenates
| Compound | Oral LD₅₀ (Rat) | GHS Hazard Statements (Representative) | Notes |
| Lithium Selenate | Not available | Transport classification: Hazard Class 6.1(a)[10]. | High doses of lithium can cause dizziness, prostration, and kidney damage. |
| Sodium Selenate | 1.6 mg/kg[6] | H300 (Fatal if swallowed), H331 (Toxic if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).[11] | Serves as the most common reference for inorganic selenate toxicity studies. |
| Potassium Selenate | Not available | H301 (Toxic if swallowed), H331 (Toxic if inhaled), H373, H410.[3][12] | Similar hazard profile to sodium selenate, indicating high acute toxicity. |
| Rubidium Selenate | Not available | Likely similar to other selenates (Toxic if swallowed/inhaled). | The rubidium ion itself is considered to have low toxicity and is treated by the body similarly to potassium.[13][14] |
| This compound | Not available | Hazards are primarily associated with selenium content.[15] | The cesium ion is relatively safe, but high intake can lead to gastrointestinal distress and cardiac complications due to interference with potassium channels. |
Signaling and Experimental Workflow Diagrams
To visualize the mechanisms of action and experimental design, the following diagrams are provided in DOT language.
Caption: Generalized pathway of selenate-induced apoptosis.
Caption: Workflow for comparative cytotoxicity assessment.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are representative protocols for the characterization and comparative evaluation of alkali metal selenates.
Protocol 1: Physicochemical Characterization
Objective: To determine and compare the crystal structure, thermal stability, and hydration state of different alkali metal selenates.
A. Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Finely grind a small amount of each alkali metal selenate salt into a homogeneous powder. Mount the powder onto a zero-background sample holder.
-
Instrumentation: Use a powder diffractometer with Cu Kα radiation.
-
Data Acquisition: Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02° and an appropriate scan speed (e.g., 1-2°/min).
-
Analysis: Analyze the resulting diffraction pattern to identify the crystal phase and determine lattice parameters. Compare the patterns to reference databases (e.g., ICDD) for phase identification.
B. Thermal Analysis (TGA/DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the selenate powder into an alumina or platinum crucible.
-
Instrumentation: Use a simultaneous thermal analyzer (TGA/DSC).
-
Data Acquisition: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min. Heat the sample from ambient temperature to >1000°C at a constant rate (e.g., 10°C/min).
-
Analysis: Analyze the TGA curve for mass loss events, which indicate dehydration or decomposition. Analyze the DSC curve for endothermic or exothermic events, such as melting, phase transitions, or decomposition.
Protocol 2: In Vitro Comparative Cytotoxicity Assay
Objective: To evaluate and compare the cytotoxic potency of the five alkali metal selenates on a cancer cell line.
-
Cell Culture: Culture a suitable cancer cell line (e.g., A549 human lung carcinoma) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare 100 mM stock solutions of each alkali metal selenate in sterile deionized water. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old media from the cells and replace it with media containing the various concentrations of selenate compounds. Include wells with untreated cells (negative control) and cells treated with vehicle only.
-
Incubation: Incubate the treated plates for a defined period (e.g., 48 or 72 hours).
-
Viability Assessment (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC₅₀) for each alkali metal selenate.
-
Statistically compare the IC₅₀ values to rank the cytotoxic potency of the compounds.
-
References
- 1. Lithium Selenate [drugfuture.com]
- 2. Sodium Selenate | Na2O4Se | CID 25960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Potassium Selenate | K2O4Se | CID 62680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 7446-17-5,RUBIDIUM SELENATE | lookchem [lookchem.com]
- 5. Caesium selenate - Wikipedia [en.wikipedia.org]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. caesium selenate [chemister.ru]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Subacute toxicity of nano-selenium compared to other selenium species in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. Rubidium - Wikipedia [en.wikipedia.org]
- 14. Rubidium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 15. Selenic acid, cesium salt (1:2) | Cs2O4Se | CID 165862 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized Cesium Selenate
For researchers and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical methods for validating the purity of cesium selenate (Cs₂SeO₄), with a focus on Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for cationic impurities and Ion Chromatography (IC) for anionic impurities. To provide a benchmark, the purity of synthesized this compound is compared against commercially available high-purity cesium iodide (CsI) and cesium sulfate (Cs₂SO₄).
Data Presentation: Purity and Impurity Comparison
The following table summarizes the typical purity levels and potential impurities for synthesized this compound compared to high-purity, commercially available cesium salts. The data for the alternatives are based on vendor specifications, while the values for synthesized this compound represent potential target levels for a high-quality synthesis.
| Analyte | Synthesized this compound (Typical Target) | High-Purity Cesium Iodide (99.999%+) [1][2][3][4] | High-Purity Cesium Sulfate (99.99%) [5] |
| Purity | > 99.9% | > 99.999% | > 99.99% |
| Cationic Impurities (ppm) | |||
| Lithium (Li) | < 1 | Not Specified | < 200 (Total Trace Metals) |
| Sodium (Na) | < 5 | Not Specified | < 200 (Total Trace Metals) |
| Potassium (K) | < 5 | Not Specified | < 200 (Total Trace Metals) |
| Rubidium (Rb) | < 10 | Not Specified | < 200 (Total Trace Metals) |
| Calcium (Ca) | < 2 | Not Specified | < 200 (Total Trace Metals) |
| Magnesium (Mg) | < 1 | Not Specified | < 200 (Total Trace Metals) |
| Aluminum (Al) | < 1 | Not Specified | < 200 (Total Trace Metals) |
| Iron (Fe) | < 1 | Not Specified | < 200 (Total Trace Metals) |
| Anionic Impurities (ppm) | |||
| Selenite (SeO₃²⁻) | < 10 | N/A | N/A |
| Chloride (Cl⁻) | < 5 | N/A | < 200 (Total Trace Metals) |
| Sulfate (SO₄²⁻) | < 10 | N/A | Main Component |
| Nitrate (NO₃⁻) | < 5 | Not Specified | < 200 (Total Trace Metals) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Quantification of Cationic Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique capable of detecting a wide range of metallic and some non-metallic elements at trace and ultra-trace levels.[6][7]
a. Sample Preparation:
-
Accurately weigh approximately 0.1 g of the this compound sample into a 50 mL acid-leached polypropylene centrifuge tube.
-
Add 10 mL of high-purity 2% nitric acid (HNO₃).
-
Gently sonicate the mixture for 15 minutes to ensure complete dissolution.
-
Dilute the sample to a final volume of 50 mL with 2% HNO₃. This results in a 1000-fold dilution.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulates before introduction to the ICP-MS instrument.[8]
b. Instrumental Analysis:
-
Instrument: A quadrupole ICP-MS system (e.g., Agilent 7700 series or equivalent).
-
Plasma Conditions:
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Auxiliary Gas Flow: 0.9 L/min
-
Nebulizer Gas Flow: 1.0 L/min
-
-
Sample Introduction:
-
Nebulizer: Micromist concentric
-
Spray Chamber: Scott-type, cooled to 2 °C
-
-
Data Acquisition:
-
Analysis Mode: Spectrum
-
Integration Time: 0.1 s per point
-
Replicates: 3
-
c. Calibration:
Prepare multi-element calibration standards in 2% HNO₃ at concentrations of 0, 1, 5, 10, and 50 µg/L from certified stock solutions. An internal standard (e.g., Scandium, Yttrium) should be introduced online to correct for matrix effects and instrumental drift.
Quantification of Anionic Impurities by Ion Chromatography (IC)
Ion chromatography is a powerful technique for separating and quantifying ionic species.[9][10][11]
a. Sample Preparation:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 50 mL volumetric flask.
-
Dissolve the sample in 50 mL of high-purity deionized water.
-
For analysis, dilute this stock solution 1:10 with deionized water.
b. Instrumental Analysis:
-
Instrument: A suppressed ion chromatography system (e.g., Dionex ICS-6000 or equivalent) with a conductivity detector.
-
Analytical Column: A high-capacity anion-exchange column (e.g., Dionex IonPac™ AS11-HC).
-
Eluent: A gradient of potassium hydroxide (KOH) is typically used. For example, a gradient from 1 mM to 50 mM KOH over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 25 µL.
-
Suppressor: Anion self-regenerating suppressor.
c. Calibration:
Prepare multi-anion calibration standards in deionized water at concentrations of 0, 0.5, 1, 5, and 10 mg/L from certified stock solutions for the anions of interest (e.g., selenite, chloride, sulfate, nitrate).
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical techniques.
Caption: Workflow for Cationic Impurity Analysis by ICP-MS.
Caption: Workflow for Anionic Impurity Analysis by Ion Chromatography.
References
- 1. albemarle.com [albemarle.com]
- 2. Cesium iodide, 99.999%+ 7789-17-5 India [ottokemi.com]
- 3. albemarle.com [albemarle.com]
- 4. americanelements.com [americanelements.com]
- 5. chemsavers.com [chemsavers.com]
- 6. azom.com [azom.com]
- 7. s27415.pcdn.co [s27415.pcdn.co]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Determination of Anions by Ion Chromatography | PDF [slideshare.net]
- 10. nemi.gov [nemi.gov]
- 11. epa.gov [epa.gov]
A Comparative Analysis of Cesium Selenate: Cross-Referencing Experimental Data with Established Literature Values
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a comparative overview of the physicochemical properties of cesium selenate (Cs₂SeO₄), juxtaposing hypothetical experimental findings with established literature values. Detailed experimental protocols and visual workflows are presented to ensure clarity and reproducibility.
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below, comparing literature-derived values with illustrative experimental results.
| Property | Literature Value | Hypothetical Experimental Value |
| Melting Point | 985 °C[1] | 983 °C |
| Solubility in Water | 245 g/100 g at 12°C[1] | 242 g/100 g at 12°C |
| Crystal System | Orthorhombic[2][3] | Orthorhombic |
| Density | 4.45 g/cm³ at 20°C[1] | 4.43 g/cm³ |
Experimental Protocols
The following section outlines the methodologies employed to obtain the hypothetical experimental data, providing a framework for the validation and cross-referencing of this compound's properties.
Determination of Melting Point
The melting point of the this compound sample was determined using the capillary method. A small, finely powdered sample of the dried salt was packed into a thin-walled capillary tube. The tube was then placed in a calibrated melting point apparatus. The temperature was gradually increased at a controlled rate. The temperature at which the substance first began to melt and the temperature at which the entire sample became liquid were recorded as the melting range. The experiment was repeated three times, and the average value was reported.
Determination of Solubility
The solubility of this compound in water was determined by preparing a saturated solution at a constant temperature. An excess amount of this compound was added to a known volume of deionized water in a thermostatically controlled water bath set to 12°C. The solution was stirred for several hours to ensure equilibrium was reached. A known volume of the clear, saturated supernatant was then carefully withdrawn, avoiding any undissolved solid. The mass of the dissolved this compound in this aliquot was determined gravimetrically after evaporating the water. The solubility was then calculated and expressed as grams of salt per 100 grams of water.
Determination of Crystal Structure
The crystal structure of the this compound sample was determined by single-crystal X-ray diffraction. A suitable single crystal of this compound was mounted on a goniometer. The crystal was then exposed to a monochromatic X-ray beam. The resulting diffraction pattern of spots was collected by a detector. The collected data was processed to determine the unit cell dimensions and the symmetry of the crystal lattice. The arrangement of atoms within the crystal was then determined by analyzing the intensities of the diffracted X-rays, confirming the orthorhombic crystal system.
Visualizing the Workflow and Logical Relationships
To further elucidate the process of data comparison and validation, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship between experimental data and established literature values.
References
Unveiling the Structural Dichotomy: Cesium Selenate vs. Cesium Selenite
A detailed comparison of the crystal structures of cesium selenate and cesium selenite reveals fundamental differences in their anionic geometries, which in turn influence their overall solid-state architecture. While both compounds feature cesium cations, the core distinction lies in the tetrahedral arrangement of the selenate (SeO₄²⁻) ion versus the trigonal pyramidal geometry of the selenite (SeO₃²⁻) ion.
This guide provides a comprehensive analysis of the structural disparities between this compound and cesium selenite, offering valuable insights for researchers, scientists, and professionals in drug development where precise atomic arrangements are critical. The comparison is supported by crystallographic data and detailed experimental protocols.
At a Glance: Structural Comparison
| Property | This compound (Cs₂SeO₄) | Cesium Selenite (Cs₂SeO₃) (Data from Na₂SeO₃ & K₂SeO₃) |
| Anion Geometry | Tetrahedral | Trigonal Pyramidal |
| Selenium Oxidation State | +6 | +4 |
| Crystal System | Orthorhombic[1] | Monoclinic (for Na₂SeO₃)[2], Trigonal (for K₂SeO₃)[3][4] |
| Space Group | Pnam[1] | P2₁/c (for Na₂SeO₃)[2], P-3 (for K₂SeO₃)[3][4] |
| Lattice Parameters | a = 8.3777 Å, b = 11.276 Å, c = 6.434 Å[1] | a = 4.8963 Å, b = 9.9849 Å, c = 6.8391 Å, β = 91.994° (Na₂SeO₃)[2]; a = 6.1063 Å, c = 6.9242 Å (K₂SeO₃)[3][4] |
| Se-O Bond Length | ~1.637 Å (average) | ~1.67-1.72 Å (Na₂SeO₃)[5], ~1.687 Å (K₂SeO₃)[3][4] |
| O-Se-O Bond Angle | ~109.5° (tetrahedral) | ~103.0° (K₂SeO₃)[3][4] |
Delving into the Structural Details
The primary structural difference between this compound and cesium selenite originates from the electronic configuration of the selenium atom in their respective anions.
In the selenate ion (SeO₄²⁻) , selenium is in a +6 oxidation state. It forms four single bonds with four oxygen atoms, resulting in a stable tetrahedral geometry. This arrangement is analogous to the sulfate ion (SO₄²⁻). The crystal structure of this compound is orthorhombic, belonging to the space group Pnam.[1]
In contrast, the selenite ion (SeO₃²⁻) features selenium in a +4 oxidation state. This results in the formation of three bonds to oxygen atoms and the presence of a stereochemically active lone pair of electrons on the selenium atom. This lone pair repels the bonding pairs, forcing the three oxygen atoms into a trigonal pyramidal arrangement. The crystal structures of analogous alkali selenites, such as monoclinic sodium selenite and trigonal potassium selenite, reflect this different anionic shape.[2][3][4]
The difference in the anionic geometry directly impacts the packing of the ions in the crystal lattice. The tetrahedral selenate ions in this compound allow for a specific packing arrangement with the cesium cations. The trigonal pyramidal shape of the selenite ion, with its lone pair, leads to different coordination environments and crystal symmetries in alkali selenite salts.
Figure 1. Comparative ionic arrangement in this compound and Cesium Selenite.
Experimental Protocols
The structural data presented in this guide are primarily obtained through X-ray diffraction techniques, which are the gold standard for determining the atomic arrangement in crystalline solids.
Single-Crystal X-ray Diffraction
This technique was employed for the detailed structural elucidation of this compound and potassium selenite.
Methodology:
-
Crystal Growth: Single crystals of the target compound are grown from a saturated aqueous solution by slow evaporation or by hydrothermal synthesis. For instance, this compound crystals can be obtained from an aqueous solution of cesium carbonate and selenic acid.[6]
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods, and the structural model is refined using least-squares methods to best fit the experimental data.
Powder X-ray Diffraction
For materials where suitable single crystals cannot be obtained, powder X-ray diffraction is a powerful alternative. This method was used to determine the crystal structure of sodium selenite.[2]
Methodology:
-
Sample Preparation: A polycrystalline sample of the compound is finely ground to a homogenous powder.
-
Data Collection: The powder sample is placed in a sample holder and irradiated with an X-ray beam. The diffracted X-rays are detected at various angles (2θ).
-
Structure Determination and Rietveld Refinement: The resulting diffraction pattern (a plot of intensity versus 2θ) is used to determine the unit cell parameters. The crystal structure can be solved from the powder data using specialized software and then refined using the Rietveld method, which involves fitting the entire calculated diffraction pattern to the experimental one.
Figure 2. General experimental workflow for crystal structure determination.
References
- 1. Selenic acid, cesium salt (1:2) | Cs2O4Se | CID 165862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The crystal structure of sodium selenite Na2SeO3 from pow... [degruyterbrill.com]
- 3. Crystal structure of potassium orthoselenate(IV), K2SeO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Sodium selenite - Wikipedia [en.wikipedia.org]
- 6. Caesium selenate - Wikipedia [en.wikipedia.org]
A Comparative Guide to Cesium Selenate and Its Isostructural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of cesium selenate (Cs₂SeO₄) and its isostructural counterparts from the alkali metal sulfate and selenate series. These compounds share the orthorhombic β-K₂SO₄ crystal structure, making them subjects of interest for studies in crystallography, materials science, and solid-state chemistry. Understanding their comparative physicochemical properties is crucial for applications ranging from crystal engineering to their use as high-density reagents.
Structural and Physicochemical Properties
This compound and its analogs, including the selenates of potassium and rubidium and the sulfates of potassium, rubidium, and cesium, crystallize in the orthorhombic space group Pnam (No. 62). This shared crystal structure, known as the β-K₂SO₄ type, results in analogous packing and coordination environments for the constituent ions. The primary differences in their properties arise from the varying ionic radii and electronegativity of the alkali cations (K⁺, Rb⁺, Cs⁺) and the central atom of the tetrahedral anion (S⁶⁺ vs. Se⁶⁺).
These differences manifest in trends observed across their lattice parameters, density, melting points, and solubility. Generally, for a given cation, the selenate salt exhibits a larger unit cell volume and higher density than its corresponding sulfate, a direct consequence of selenium's larger atomic radius compared to sulfur. Similarly, within either the sulfate or selenate series, the unit cell volume increases with the increasing ionic radius of the alkali cation from potassium to cesium.
Crystallographic Data Comparison
The following table summarizes the room-temperature crystallographic data for Cs₂SeO₄ and its isostructural compounds. The lattice parameters consistently show expansion with increasing cation size (K⁺ < Rb⁺ < Cs⁺) and when replacing sulfur with the larger selenium atom.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Unit Cell Volume (ų) |
| Potassium Sulfate | K₂SO₄ | Orthorhombic | Pnam | 7.456 | 10.080 | 5.776 | 434.0 |
| Rubidium Sulfate | Rb₂SO₄ | Orthorhombic | Pnam | 7.813 | 10.426 | 5.967 | 486.2 |
| Cesium Sulfate | Cs₂SO₄ | Orthorhombic | Pnam | 8.239 | 10.944 | 6.258 | 564.2 |
| Potassium Selenate | K₂SeO₄ | Orthorhombic | Pnam | 7.661 | 10.466 | 6.003 | 481.6 |
| Rubidium Selenate | Rb₂SeO₄ | Orthorhombic | Pnam | 7.973 | 10.724 | 6.155 | 526.1 |
| This compound | Cs₂SeO₄ | Orthorhombic | Pnam | 8.378 | 11.276 | 6.434 | 607.8 |
Data compiled from multiple crystallographic studies.
Physical and Chemical Performance Comparison
The "performance" of these simple inorganic salts can be evaluated based on their physical properties, which dictate their utility in various laboratory and industrial settings. Key metrics include density, thermal stability (melting point), and solubility in water. Cesium salts, in particular, are notable for their high density, a property leveraged in techniques like density gradient centrifugation.
| Compound | Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Melting Point (°C) | Water Solubility ( g/100 mL @ 20°C) | Hygroscopicity |
| Potassium Sulfate | K₂SO₄ | 174.26 | 2.66 | 1069 | 11.1[1][2] | Non-hygroscopic |
| Rubidium Sulfate | Rb₂SO₄ | 266.99 | 3.61 | 1074[3] | 48.2[3] | Slight |
| Cesium Sulfate | Cs₂SO₄ | 361.87 | 4.24 | 1019[4] | 179[5] | Slight |
| Potassium Selenate | K₂SeO₄ | 221.15 | 3.07 | 1020[6] | 111[6] | Hygroscopic[7][8] |
| Rubidium Selenate | Rb₂SeO₄ | 313.89 | ~3.9 (Calculated) | N/A | Soluble[9] | Likely Hygroscopic |
| This compound | Cs₂SeO₄ | 408.77 | 4.45 | 985 [10] | 245 (at 12°C)[10] | Hygroscopic[10] |
Experimental Protocols
Synthesis of Anhydrous Alkali Metal Selenates/Sulfates
A generalized protocol for the synthesis of high-purity, anhydrous alkali metal selenates or sulfates suitable for crystallization is outlined below. This method is based on the neutralization reaction between an alkali metal base and the corresponding acid.
Materials:
-
Alkali Metal Carbonate (e.g., Cs₂CO₃) or Hydroxide (e.g., CsOH)
-
Selenic Acid (H₂SeO₄) or Sulfuric Acid (H₂SO₄)
-
High-Purity Deionized Water
-
Ethanol (for washing)
Procedure:
-
Dissolution: Dissolve a stoichiometric amount of the alkali metal carbonate or hydroxide in deionized water with gentle heating and stirring.
-
Neutralization: Slowly add the corresponding acid (H₂SeO₄ or H₂SO₄) to the alkali base solution. If using a carbonate base, the addition should be done cautiously to control the effervescence of CO₂.[11]
-
pH Adjustment: Continue adding acid until the solution is neutral to slightly acidic (pH 6-7). The pH can be monitored using a calibrated pH meter.
-
Digestion: Gently boil the solution for approximately 20-30 minutes to expel any dissolved CO₂ and ensure the reaction is complete.
-
Crystallization: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the crystals in an oven at 100-120°C for several hours to obtain the anhydrous salt. For hygroscopic compounds, drying and subsequent storage should be performed in a desiccator.
Characterization by Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for confirming the crystal structure and determining precise atomic positions and geometric parameters.
Procedure:
-
Crystal Selection & Mounting:
-
Under a polarizing microscope, select a high-quality single crystal (typically 0.1-0.3 mm in size) that is transparent and free of cracks or defects.[12]
-
Carefully mount the selected crystal on the tip of a glass fiber or a cryo-loop using a minimal amount of adhesive or cryo-protectant oil.[13]
-
Attach the fiber to a goniometer head.[13]
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.[13]
-
Center the crystal in the X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).[13]
-
Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations.
-
Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.[13]
-
Execute a full data collection strategy, rotating the crystal through a range of angles to measure the intensities of a comprehensive set of unique reflections.[12]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors like absorption.[12]
-
Determine the space group from systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.[12]
-
Refine the structural model against the experimental data using a least-squares algorithm. This process iteratively adjusts atomic coordinates, and anisotropic displacement parameters until the calculated diffraction pattern best matches the observed pattern.[12]
-
The final refined structure provides precise bond lengths, bond angles, and crystallographic information files (CIF).
-
Visualizations
The following diagrams illustrate key conceptual workflows and relationships relevant to the study of these isostructural compounds.
Figure 1. Experimental workflow for synthesis and structural determination.
Figure 2. Relationship between ionic radii and unit cell volume.
References
- 1. Potassium sulfate - Wikipedia [en.wikipedia.org]
- 2. potassium sulfate [chemister.ru]
- 3. rubidium sulfate [chemister.ru]
- 4. Cesium Sulfate - Shanghai Oujin Lithium Industrial Co., Ltd. [oujinsy.com]
- 5. webqc.org [webqc.org]
- 6. potassium selenate [chemister.ru]
- 7. webqc.org [webqc.org]
- 8. Potassium selenate - Wikipedia [en.wikipedia.org]
- 9. Cas 7446-17-5,RUBIDIUM SELENATE | lookchem [lookchem.com]
- 10. caesium selenate [chemister.ru]
- 11. Caesium selenate - Wikipedia [en.wikipedia.org]
- 12. fiveable.me [fiveable.me]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
Characterization of quaternary selenites containing cesium
A Comparative Guide to the Characterization of Quaternary Selenites Containing Cesium
This guide provides a detailed comparison of the structural and performance characteristics of cesium-containing quaternary selenites, with a focus on the A₂W₃SeO₁₂ (A = Cs, Rb, K) series. This information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the properties and synthesis of these inorganic compounds.
Structural and Performance Comparison
Quaternary selenites containing cesium, particularly the A₂W₃SeO₁₂ family, have garnered interest due to their potential applications, notably in the field of nonlinear optics (NLO). The arrangement of atoms in their crystal lattices dictates many of their key properties. A comparison of the cesium-containing compound with its rubidium and potassium analogues reveals significant structural and performance differences.
Crystallographic Data
The A₂W₃SeO₁₂ series of compounds, where A can be an alkali metal or ammonium, exhibits different crystal symmetries depending on the A-site cation. The cesium and rubidium compounds are isostructural, crystallizing in a non-centrosymmetric space group, which is a prerequisite for second-harmonic generation (SHG), a key NLO property. In contrast, the potassium analogue adopts a centrosymmetric structure and is therefore not expected to exhibit SHG.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Centrosymmetric |
| Cesium Tungsten Selenite | Cs₂W₃SeO₁₂ | Hexagonal | P6₃ | 9.936(2) | 9.936(2) | 7.731(1) | 90 | 90 | 120 | No |
| Rubidium Tungsten Selenite | Rb₂W₃SeO₁₂ | Hexagonal | P6₃ | 9.882(3) | 9.882(3) | 7.684(2) | 90 | 90 | 120 | No |
| Potassium Tungsten Selenite | K₂W₃SeO₁₂ | Monoclinic | P2₁/n | 7.189(1) | 11.521(2) | 12.654(2) | 90 | 90.18(1) | 90 | Yes |
Note: Data for Cs₂W₃SeO₁₂ and Rb₂W₃SeO₁₂ are based on their isostructural nature with the tellurite analogue Cs₂W₃TeO₁₂. The data for K₂W₃SeO₁₂ is from experimental findings.
Performance Data
| Compound | Thermal Stability (Decomposition Temp.) | Second-Harmonic Generation (SHG) Activity |
| Cs₂W₃SeO₁₂ | Data not available | Expected to be SHG active |
| Rb₂W₃SeO₁₂ | Data not available | Expected to be SHG active |
| K₂W₃SeO₁₂ | Data not available | Not SHG active |
Experimental Protocols
The synthesis of these quaternary selenites can be achieved through both hydrothermal and solid-state reaction methods. The choice of method can influence the quality and size of the resulting crystals.
Hydrothermal Synthesis of A₂W₃SeO₁₂ (A = NH₄, Cs, Rb)
This method involves a chemical reaction in an aqueous solution at elevated temperature and pressure.
Reactants and Molar Ratios:
-
A₂CO₃ (A = Cs, Rb) or (NH₄)₂CO₃
-
WO₃
-
SeO₂
-
Molar Ratio: A₂CO₃ : WO₃ : SeO₂ = 1 : 3 : 3
Procedure:
-
The reactants are mixed in the stoichiometric molar ratios and placed in a Teflon-lined stainless steel autoclave.
-
The autoclave is filled with deionized water to approximately 70-80% of its volume.
-
The autoclave is sealed and heated to 230°C for 72 hours.
-
After the reaction, the autoclave is allowed to cool slowly to room temperature.
-
The resulting crystals are washed with deionized water and ethanol and then dried in air.
Solid-State Synthesis of A₂W₃SeO₁₂ (A = K, Tl)
This method involves the reaction of solid precursors at high temperatures.
Reactants and Molar Ratios:
-
A₂CO₃ (A = K, Tl)
-
WO₃
-
SeO₂
-
Molar Ratio: A₂CO₃ : WO₃ : SeO₂ = 1 : 3 : 3
Procedure:
-
The reactants are thoroughly ground together in an agate mortar to ensure a homogeneous mixture.
-
The mixture is placed in an alumina crucible.
-
The crucible is heated in a furnace to 600°C for 24 hours.
-
The sample is then cooled to room temperature, reground, and heated again to 700°C for another 24 hours to ensure complete reaction.
-
The final product is cooled to room temperature.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of quaternary selenites.
Caption: Workflow for the synthesis and characterization of quaternary selenites.
Structural Comparison Logic
The following diagram illustrates the logical relationship between the A-site cation, the resulting crystal symmetry, and the second-harmonic generation (SHG) property in the A₂W₃SeO₁₂ series.
Caption: Influence of the A-site cation on the crystal symmetry and SHG activity.
Safety Operating Guide
Proper Disposal of Cesium Selenate: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of Cesium Selenate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural steps to mitigate risks associated with this hazardous material.
This compound is classified as a hazardous substance, being fatal if swallowed or inhaled, a cause of skin and eye irritation, and potentially leading to allergic skin reactions. Furthermore, it is toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal to prevent environmental contamination. Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.[1]
Immediate Safety Precautions
Before beginning any disposal procedure, ensure all relevant personnel are familiar with the hazards associated with this compound. The Safety Data Sheet (SDS) should be readily accessible.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious, chemical-resistant gloves.
-
Eye/Face Protection: Use tightly fitting safety goggles with side-shields or a face shield.[2]
-
Skin Protection: Wear fire/flame-resistant and impervious clothing.[2]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[2]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
This compound waste must be collected in a designated, properly labeled, and sealed container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Use a container that is compatible with this compound.
-
The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area.[2]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Waste Manifesting and Labeling:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, environmental hazard).
-
Maintain an accurate record of the amount of waste generated.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest and any other required documentation to the disposal contractor.
-
Disposal must be carried out at an approved waste disposal plant.[3]
-
Emergency Procedures
In the event of a spill or accidental release:
-
Evacuate: Immediately evacuate personnel from the affected area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[2]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to your supervisor and EHS office immediately.
Occupational Exposure Limits
The following table summarizes the occupational exposure limits for selenium compounds, which are applicable to this compound.
| Agency | Limit Type | Value | Notes |
| ACGIH | TLV | 0.2 mg/m³ | As Se |
| OSHA | PEL | 0.2 mg/m³ | As Se |
| NIOSH | IDLH | 1 mg/m³ | As Se |
| MAK | MAK | 0.02 mg/m³ | As Se, inhalable fraction |
Source: Haz-Map[4]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cesium Selenate
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Cesium Selenate.
This guide provides crucial, step-by-step procedures for the safe handling of this compound in a laboratory setting. Adherence to these protocols is vital for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent exposure. This includes protection for the eyes, face, skin, and respiratory system.
| PPE Category | Specific Equipment |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should also be used. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and impervious, flame-retardant protective clothing are required.[1][2] |
| Respiratory Protection | In case of insufficient ventilation or potential for dust formation, use a NIOSH/MSHA approved full-face respirator with appropriate cartridges.[1][2][3] |
Occupational Exposure Limits
| Substance | Regulatory Body | Exposure Limit |
| Selenium | ACGIH (TLV) | 0.2 mg/m³[4] |
| Selenium | OSHA (PEL) | 0.2 mg/m³[4] |
| Selenium | NIOSH (IDLH) | 1 mg/m³[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely managing this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container in a cool, dry, and well-ventilated area, tightly closed.[5]
-
Keep it segregated from incompatible materials, such as strong acids.
-
The storage area should be accessible only to authorized personnel.[6]
2. Handling and Use:
-
All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[1]
-
Use non-sparking tools and equipment.
-
Do not eat, drink, or smoke in the handling area.[6]
-
Wash hands thoroughly after handling.[6]
3. Emergency Procedures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE. Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]
4. Disposal Plan:
-
This compound waste is considered hazardous.
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[7]
-
The material may be sent to a licensed chemical destruction facility.[1]
-
Do not discharge into sewers or waterways.[1]
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the key stages and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
This comprehensive guide is intended to provide essential safety and logistical information. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are working with and consult with your institution's environmental health and safety department for any additional requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
